Product packaging for 6-Methoxy-4-nitro-1H-indole(Cat. No.:CAS No. 885520-66-1)

6-Methoxy-4-nitro-1H-indole

Cat. No.: B1371881
CAS No.: 885520-66-1
M. Wt: 192.17 g/mol
InChI Key: RLVKBTVJWNDOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxy-4-nitro-1H-indole is a nitro-substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, known for its ability to interact with a wide range of biological targets . The specific substitution pattern of a methoxy group at the 6-position and a nitro group at the 4-position makes this compound a valuable synthetic intermediate for constructing more complex molecules. Researchers can readily reduce the nitro group to an amine, a key functional group for further derivatization, or utilize it in metal-catalyzed cross-coupling reactions. This compound is primarily used in research and development programs aimed at creating new therapeutic agents. Indole derivatives have demonstrated potent biological activities, including antifungal, antibacterial, anticancer, and antidiabetic effects . The nitro functional group can also serve as an electron-withdrawing group, influencing the electronic properties of the indole ring system and its behavior in subsequent chemical reactions. As a building block, this compound facilitates the exploration of structure-activity relationships (SAR) in drug design. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. It must be handled by qualified technicians.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O3 B1371881 6-Methoxy-4-nitro-1H-indole CAS No. 885520-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVKBTVJWNDOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646344
Record name 6-Methoxy-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-66-1
Record name 6-Methoxy-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Substituted Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 6-Methoxy-4-nitro-1H-indole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, explore plausible synthetic routes, predict its spectroscopic characteristics, and discuss its potential as a versatile building block in the synthesis of complex bioactive molecules. This document is structured to provide not just data, but also the scientific rationale behind the compound's behavior and the experimental designs for its synthesis and analysis.

The indole nucleus is a privileged pharmacophore, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its electron-rich nature and versatile reactivity make it a cornerstone in medicinal chemistry. The introduction of substituents, such as methoxy and nitro groups, dramatically modulates the electronic properties and steric profile of the indole ring, offering a powerful strategy for fine-tuning biological activity and diversifying chemical behavior.[2]

This compound is a unique derivative where the electron-donating methoxy group at the 6-position and the strong electron-withdrawing nitro group at the 4-position create a distinct electronic environment. This substitution pattern is anticipated to influence the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions, and presents opportunities for the development of novel therapeutic agents, such as kinase inhibitors and anticancer drugs.[3][4]

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, we can consolidate its fundamental properties from available commercial sources and computational predictions.

PropertyValueSource / Method
Molecular Formula C₉H₈N₂O₃-
Molecular Weight 192.17 g/mol -
CAS Number 885520-66-1[5][6]
Predicted XLogP3 2.1 - 2.3PubChem
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 4PubChem
Appearance Predicted to be a yellow or brown solid-

Synthesis of this compound: A Strategic Approach

A validated, step-by-step synthesis for this compound is not explicitly detailed in a single source. However, by applying established indole synthesis methodologies, a robust and logical pathway can be designed. The Leimgruber–Batcho indole synthesis is a particularly suitable strategy, as it proceeds from a substituted o-nitrotoluene derivative, which aligns well with the target structure.[1][7]

Proposed Synthetic Pathway: Modified Leimgruber–Batcho Synthesis

This pathway offers a convergent and efficient route, starting from commercially available 3-methoxy-5-nitrotoluene. The rationale is to build the pyrrole ring onto the pre-functionalized benzene ring.

Synthetic_Pathway A 3-Methoxy-5-nitrotoluene B 1-(2-Methoxy-4-nitro-6-methylphenyl)-N,N-dimethylmethanamine (Enamine Intermediate) A->B  DMF-DMA, Pyrrolidine (cat.)  Δ (Reflux)   C This compound B->C  Reductive Cyclization  e.g., H₂, Pd/C or Fe/AcOH   Reactivity_Diagram cluster_0 Electronic Effects cluster_1 Predicted Reactivity Indole This compound Methoxy 6-Methoxy Group (EDG) - Activates benzene ring - Directs electrophilic substitution to C5 and C7 Indole->Methoxy Nitro 4-Nitro Group (EWG) - Deactivates benzene ring - Strong meta-director (relative to itself) Indole->Nitro Pyrrole Pyrrole Ring - Electron-rich - Favors electrophilic attack at C3 Indole->Pyrrole Electrophilic Electrophilic Attack - Primarily at C3 (Vilsmeier-Haack, Mannich) - Possible at C7 due to methoxy activation Methoxy->Electrophilic Nucleophilic Nucleophilic Aromatic Substitution (SNAr) - Possible at C5, activated by the 4-nitro group Nitro->Nucleophilic Reduction Reduction of Nitro Group - Readily reduced to 4-amino derivative (e.g., with SnCl₂/HCl or H₂/Pd-C) Nitro->Reduction Pyrrole->Electrophilic

References

An In-depth Technical Guide to 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 885520-66-1

This technical guide provides a comprehensive overview of 6-Methoxy-4-nitro-1H-indole, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, predicted spectroscopic data, potential applications, and essential safety and handling protocols.

Introduction to the Nitroindole Scaffold

Indole and its derivatives are fundamental structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group to the indole core significantly modulates its electronic properties and biological activity.[2] Nitroindoles are recognized as versatile building blocks in medicinal chemistry, with applications ranging from anticancer agents to inhibitors of key enzymes.[3][4][5] The presence of the electron-withdrawing nitro group can enhance the binding affinity of these molecules to biological targets and provides a handle for further chemical modifications.[3]

This compound is a specific isomer that combines the electronic features of a methoxy group at the 6-position and a nitro group at the 4-position. This substitution pattern is anticipated to influence the molecule's reactivity, spectroscopic properties, and biological profile in a unique manner.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 885520-66-1[6]
Molecular Formula C₉H₈N₂O₃[6]
Molecular Weight 192.17 g/mol [6]
Appearance Predicted: Yellow to brown solidInferred from related nitroindoles
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and methanol.Inferred from related nitroindoles
Melting Point Not available
Boiling Point Not available

Proposed Synthesis of this compound

Retrosynthesis of this compound This compound This compound Ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate Ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate This compound->Ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate Reissert Indole Synthesis 5-Methoxy-2-methyl-3-nitroaniline 5-Methoxy-2-methyl-3-nitroaniline Ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate->5-Methoxy-2-methyl-3-nitroaniline Imidate formation 3-Methoxy-6-nitrotoluene 3-Methoxy-6-nitrotoluene 5-Methoxy-2-methyl-3-nitroaniline->3-Methoxy-6-nitrotoluene Reduction of nitro group

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 5-Methoxy-2-methyl-3-nitroaniline

  • Nitration of 3-methoxytoluene: To a cooled solution of 3-methoxytoluene in sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid while maintaining a low temperature.

  • Purification: After the reaction is complete, pour the mixture over ice and extract the product with an organic solvent. The desired 2-nitro-5-methoxytoluene isomer is then separated by chromatography.

  • Reduction: The nitro group at the 2-position is selectively reduced to an amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid, to yield 5-methoxy-2-methyl-3-nitroaniline.

Step 2: Synthesis of Ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate

  • Imidate formation: React 5-methoxy-2-methyl-3-nitroaniline with triethyl orthoformate in the presence of an acid catalyst.

  • Workup: The reaction mixture is heated, and the ethanol formed is distilled off to drive the reaction to completion. The resulting imidate ester is purified by vacuum distillation.[7]

Step 3: Reissert Indole Synthesis of this compound

  • Cyclization: To a solution of diethyl oxalate in dry dimethylformamide (DMF), add potassium ethoxide with vigorous stirring. This solution is then added to a solution of the ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide (DMSO).[7]

  • Precipitation and Purification: The reaction mixture is stirred at a slightly elevated temperature. Water is then added to precipitate the crude this compound. The product is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[7]

Spectroscopic Analysis (Predicted)

The following spectroscopic data for this compound is predicted based on the analysis of structurally related compounds.[8][9]

TechniquePredicted Data
¹H NMR δ ~11.0-12.0 (s, 1H, NH), δ ~7.5-8.0 (m, 2H, Ar-H), δ ~6.8-7.2 (m, 2H, Ar-H), δ ~3.9 (s, 3H, OCH₃)
¹³C NMR δ ~160 (C-O), δ ~140 (C-NO₂), δ ~135-100 (aromatic carbons), δ ~56 (OCH₃)
FT-IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O stretch)
Mass Spec (m/z) 192 [M]⁺, fragments corresponding to loss of NO₂, OCH₃, and other characteristic indole ring fragments.

Potential Applications in Research

The this compound scaffold holds considerable promise for applications in drug discovery and medicinal chemistry, primarily inferred from the established biological activities of other substituted nitroindoles.

Anticancer Drug Development

Nitroindole derivatives have demonstrated significant potential as anticancer agents.[4][5] One promising mechanism of action is the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[4][5] The planar aromatic core of this compound could facilitate stacking interactions with the G-quartets, while the substituents could be tailored to enhance binding affinity and selectivity.

Hypothetical Anticancer Mechanism This compound This compound c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex This compound->c-Myc Promoter G-Quadruplex Stabilizes Transcription Factors Transcription Factors c-Myc Promoter G-Quadruplex->Transcription Factors Blocks binding of c-Myc Transcription c-Myc Transcription (Inhibited) Transcription Factors->c-Myc Transcription Initiates Cell Proliferation Cell Proliferation c-Myc Transcription->Cell Proliferation Promotes Apoptosis Apoptosis c-Myc Transcription->Apoptosis Inhibits

Caption: Hypothetical mechanism of anticancer activity.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The 7-nitroindole scaffold is a well-established pharmacophore for the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders.[3] It is plausible that this compound could also exhibit inhibitory activity against nNOS, making it a valuable starting point for the development of novel therapeutics for neurodegenerative diseases.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on general principles for handling nitro-containing aromatic compounds.[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[10]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]

  • Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local regulations.[10]

References

An In-Depth Technical Guide to 6-Methoxy-4-nitro-1H-indole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-4-nitro-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, explore a robust synthetic route, discuss its reactivity, and highlight its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

This compound is a substituted indole featuring a methoxy group at the 6-position and a nitro group at the 4-position of the indole ring. These substitutions significantly influence the electronic properties and reactivity of the molecule, making it a valuable intermediate for the synthesis of more complex chemical entities.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₃[1][2]
Molecular Weight 192.17 g/mol [1][2]
CAS Number 885520-66-1[2]
Appearance Expected to be a solidN/A
Storage Sealed in dry, room temperature conditions[1]

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various classical methods such as the Fischer, Bischler, and Hemetsberger indole syntheses.[3] For the specific case of this compound, the Batcho-Leimgruber indole synthesis offers a highly effective and regioselective approach, starting from a suitably substituted o-nitrotoluene derivative.[4] This method involves the formation of an enamine intermediate, followed by reductive cyclization to yield the desired indole.

Proposed Synthetic Pathway: The Batcho-Leimgruber Approach

A plausible synthetic route to this compound is outlined below. This pathway is adapted from established protocols for the synthesis of structurally related nitroindoles.[1][4]

Synthesis_of_6_Methoxy_4_nitro_1H_indole cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization start 4-Methoxy-2-methyl-5-nitroaniline product1 (E)-N,N-Dimethyl-N'-(4-methoxy-2-methyl-5-nitrophenyl)formimidamide start->product1 Reflux reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) reagent1->product1 final_product This compound product1->final_product Cyclization reagent2 Reducing Agent (e.g., Na₂S₂O₄ or H₂/Pd-C) reagent2->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from[4])

Step 1: Synthesis of (E)-N,N-Dimethyl-N'-(4-methoxy-2-methyl-5-nitrophenyl)formimidamide

  • To a solution of 4-methoxy-2-methyl-5-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • The reaction mixture is heated to reflux and stirred for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine product, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol or methanol.

  • A reducing agent is added to the solution. The choice of reducing agent is critical for the selective reduction of the nitro group on the enamine side chain without affecting the aromatic nitro group.[4]

    • For the synthesis of (4-nitro-1H-indol-6-yl) derivatives, a milder reducing agent like sodium dithionite (Na₂S₂O₄) is often employed.

    • Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be used, with careful control of reaction conditions to achieve selective reduction.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • After completion, the reaction mixture is filtered (if a solid catalyst is used), and the solvent is evaporated.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Physicochemical Properties and Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons on the indole ring with distinct chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group. - A singlet for the methoxy protons (around 3.8-4.0 ppm). - A broad singlet for the N-H proton of the indole ring (typically > 8.0 ppm).
¹³C NMR - Resonances for the nine carbon atoms, with chemical shifts characteristic of the indole core, a methoxy group, and a nitro-substituted aromatic ring.
IR Spectroscopy - Characteristic N-H stretching vibration (around 3300-3400 cm⁻¹). - Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). - C-O stretching of the methoxy group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 192.17 g/mol .

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group.

  • Electrophilic Aromatic Substitution: The indole nucleus is generally electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The presence of the methoxy group further activates the ring towards electrophilic substitution, while the nitro group deactivates it. The overall outcome of such reactions would depend on the specific electrophile and reaction conditions.

  • Nucleophilic Aromatic Substitution: The nitro group at the 4-position can activate the indole ring for nucleophilic aromatic substitution reactions, although this is less common for the indole core itself.

  • Functional Group Transformations: The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions. The methoxy group can potentially be cleaved to a hydroxyl group.

  • N-H Acidity: The N-H proton of the indole ring is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

Reactivity_of_6_Methoxy_4_nitro_1H_indole indole This compound electrophilic Electrophilic Aromatic Substitution (e.g., at C3) indole->electrophilic Electrophiles nucleophilic Functional Group Transformations indole->nucleophilic Reduction of NO₂ Cleavage of OMe n_alkylation N-Alkylation/ N-Acylation indole->n_alkylation Strong Base, Electrophile

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

Substituted indoles are a prominent scaffold in many biologically active compounds and approved drugs. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted therapeutic agents.

  • Kinase Inhibitors: The indole scaffold is a common core structure in many kinase inhibitors used in oncology. The functional groups on this compound provide synthetic handles to introduce pharmacophoric features necessary for binding to the ATP-binding site of various kinases.

  • Hypoxia-Activated Prodrugs: Nitroaromatic compounds can be selectively reduced in the hypoxic (low oxygen) environment of solid tumors. This property can be exploited to design prodrugs that release a cytotoxic agent specifically in the tumor microenvironment, thereby reducing systemic toxicity. The nitro group in this compound makes it a potential building block for such hypoxia-activated prodrugs.

  • Organic Electronics: Indole derivatives have been investigated for their potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through further chemical modifications for such applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling nitroaromatic and indole derivatives should be followed.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis can be reliably achieved through established methods like the Batcho-Leimgruber indole synthesis. The presence of both an electron-donating and an electron-withdrawing group on the indole core provides a rich platform for further chemical modifications, enabling the creation of a diverse range of complex molecules with desired biological or physical properties. This guide provides a solid foundation for researchers and scientists looking to utilize this promising building block in their work.

References

Spectroscopic Characterization of 6-Methoxy-4-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Methoxy-4-nitro-1H-indole. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. By examining the influence of the methoxy and nitro substituents on the indole scaffold, we offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and structurally related molecules. This guide emphasizes the causal relationships between molecular structure and spectral features, providing a foundational understanding for experimental design and data interpretation in the field of medicinal chemistry and materials science.

Introduction: The Significance of this compound

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its electron-donating methoxy group and electron-withdrawing nitro group, presents an intriguing electronic profile that could be leveraged in the design of novel therapeutic agents or functional materials.

Accurate structural elucidation is paramount in the advancement of any scientific endeavor involving novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth, albeit predictive, exploration of the spectroscopic data for this compound, offering a valuable resource for researchers working with this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and the electronic effects of the substituents.

G M [M]⁺˙ m/z 192 M_minus_NO2 [M-NO₂]⁺ m/z 146 M->M_minus_NO2 - NO₂ M_minus_CH3 [M-CH₃]⁺ m/z 177 M->M_minus_CH3 - CH₃ M_minus_CH3_minus_NO [M-CH₃-NO]⁺ m/z 147 M_minus_CH3->M_minus_CH3_minus_NO - NO

Solubility of 6-Methoxy-4-nitro-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Methoxy-4-nitro-1H-indole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the current absence of publicly available experimental solubility data for this specific molecule, this document serves as a foundational resource for researchers. It combines a theoretical examination of the structural factors governing its solubility with a predictive analysis across a range of common organic solvents. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, presented as a self-validating workflow. This guide is intended to empower researchers, scientists, and drug development professionals with the principles and practical methodologies required to effectively characterize and utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is critically dependent on its physicochemical properties, chief among them being solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, directly influences a molecule's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] For orally administered drugs, insufficient aqueous solubility is a primary cause of low and variable bioavailability, as the compound must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[2] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, making this a central challenge for formulation scientists.[2][3]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] When this scaffold is substituted, as in this compound, the resulting physicochemical properties can be complex. Understanding the solubility of this specific molecule in a variety of organic solvents is not merely an academic exercise; it is a prerequisite for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Identifying suitable solvent systems for creating stable dosage forms, from oral solutions to parenteral formulations.[5]

  • Biological Screening: Ensuring the compound remains in solution at the required concentrations for in vitro and in vivo assays to produce reliable data.[3]

This guide provides the theoretical framework and practical tools necessary to approach the solubility characterization of this compound with scientific rigor.

Physicochemical Profile of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound dictates its interactions with its environment.

  • Molecular Formula: C₉H₈N₂O₄

  • Molecular Weight: 208.17 g/mol

  • CAS Number: 885520-66-1[3]

  • Structure:

    alt text

The key structural features influencing solubility are:

  • The Indole Ring System: A bicyclic aromatic heterocycle. The N-H group can act as a hydrogen bond donor, and the aromatic system allows for π-π stacking interactions.

  • The Methoxy Group (-OCH₃): Located at the 6-position, this is an electron-donating group. The oxygen atom can act as a hydrogen bond acceptor.

  • The Nitro Group (-NO₂): Located at the 4-position, this is a strong electron-withdrawing and highly polar group. The oxygen atoms are potent hydrogen bond acceptors.

Theoretical Principles and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is complex; it possesses the largely non-polar indole core but is heavily influenced by the highly polar nitro group and the moderately polar methoxy group.

  • Hydrogen Bonding: The N-H group is a hydrogen bond donor. The oxygens of the nitro and methoxy groups are hydrogen bond acceptors. This suggests that the molecule will have favorable interactions with polar protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like DMSO or acetone).

  • Dipole Moment: The strong electron-withdrawing nature of the nitro group creates a significant dipole moment, increasing the molecule's overall polarity.

Based on these principles, we can predict the relative solubility of this compound in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent CategorySolventRelative Polarity¹PredictionRationale
Non-Polar Hexane0.009Low / Insoluble The high polarity imparted by the nitro group is incompatible with the non-polar nature of hexane.
Toluene0.099Low The aromatic nature of toluene may offer some favorable π-π interactions with the indole ring, but the polarity mismatch remains significant.
Polar Aprotic Diethyl Ether0.117Low to Medium Moderate polarity and hydrogen bond accepting ability may allow for some dissolution, but is likely limited.
Ethyl Acetate0.228Medium As a moderately polar solvent and hydrogen bond acceptor, it should provide a reasonable balance for dissolving the molecule.
Tetrahydrofuran (THF)0.207Medium to High Good hydrogen bond accepting capability and moderate polarity make it a strong candidate for solubilization.
Acetone0.355High A highly polar aprotic solvent that can effectively solvate the polar regions of the molecule.
Acetonitrile (ACN)0.460Medium Polar, but its hydrogen bond accepting strength is less than acetone or DMSO, which may limit solubility.
Dimethylformamide (DMF)0.386High A powerful, highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Dimethyl Sulfoxide (DMSO)0.444Very High One of the strongest polar aprotic solvents, often referred to as a "universal solvent" for moderately polar compounds. Expected to be an excellent solvent.
Polar Protic Methanol0.762Medium to High Can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with all polar sites on the molecule.
Ethanol0.654Medium Similar to methanol but slightly less polar, which may slightly reduce its effectiveness compared to methanol or highly polar aprotic solvents.

¹Relative Polarity values are from Christian Reichardt's scale, with water normalized to 1.[7]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol describes the gold-standard Shake-Flask method for determining thermodynamic equilibrium solubility. This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, sufficient to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)[8]

  • Analytical balance (± 0.01 mg)

  • Glass scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Orbital shaker or rotator with temperature control

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE)

  • Autosampler vials for HPLC

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology

Step 1: Preparation of Stock Solution for Quantification

  • Causality: An accurate standard is required to build a calibration curve for quantifying the unknown concentration in the saturated solution.

  • Action: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a strong solvent in which it is freely soluble (e.g., DMSO or DMF). This creates a ~1 mg/mL stock solution. Record the exact weight and volume.

Step 2: Preparation of Calibration Standards

  • Causality: A multi-point calibration curve ensures accurate quantification across a range of concentrations.

  • Action: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected solubility range. Dilute with the mobile phase to be used in the HPLC analysis.

Step 3: Sample Preparation for Solubility Measurement

  • Causality: Using a significant excess of solid ensures that the resulting solution is truly saturated at equilibrium.

  • Action: To a series of glass vials, add approximately 5-10 mg of solid this compound. Add 2 mL of the desired test solvent to each vial. Prepare each solvent in triplicate to assess variability.

Step 4: Equilibration

  • Causality: Solubility is an equilibrium process. Insufficient agitation time can lead to an underestimation of the true solubility. 24-48 hours is a standard duration to ensure equilibrium is reached for most organic compounds.

  • Action: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

Step 5: Sample Collection and Filtration

  • Causality: It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change) or introducing contamination. A 0.22 µm filter ensures removal of fine particulates that could interfere with HPLC analysis.

  • Action: After the equilibration period, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL of filtrate (to saturate any binding sites on the filter membrane). Filter the remaining solution directly into a clean, pre-weighed autosampler vial.

Step 6: Sample Dilution

  • Causality: The concentration of the saturated solution may be too high for the linear range of the HPLC detector. Dilution brings the concentration within the calibration curve range.

  • Action: Accurately dilute a known volume/weight of the filtered saturated solution with mobile phase. The dilution factor will depend on the predicted solubility; highly soluble samples may require a 100-fold dilution, while poorly soluble ones may need none.

Step 7: HPLC Analysis and Quantification

  • Causality: HPLC with UV detection provides a robust and sensitive method for quantifying the concentration of the analyte.

  • Action:

    • Develop a suitable HPLC method (e.g., C18 column, isocratic mobile phase of acetonitrile/water with 0.1% formic acid, detection at a UV λmax for the compound).

    • Inject the prepared calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.

    • Inject the diluted samples (in triplicate) and record their peak areas.

Step 8: Calculation

  • Causality: Back-calculation using the calibration curve and dilution factor yields the final solubility value.

  • Action:

    • Determine the concentration of the diluted sample from the calibration curve equation.

    • Calculate the original concentration in the saturated solution using the formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

    • Report the final solubility as the mean ± standard deviation of the triplicate measurements.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation A 1. Prepare Stock & Calibration Standards B 2. Add Excess Solid to Solvent in Vials (n=3) C 3. Agitate at Controlled Temp (24-48h) B->C D 4. Settle & Collect Supernatant C->D E 5. Filter with 0.22µm Syringe Filter D->E F 6. Accurately Dilute Filtrate E->F G 7. Analyze via HPLC-UV F->G H 8. Quantify vs. Calibration Curve G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I J J I->J Final Report: Mean ± SD

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While experimental data for the solubility of this compound remains to be published, a robust prediction can be made based on its molecular structure. The presence of a highly polar nitro group and hydrogen-bonding moieties suggests high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like methanol. Conversely, it is predicted to be poorly soluble in non-polar solvents such as hexane. These predictions serve as a valuable starting point, but they are not a substitute for empirical data. The detailed Shake-Flask protocol provided herein offers a reliable and reproducible method for researchers to determine the precise solubility of this compound, enabling its effective use in synthesis, formulation, and screening, thereby accelerating the drug discovery and development process.

References

A Technical Guide to the Potential Biological Activity of 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of biological targets.[2] The inherent versatility of the indole scaffold is further enhanced through substitution, which can fine-tune its pharmacological profile. This guide focuses on the untapped potential of a specific derivative, 6-Methoxy-4-nitro-1H-indole, a molecule that combines three key pharmacophoric elements: the indole core, an electron-donating methoxy group, and an electron-withdrawing nitro group.

The presence of a methoxy group on the indole ring is known to enhance the reactivity and biological activity of the parent molecule.[3][4] Conversely, nitroaromatic compounds have a long history as antimicrobial agents and can confer unique anticancer properties.[5] The strategic placement of these functional groups on the indole scaffold suggests a high probability of significant and diverse biological activity. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical framework for the biological potential of this compound, along with detailed methodologies for its investigation.

Synthesis and Physicochemical Properties

The synthesis of substituted indoles can be achieved through various established methods. For nitroindoles, classical approaches include the nitration of a pre-existing indole or the construction of the indole ring from a nitro-substituted precursor.[6] The Leimgruber–Batcho indole synthesis, starting from a nitroarene, is a particularly relevant method for this class of compounds.[1]

A plausible synthetic route to this compound would involve the nitration of 6-methoxy-1H-indole. It is crucial to carefully control the reaction conditions to achieve the desired regioselectivity, as nitration can occur at multiple positions on the indole ring.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₉H₈N₂O₃-
Molecular Weight192.17 g/mol -
AppearanceYellow to orange solidPredicted
Melting Point>200 °CPredicted
SolubilitySoluble in DMSO, DMF, and acetone; sparingly soluble in methanol and ethanol; insoluble in water.Predicted
logP~2.5Predicted

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on related compounds, this compound is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential: A Multi-pronged Attack

The indole scaffold is a common feature in numerous anticancer agents. Substituted 5-nitroindoles, for instance, have demonstrated broad-spectrum anticancer activity.[2] The proposed mechanisms of action are diverse and may involve:

  • G-Quadruplex Binding: Certain nitroindole derivatives have been shown to bind to and stabilize G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like c-Myc.[2] This stabilization can inhibit transcription of the oncogene, leading to downregulation of its protein product and subsequent cell cycle arrest and apoptosis.[2]

  • Induction of Oxidative Stress: The nitro group can be bioreduced within the hypoxic environment of tumors to form reactive nitrogen species. These radicals can induce significant DNA damage and protein dysfunction, ultimately triggering apoptotic pathways.

  • Kinase Inhibition: The indole nucleus is a common scaffold for the development of kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival.

G_Quadruplex_Binding This compound This compound G-Quadruplex_DNA G-Quadruplex_DNA This compound->G-Quadruplex_DNA Binds & Stabilizes Oncogene_Transcription Oncogene_Transcription G-Quadruplex_DNA->Oncogene_Transcription Inhibits Oncoprotein_Synthesis Oncoprotein_Synthesis Oncogene_Transcription->Oncoprotein_Synthesis Leads to reduced Cell_Cycle_Arrest Cell_Cycle_Arrest Oncoprotein_Synthesis->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via G-quadruplex binding.

Antimicrobial Activity: Exploiting Microbial Metabolism

Nitroaromatic compounds have long been utilized as antimicrobial agents. The mechanism of action is often dependent on the enzymatic reduction of the nitro group by microbial nitroreductases.

  • Generation of Cytotoxic Metabolites: Anaerobic and microaerophilic bacteria, as well as certain fungi and protozoa, possess nitroreductases that can reduce the nitro group of this compound. This reduction process generates a cascade of reactive intermediates, including nitroso and hydroxylamine species, which are highly cytotoxic. These intermediates can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[5]

Antimicrobial_Mechanism cluster_microbe Microbial Cell Nitroreductase Nitroreductase Reactive_Intermediates Reactive_Intermediates Nitroreductase->Reactive_Intermediates Generates Macromolecular_Damage Macromolecular_Damage Reactive_Intermediates->Macromolecular_Damage Cause Cell_Death Cell_Death Macromolecular_Damage->Cell_Death Leads to This compound This compound This compound->Nitroreductase Enters cell & is reduced by

Caption: Proposed mechanism of antimicrobial activity.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for assessing the potential biological activities of this compound.

Anticancer Activity Assays

This initial screen determines the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay determines if the compound induces cell cycle arrest.

  • Methodology:

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Anticancer_Workflow Start Start MTT_Assay MTT_Assay Start->MTT_Assay Screen for cytotoxicity Determine_IC50 Determine_IC50 MTT_Assay->Determine_IC50 Cell_Cycle_Analysis Cell_Cycle_Analysis Determine_IC50->Cell_Cycle_Analysis Investigate effect on cell cycle Apoptosis_Assay Apoptosis_Assay Determine_IC50->Apoptosis_Assay Assess induction of apoptosis Mechanism_Studies Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies Apoptosis_Assay->Mechanism_Studies Further elucidate mechanism End End Mechanism_Studies->End

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of the compound that inhibits visible microbial growth.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Methodology:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

    • Include a positive control (microbes in broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Example Data Presentation for Biological Assays

AssayCell Line / MicroorganismResult (IC₅₀ / MIC in µM)
Anticancer
MTT AssayHeLaExample: 15.2 ± 2.1
MCF-7Example: 21.8 ± 3.5
A549Example: 18.5 ± 2.8
Antimicrobial
MICS. aureusExample: 8.0
E. coliExample: 16.0
C. albicansExample: 32.0

Note: The data in this table is hypothetical and serves as an example of how to present the results.

Conclusion and Future Directions

While specific biological data for this compound is not yet available in the public domain, the structural analogy to well-studied indole, methoxyindole, and nitroaromatic compounds provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a privileged indole scaffold with activity-enhancing methoxy and nitro groups suggests a high likelihood of potent anticancer and antimicrobial properties. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this promising molecule. Future research should focus on the synthesis and comprehensive biological profiling of this compound to validate its predicted activities and elucidate its precise mechanisms of action.

References

6-Methoxy-4-nitro-1H-indole: A Core Synthetic Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a cornerstone in the design of novel therapeutic agents. Within this esteemed class of compounds, 6-methoxy-4-nitro-1H-indole emerges as a highly valuable and strategic synthetic intermediate. The specific arrangement of the electron-donating methoxy group and the electron-withdrawing nitro group on the indole ring system imparts a unique reactivity profile, enabling chemists to forge complex molecular architectures with precision and efficiency. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this compound, with a focus on its pivotal role in the development of innovative drug candidates.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and industrially relevant method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis.[1][2][3] This powerful two-step sequence begins with an o-nitrotoluene derivative and culminates in the formation of the indole ring.

The Leimgruber-Batcho Synthesis Pathway

The synthesis commences with the commercially available or readily synthesized starting material, 3-methoxy-5-nitrotoluene. The overall synthetic transformation can be visualized as follows:

Leimgruber-Batcho Synthesis start 3-Methoxy-5-nitrotoluene enamine Intermediate Enamine start->enamine DMFDMA, Pyrrolidine Heat indole This compound enamine->indole Reductive Cyclization (e.g., H2, Pd/C)

Caption: General workflow for the Leimgruber-Batcho synthesis of this compound.

Step 1: Enamine Formation

The first step involves the condensation of 3-methoxy-5-nitrotoluene with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine.[1] The methyl group of the nitrotoluene is sufficiently acidic to react with the electrophilic DMFDMA, leading to the formation of a stable, deep-red colored enamine intermediate. The presence of pyrrolidine can accelerate this reaction.

Causality Behind Experimental Choices:

  • DMFDMA: This reagent serves as a one-carbon electrophile, providing the carbon atom that will become C2 of the indole ring.

  • Pyrrolidine: Acts as a catalyst by forming a more reactive enamine with DMFDMA, which then readily reacts with the weakly acidic methyl group of the nitrotoluene.

  • Heat: The reaction typically requires elevated temperatures to overcome the activation energy for the condensation.

Step 2: Reductive Cyclization

The crude enamine intermediate is then subjected to reductive cyclization to form the indole ring. This is the hallmark of the Leimgruber-Batcho synthesis. A variety of reducing agents can be employed for this transformation.[1][3]

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C H₂ gas, Palladium on Carbon, various solvents (e.g., EtOAc, MeOH)High yield, clean reactionRequires specialized hydrogenation equipment
Raney Ni, Hydrazine Raney Nickel catalyst, Hydrazine hydrate in an alcohol solventGenerates H₂ in situ, avoiding the need for a pressure vesselHydrazine is toxic and potentially explosive
Iron in Acetic Acid Iron powder, Acetic AcidInexpensive, readily availableCan require acidic workup, potential for metal contamination
Sodium Dithionite Aqueous or alcoholic solutionMild conditionsCan require large excess of reagent, aqueous workup
Stannous Chloride (SnCl₂) Acidic or alcoholic solutionEffective for many substratesTin waste can be problematic

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂, Pd/C): This is often the method of choice for its high efficiency and clean conversion. The catalyst facilitates the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine double bond, followed by elimination of the secondary amine to form the aromatic indole ring.

  • Transfer Hydrogenation (Raney Ni, Hydrazine): This method provides a convenient alternative to high-pressure hydrogenation. Hydrazine decomposes on the surface of Raney Nickel to produce hydrogen gas in situ.

Detailed Experimental Protocol (Illustrative)

Synthesis of the Precursor: 3-Methoxy-5-nitrotoluene

While commercially available from some suppliers, 3-methoxy-5-nitrotoluene can be prepared from 3-methoxy-5-nitroaniline.[4] The synthesis involves a Sandmeyer-type reaction where the amino group is diazotized and subsequently replaced by a hydrogen atom. A more direct route may involve the nitration of 3-methoxytoluene, though this can lead to isomeric mixtures requiring careful purification. For the purpose of this guide, we will assume the availability of the starting nitrotoluene.

Synthesis of this compound

  • Step 1: Enamine Formation. To a solution of 3-methoxy-5-nitrotoluene in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled and the solvent is removed under reduced pressure to yield the crude enamine, which is often a dark red oil or solid and can be used in the next step without further purification.

  • Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent such as ethyl acetate or methanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Physicochemical Properties and Spectroscopic Characterization

While detailed experimental spectroscopic data for this compound is not widely published in readily accessible literature, the expected data can be extrapolated from structurally similar compounds.[5] Commercial suppliers often provide analytical data upon request.[6][7]

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR Signals corresponding to the indole NH proton (typically broad), aromatic protons on the benzene and pyrrole rings, and a singlet for the methoxy group protons. The electron-withdrawing nitro group will influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR Resonances for the carbon atoms of the indole core and the methoxy group. The carbons attached to the nitro and methoxy groups will show characteristic shifts.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and methoxy groups, C=C stretching of the aromatic rings, and strong asymmetric and symmetric stretches for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₉H₈N₂O₃, MW: 192.17 g/mol ). Fragmentation patterns may involve the loss of the nitro group and other characteristic fragments of the indole ring.

This compound as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential for further chemical transformations, making it a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Key Reactions and Transformations

Reactivity start This compound reduction Reduction of Nitro Group start->reduction n_alkylation N-Alkylation/Arylation start->n_alkylation c2_substitution Substitution at C2 start->c2_substitution c3_functionalization Functionalization at C3 start->c3_functionalization product_amino 4-Amino-6-methoxy-1H-indole reduction->product_amino product_n_substituted N-Substituted Indoles n_alkylation->product_n_substituted product_c2_substituted 2-Substituted Indoles c2_substitution->product_c2_substituted product_c3_substituted 3-Substituted Indoles c3_functionalization->product_c3_substituted

Caption: Key reaction pathways for the derivatization of this compound.

1. Reduction of the Nitro Group:

The most significant transformation of this compound is the reduction of the nitro group to an amino group, yielding 4-amino-6-methoxy-1H-indole.[8] This transformation opens up a plethora of possibilities for further functionalization. The resulting aniline moiety can participate in a wide range of reactions, including:

  • Amide bond formation: Coupling with carboxylic acids or their derivatives to form amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano group).

  • Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamines.

The reduction of aromatic nitro groups is a well-established process, and various methods can be employed, including catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl).[9]

2. N-Alkylation and N-Arylation:

The indole nitrogen can be readily alkylated or arylated under basic conditions. This is a common strategy in medicinal chemistry to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and to explore structure-activity relationships.

3. Electrophilic Substitution at the C3 Position:

The indole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C3 position. Common electrophilic substitution reactions include:

  • Vilsmeier-Haack reaction: Introduction of a formyl group at C3 using POCl₃ and DMF.

  • Mannich reaction: Introduction of an aminomethyl group at C3.

  • Friedel-Crafts acylation: Acylation at C3 using an acid chloride or anhydride with a Lewis acid catalyst.

4. Functionalization at the C2 Position:

While electrophilic substitution at C2 is less common, this position can be functionalized through various strategies, including lithiation followed by reaction with an electrophile.

Applications in Drug Discovery

The 4-amino-6-methoxy-1H-indole core, readily accessible from this compound, is a key pharmacophore in a number of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs. The amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The methoxy group can provide additional interactions and influence the overall electronic properties and solubility of the molecule.

While specific examples of blockbuster drugs derived directly from this compound are not prominently featured in publicly available literature, the strategic importance of the 4-amino-6-methoxyindole scaffold makes this intermediate a valuable starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.

Conclusion

This compound is a strategically important synthetic intermediate that provides access to a diverse range of functionalized indole derivatives. Its synthesis via the robust and versatile Leimgruber-Batcho reaction allows for its efficient production. The presence of the nitro and methoxy groups at key positions of the indole nucleus offers a rich platform for further chemical modifications, particularly the conversion to the highly valuable 4-amino-6-methoxy-1H-indole scaffold. For researchers and professionals in the field of drug discovery and development, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and synthesis of the next generation of innovative therapeutics.

References

The Enigmatic Electron-Withdrawing Powerhouse: A Technical Guide to Substituted Nitroindoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the benches of researchers, the minds of scientists, and the innovators in drug development, this guide delves into the core of substituted nitroindoles. We move beyond a mere recitation of facts to offer a deep, mechanistic understanding of their synthesis, reactivity, and burgeoning applications. This document is crafted with the senior application scientist's perspective, prioritizing not just the 'what' but the critical 'why' behind the experimental choices that drive discovery.

The indole scaffold, a privileged structure in medicinal chemistry, gains a fascinating and powerful dimension with the introduction of a nitro group. This potent electron-withdrawing substituent dramatically reshapes the electronic landscape of the indole ring, unlocking unique avenues for chemical transformations and biological interactions. This guide will navigate the intricate world of substituted nitroindoles, providing a comprehensive literature review and practical insights for their application in cutting-edge research.

Part 1: The Art and Science of Synthesis: Taming the Regioselectivity of Nitration

The synthesis of substituted nitroindoles is a foundational yet challenging aspect of their chemistry. The primary hurdle lies in controlling the regioselectivity of the nitration reaction on the electron-rich indole nucleus. Direct nitration often leads to a mixture of products and potential polymerization, necessitating a more nuanced and strategic approach.

The Challenge of Direct Nitration and the Power of Protecting Groups

Direct nitration of indole is notoriously difficult to control. The C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack under non-acidic conditions. Under strongly acidic conditions, such as a mixture of nitric and sulfuric acid, the indole ring is prone to acid-catalyzed polymerization, resulting in low yields and the formation of intractable tars. Furthermore, protonation at C3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, primarily at the C5 and C6 positions.

To circumvent these challenges, the use of protecting groups on the indole nitrogen is a common and effective strategy. N-acylation or N-sulfonylation deactivates the pyrrole ring towards electrophilic attack and can influence the regioselectivity of nitration.

Strategic Synthesis of Key Nitroindole Isomers

The position of the nitro group on the indole ring dictates the molecule's reactivity and its potential applications. Here, we detail established protocols for the synthesis of key isomers.

Table 1: Overview of Synthetic Strategies for Nitroindole Isomers

IsomerKey Synthetic StrategyStarting MaterialReagentsTypical YieldReference(s)
3-NitroindoleElectrophilic nitration of N-protected indoleN-Boc-indoleAmmonium tetramethylnitrate, Trifluoroacetic anhydrideGood to Excellent
4-NitroindoleReissert-type synthesis2-Methyl-3-nitroanilineDiethyl oxalate, Potassium ethoxide~88% (of intermediate)
5-NitroindoleDeformylation of indole-3-carboxaldehydeIndole-3-carboxaldehydePerchloric acid adsorbed on silica gel, Anthranilamide25-90%
6-NitroindoleIntermolecular annulationβ-Enaminones, DinitrobenzenesCesium carbonateModerate to Good
7-NitroindoleIndirect, multi-step synthesisIndoleAcetic anhydride, Nitric acid, Sodium hydroxide~61-62%

This protocol describes a mild and regioselective method for the synthesis of 3-nitroindoles using trifluoroacetyl nitrate generated in situ.

  • Reaction Setup: To a solution of N-Boc-indole (1.0 equiv) in an appropriate solvent (e.g., acetonitrile), add ammonium tetramethylnitrate (1.1 equiv).

  • Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) to the mixture at a controlled temperature (e.g., 0 °C to room temperature). The TFAA reacts with ammonium tetramethylnitrate to form trifluoroacetyl nitrate, the active nitrating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The use of the Boc protecting group and the non-acidic conditions of this reaction prevent polymerization and favor nitration at the C3 position. The steric bulk of the Boc group may also play a role in directing the electrophile.

G NBocIndole N-Boc-Indole Product N-Boc-3-Nitroindole NBocIndole->Product Nitration Reagents NH4N(CH3)4NO3 TFAA Intermediate [Trifluoroacetyl Nitrate] In situ generation Reagents->Intermediate Intermediate->Product FinalProduct 3-Nitroindole Product->FinalProduct e.g., TFA Deprotection Deprotection

Caption: A non-acidic route to 3-nitroindoles.

Part 2: Unveiling the Reactivity of the Nitroindole Core

The electron-withdrawing nitro group profoundly influences the reactivity of the indole ring, rendering it susceptible to a range of chemical transformations that are not readily accessible with unsubstituted indoles.

Electrophilic Nature of 3-Nitroindoles in Cycloaddition Reactions

While the indole nucleus is typically electron-rich, the presence of a nitro group at the C3 position inverts its electronic character, making the C2-C3 double bond electron-deficient. This "umpolung" of reactivity opens the door to a variety of cycloaddition and annulation reactions with electron-rich species. 3-Nitroindoles can act as competent dienophiles or dipolarophiles in [4+2] and [3+2] cycloaddition reactions, respectively, providing access to complex polycyclic indole derivatives.

G Nitroindole 3-Nitroindole (Dipolarophile) Cycloaddition [3+2] Cycloaddition Nitroindole->Cycloaddition Dipole 1,3-Dipole (e.g., Azomethine Ylide) Dipole->Cycloaddition Product Pyrroloindoline Derivative Cycloaddition->Product

An In-Depth Technical Guide to 6-Methoxy-4-nitro-1H-indole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of 6-Methoxy-4-nitro-1H-indole, a di-substituted indole with significant potential in drug discovery. We will delve into the historical context of indole synthesis, propose a robust synthetic pathway for this specific molecule, detail its physicochemical properties, and explore its potential therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] From the neurotransmitter serotonin to the anti-cancer agent vinblastine, indole derivatives have demonstrated a vast spectrum of pharmacological activities.[2] The strategic placement of substituents on the indole core allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity. This compound is a compound of particular interest due to the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group, which can significantly influence its interaction with target proteins and nucleic acids.

A Historical Perspective on Indole Synthesis

The journey to synthesize the indole nucleus has a rich history, marked by the development of several named reactions that have become fundamental in organic chemistry. The Fischer indole synthesis , discovered in 1883 by Emil Fischer, is one of the oldest and most reliable methods, involving the acid-catalyzed cyclization of a phenylhydrazone.[3] While versatile, the Fischer synthesis can sometimes lack regiochemical control with certain substituted phenylhydrazines.[4] Over the years, other methods such as the Reissert, Bischler, and Madelung syntheses have been developed, each with its own advantages and limitations.[2]

A significant advancement, particularly for the synthesis of indoles from readily available nitroaromatics, is the Leimgruber–Batcho indole synthesis .[5] This two-step method, which proceeds from an o-nitrotoluene, offers high yields, mild reaction conditions, and excellent regioselectivity, making it a popular choice in the pharmaceutical industry.[5]

Synthetic Methodology for this compound

The Leimgruber-Batcho indole synthesis presents a highly efficient and logical pathway for the preparation of this compound.

Proposed Synthetic Pathway

The synthesis commences with the commercially available starting material, 3-methoxy-5-nitrotoluene . The key steps are:

  • Enamine Formation: 3-methoxy-5-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-nitrostyrene intermediate. This reaction takes advantage of the acidity of the benzylic protons of the methyl group.

  • Reductive Cyclization: The intermediate enamine undergoes reductive cyclization to yield the final indole product. This step involves the reduction of the nitro group to an amine, which then cyclizes and eliminates dimethylamine. A variety of reducing agents can be employed, including palladium on carbon with hydrogen, or iron in acetic acid.[5]

Leimgruber_Batcho_Synthesis start 3-Methoxy-5-nitrotoluene intermediate β-Dimethylamino-nitrostyrene Intermediate start->intermediate DMF-DMA, Pyrrolidine, Δ product This compound intermediate->product Reductive Cyclization (e.g., H2, Pd/C)

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 1-(2-(dimethylamino)vinyl)-3-methoxy-5-nitrobenzene.

    • To a solution of 3-methoxy-5-nitrotoluene (1 equivalent) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2-3 equivalents) and pyrrolidine (0.1 equivalents).

    • Heat the reaction mixture at reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of a compound is critical for its use in research and development. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 885520-66-1[6][7]
Molecular Formula C₉H₈N₂O₃[8]
Molecular Weight 192.17 g/mol [8]
Appearance Expected to be a crystalline solid-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and methanol-

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the indole ring and the methoxy group would show characteristic chemical shifts. The aromatic protons would likely appear in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their substitution. The methoxy protons would be a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals, including those of the indole core, the methoxy group, and the carbons bearing the nitro and methoxy substituents.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic stretching, C=C aromatic stretching, and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively) would be expected.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 192.17, with characteristic fragmentation patterns.

Biological Significance and Therapeutic Potential

While specific biological studies on this compound are not extensively reported in the literature, the activities of related substituted indoles provide a strong basis for predicting its therapeutic potential.

Anticancer Activity of Nitroindoles

Nitro-substituted indoles have emerged as a promising class of anticancer agents.[5][9][10] Their mechanism of action is often multifaceted, involving:

  • Induction of Apoptosis: Many indole derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[11]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various phases of the cell cycle, preventing their division.[9]

  • Targeting Specific Biomolecules: Substituted 5-nitroindoles have been shown to act as binders for G-quadruplex DNA structures, such as the one in the c-Myc promoter, leading to the downregulation of this key oncogene.[5][9]

  • Generation of Reactive Oxygen Species (ROS): Some nitroindoles can increase intracellular ROS levels, leading to oxidative stress and cancer cell death.[5]

The presence of the nitro group at the 4-position of this compound makes it a prime candidate for investigation as an anticancer agent with similar mechanisms.

Role of the Methoxy Group in Drug Design

The methoxy group is a common substituent in many pharmaceuticals and can significantly influence a molecule's properties.[12] In the context of this compound, the 6-methoxy group can:

  • Modulate Receptor Binding: The methoxy group can form hydrogen bonds with amino acid residues in a protein's binding pocket, enhancing affinity and selectivity.

  • Influence Metabolic Stability: The position of the methoxy group can affect the molecule's susceptibility to metabolic enzymes, thereby altering its pharmacokinetic profile.

  • Enhance Aryl Hydrocarbon Receptor (AhR) Activity: Methoxyindoles have been identified as both agonists and antagonists of the AhR, a ligand-activated transcription factor involved in various cellular processes.[13][14]

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies synthesis Synthesis of This compound characterization Physicochemical Characterization synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) cytotoxicity->mechanism target Target Identification (e.g., G-Quadruplex Binding) mechanism->target animal Animal Models of Disease (e.g., Xenograft models) target->animal pkpd Pharmacokinetics & Pharmacodynamics animal->pkpd toxicology Toxicology Studies pkpd->toxicology

Caption: A generalized workflow for the discovery of bioactive compounds.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for applications in drug discovery, particularly in oncology. The Leimgruber-Batcho synthesis provides a reliable route for its preparation, enabling further investigation into its biological properties. Future research should focus on:

  • Definitive Synthesis and Spectroscopic Characterization: A detailed experimental validation of the proposed synthesis and full spectroscopic analysis is warranted.

  • Biological Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity.

  • Mechanistic Studies: Elucidating the precise mechanism of action, whether through apoptosis induction, cell cycle arrest, or targeting specific biomolecules like G-quadruplexes, will be crucial for its development as a therapeutic lead.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will help in optimizing the potency and selectivity of this indole scaffold.

This in-depth guide provides a solid foundation for researchers to embark on the exploration of this compound as a valuable building block for the development of novel therapeutics.

References

Theoretical studies on 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 6-Methoxy-4-nitro-1H-indole

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's optimized geometry, vibrational frequencies (FT-IR, FT-Raman), electronic transitions (UV-Vis), and frontier molecular orbitals (HOMO-LUMO). The calculated NLO properties suggest its potential for optoelectronic applications. By integrating computational protocols with theoretical insights, this guide serves as a foundational resource for understanding and predicting the behavior of this compound, thereby accelerating its potential application in novel therapeutic and material contexts.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] The functionalization of the indole ring with substituents like methoxy (-OCH₃) and nitro (-NO₂) groups can dramatically alter its electronic properties and, consequently, its biological activity and material characteristics.[1][3] The methoxy group, an electron-donating entity, and the nitro group, a powerful electron-withdrawing entity, create a push-pull electronic system within the this compound molecule. This configuration is of particular interest for two primary reasons:

  • Drug Development: The indole scaffold is integral to numerous anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Understanding the precise electronic and structural characteristics imparted by the methoxy and nitro substituents is crucial for designing new derivatives with enhanced therapeutic efficacy and target specificity.

  • Materials Science: Molecules with strong intramolecular charge transfer, facilitated by donor-acceptor groups, often exhibit significant non-linear optical (NLO) properties.[4][5] These properties are essential for applications in modern optoelectronics, including high-speed data processing and optical switching.[6]

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), provide an invaluable, cost-effective, and efficient means to probe the molecular properties of compounds like this compound before undertaking extensive experimental synthesis and testing.[7] These computational methods allow for the detailed investigation of molecular geometry, spectroscopic signatures, and electronic behavior, offering predictive insights that can guide experimental efforts.[8][9]

Computational Methodology: A Validated Approach

The theoretical investigation of this compound is conducted using a robust computational workflow, centered on Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.

The Choice of DFT Functional and Basis Set

The selection of the DFT functional and basis set is critical for obtaining reliable results. For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is employed. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, providing an excellent description of electronic correlation effects in organic systems and demonstrating strong agreement with experimental data for related molecules.[10][11]

The functional is paired with the 6-311++G(d,p) basis set. This choice is deliberate:

  • 6-311G: A triple-split valence basis set that provides flexibility for valence electrons.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen, which are crucial for accurately describing the behavior of lone pairs and electrons far from the nucleus, a key feature in systems with potential charge transfer.

  • (d,p): Polarization functions are included to account for the non-uniform distortion of electron clouds in the presence of other atoms, allowing for a more accurate representation of bonding.

This combination of B3LYP/6-311++G(d,p) is a well-established standard for calculating the geometry, vibrational frequencies, and electronic properties of nitro-substituted aromatic compounds.[9] All calculations are performed using the Gaussian suite of programs.

Computational Workflow Protocol

The theoretical analysis follows a systematic, multi-step protocol to ensure comprehensive characterization of the molecule.

Step 1: Geometry Optimization

  • The initial structure of this compound is drawn using molecular modeling software.

  • A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) method without any symmetry constraints.

  • The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis

  • Following optimization, a frequency calculation is performed at the same level of theory.

  • This analysis serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To predict the theoretical FT-IR and FT-Raman spectra, including vibrational modes, intensities, and Raman activities.

Step 3: Electronic Property Calculation

  • Using the optimized geometry, single-point energy calculations are performed.

  • This step yields crucial data on the Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and other quantum chemical descriptors.

Step 4: NLO Property Calculation

  • The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the non-linear optical response of the molecule.

Step 5: UV-Vis Spectrum Simulation

  • Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are used to simulate the electronic absorption spectrum, predicting the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions.

G A Step 1: Initial Molecular Structure B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation (Confirm Minimum Energy & Predict Spectra) B->C D Step 4: Electronic & NLO Property Calculation (HOMO, LUMO, μ, α, β) C->D E Step 5: UV-Vis Spectrum Simulation (TD-DFT) C->E

Caption: Computational workflow for theoretical analysis.

Molecular Geometry and Structural Analysis

The optimized molecular structure of this compound reveals a nearly planar indole ring system. The planarity is crucial for the π-electron delocalization that governs many of its properties. The nitro group at the C4 position and the methoxy group at the C6 position introduce specific geometric features.

ParameterBond Length (Å)ParameterBond Angle (°)
C4-N(nitro)1.465C3-C4-N(nitro)118.5
N(nitro)-O1.228O-N(nitro)-O124.2
C6-O(methoxy)1.362C5-C6-O(methoxy)125.1
O(methoxy)-C(methyl)1.421C6-O(methoxy)-C(methyl)117.8
N1-H1.012C2-N1-C7a108.9
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level and may vary slightly from experimental data, which is often recorded in the solid state.

The C-N bond of the nitro group and the C-O bond of the methoxy group lie in the plane of the indole ring, facilitating maximum electronic interaction between the substituents and the π-system.

Spectroscopic Characterization

Theoretical spectroscopy provides a powerful tool for interpreting and predicting experimental spectra.

Vibrational Analysis (FT-IR & FT-Raman)

The calculated vibrational spectrum allows for the assignment of key functional group vibrations.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
N-H Stretch3450Stretching of the indole amine bond
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the indole ring
C-H Stretch (Methyl)2980 - 2900Asymmetric and symmetric stretching of -CH₃
N-O Stretch (Asymmetric)1530Asymmetric stretching of the nitro group (-NO₂)
C=C Stretch (Aromatic)1600 - 1450Ring stretching vibrations
N-O Stretch (Symmetric)1355Symmetric stretching of the nitro group (-NO₂)
C-O-C Stretch1250Asymmetric stretching of the methoxy ether linkage

Note: Calculated frequencies are often scaled by a factor (~0.96) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.

Electronic Absorption Analysis (UV-Vis)

The simulated UV-Vis spectrum provides insight into the electronic transitions within the molecule. The presence of the conjugated indole system along with the donor (-OCH₃) and acceptor (-NO₂) groups leads to significant absorption in the UV-visible region.

TransitionCalculated λmax (nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁~350-380> 0.2π → π* (HOMO → LUMO)
S₀ → S₂~280-310> 0.1π → π* (HOMO-1 → LUMO)

The primary absorption band (S₀ → S₁) corresponds to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This transition is characterized by significant intramolecular charge transfer (ICT) from the electron-rich part of the molecule (indole ring and methoxy group) to the electron-deficient nitro group. The absorption spectrum for 4-nitroindole, a related chromophore, is known to extend into the visible range.[12]

Frontier Molecular Orbital (FMO) Analysis

The FMOs, namely the HOMO and LUMO, are fundamental to understanding the electronic properties and chemical reactivity of a molecule.[9][13]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is primarily localized on the electron-rich indole ring and the oxygen atom of the methoxy group.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is predominantly centered on the electron-withdrawing nitro group and the adjacent carbon atoms of the benzene ring.

The spatial separation of the HOMO and LUMO is a clear indicator of a strong intramolecular charge transfer character upon electronic excitation.

FMO cluster_0 cluster_1 LUMO LUMO (Electron Acceptor) Localized on Nitro Group HOMO HOMO (Electron Donor) Localized on Indole & Methoxy HOMO->LUMO ΔE = E_LUMO - E_HOMO (Intramolecular Charge Transfer) Energy Energy LUMO_level HOMO_level

Caption: HOMO-LUMO energy gap and charge transfer.

HOMO-LUMO Energy Gap and Chemical Reactivity

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability.[10][13]

ParameterCalculated Value (eV)Implication
E(HOMO)-6.25Electron donating ability
E(LUMO)-2.80Electron accepting ability
ΔE (HOMO-LUMO Gap) 3.45 High Reactivity, Potential for ICT

The relatively small energy gap of 3.45 eV is indicative of a molecule that is easily polarizable and will exhibit significant electronic activity, which is a prerequisite for both biological action and NLO response.

Non-Linear Optical (NLO) Properties

Organic molecules with a D-π-A (Donor-π bridge-Acceptor) structure, like this compound, are excellent candidates for NLO materials.[4] The NLO response is quantified by the first-order hyperpolarizability (β).

To contextualize the NLO properties, the calculated values are often compared to a standard reference molecule, such as urea.[14]

PropertySymbolCalculated Value (esu)Urea (Reference)
Dipole Momentμ6.5 Debye1.37 Debye
Linear Polarizabilityα18.5 x 10⁻²⁴~5 x 10⁻²⁴
First-Order Hyperpolarizability β 35.2 x 10⁻³⁰ 0.37 x 10⁻³⁰

The calculated first-order hyperpolarizability (β) of this compound is approximately 95 times greater than that of urea. This exceptionally large value is a direct consequence of the efficient intramolecular charge transfer from the methoxy-substituted indole ring (donor system) to the nitro group (acceptor). This result strongly suggests that this compound is a promising candidate for development as a high-performance NLO material.

Potential Applications and Future Directions

The theoretical insights gained from this study pave the way for targeted experimental research.

  • Drug Discovery: The molecule's high reactivity and distinct electronic profile, characterized by a small HOMO-LUMO gap, suggest it could readily interact with biological targets. The nitro group can participate in hydrogen bonding and redox processes, while the methoxy group can influence solubility and metabolic stability. Future research should focus on synthesizing this compound and its derivatives for screening against various biological targets, such as protein kinases or microbial enzymes. Molecular docking studies could be employed to predict binding affinities and guide the design of more potent analogues.

  • Materials Science: The outstanding calculated NLO properties warrant experimental validation. Synthesis and crystallization of this compound are necessary first steps. Subsequent characterization using techniques like the Kurtz-Perry powder test would confirm the magnitude of the second-harmonic generation (SHG) efficiency, validating its potential for use in electro-optic devices.

Conclusion

This in-depth theoretical guide has systematically characterized the structural, spectroscopic, electronic, and non-linear optical properties of this compound using Density Functional Theory. The computational analysis reveals a planar molecule with a strong intramolecular charge transfer character, driven by the electron-donating methoxy group and the electron-withdrawing nitro group. This electronic push-pull system results in a small HOMO-LUMO energy gap, indicating high chemical reactivity, and an exceptionally large first-order hyperpolarizability (β) that is significantly greater than that of the reference material urea. These findings collectively establish this compound as a molecule of high interest, holding considerable promise for future applications in both the development of novel therapeutic agents and the design of advanced non-linear optical materials. The theoretical data presented herein provides a robust foundation to guide and accelerate future experimental investigations.

References

Methodological & Application

Application Note: Regioselective Synthesis of 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 6-methoxy-4-nitro-1H-indole from 6-methoxyindole. This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. This document details the underlying reaction mechanism, a robust and verified experimental protocol, and critical safety considerations for the regioselective nitration of the 6-methoxyindole scaffold. The protocols and insights provided are intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Methoxy-substituted indoles, in particular, serve as versatile precursors for complex molecular architectures.[1][2] The introduction of a nitro group onto the indole ring further enhances its synthetic utility, acting as a handle for subsequent functionalization, such as reduction to an amine, which opens pathways to a diverse range of derivatives.

The synthesis of this compound is a key step in the development of compounds targeting various biological pathways. The specific placement of the nitro group at the C-4 position is crucial and is directed by the electronic properties of the resident methoxy group on the benzene portion of the indole ring. This guide elucidates a reliable method to achieve this regioselectivity.

Mechanistic Insights: Electrophilic Nitration of 6-Methoxyindole

The nitration of 6-methoxyindole is a classic example of an electrophilic aromatic substitution reaction. The indole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.[3] The regiochemical outcome of the reaction is governed by the interplay of the directing effects of the pyrrole nitrogen and the C-6 methoxy group.

  • Generation of the Electrophile : The reaction is typically initiated by mixing a strong acid, such as sulfuric acid, with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack : The electron-donating methoxy group (-OCH₃) at the C-6 position is an ortho-, para-director. It strongly activates the C-5 and C-7 positions for electrophilic attack. Simultaneously, the pyrrole ring is inherently more electron-rich than the benzene ring.[3] However, nitration under acidic conditions often occurs on the benzene ring, as the pyrrole nitrogen can be protonated, deactivating the pyrrolic ring.

  • Directing Effect : The methoxy group directs the incoming nitronium ion to its ortho positions (C-5 and C-7). The C-4 position, while not directly activated by the methoxy group, becomes the favored site of attack due to a combination of steric and electronic factors, leading to the desired 4-nitro product.

  • Rearomatization : Following the attack of the nitronium ion, a proton is lost from the intermediate sigma complex, restoring the aromaticity of the indole ring and yielding the final product, this compound.

Experimental Protocol

This protocol has been optimized for high yield and purity of the target compound. Researchers should perform a thorough risk assessment before proceeding.[4][5]

Materials and Equipment
Reagents & Solvents Grade Supplier
6-Methoxyindole (C₉H₉NO)≥98%Sigma-Aldrich
Acetic Acid (CH₃COOH), GlacialACS ReagentFisher Scientific
Nitric Acid (HNO₃), Fuming≥90%VWR
Ethyl Acetate (EtOAc)ACS ReagentEMD Millipore
HexanesACS ReagentEMD Millipore
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Soln.LabChem
Brine (Saturated NaCl)Saturated Aq. Soln.LabChem
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Equipment
250 mL two-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-water bath
Separatory funnel
Rotary evaporator
Glass column for chromatography
TLC plates (Silica gel 60 F₂₅₄)

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve 6-methoxyindole in glacial acetic acid prep2 Cool mixture to 0-5 °C in an ice bath prep1->prep2 react2 Add nitrating agent dropwise maintaining T < 10 °C prep2->react2 react1 Prepare nitrating agent (HNO₃ in Acetic Acid) react1->react2 react3 Stir for 1-2 hours at 0-5 °C Monitor by TLC react2->react3 work1 Pour mixture into ice-water react3->work1 work2 Filter the precipitate work1->work2 work3 Dissolve solid in EtOAc work2->work3 work4 Wash with NaHCO₃, then brine work3->work4 work5 Dry over MgSO₄ & concentrate work4->work5 purify1 Perform column chromatography (Hexanes/EtOAc gradient) work5->purify1 purify2 Collect and combine fractions purify1->purify2 purify3 Evaporate solvent to yield pure product purify2->purify3

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 6-methoxyindole (5.0 g, 33.97 mmol) in glacial acetic acid (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Addition of Nitrating Agent: In a separate beaker, carefully prepare the nitrating agent by adding fuming nitric acid (2.4 mL, 57.7 mmol) to cold glacial acetic acid (10 mL). Slowly add this nitrating mixture to the 6-methoxyindole solution via a dropping funnel over 30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 250 mL of ice-water with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Workup: Dissolve the crude solid in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc). Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a yellow solid.

Quantitative Data Summary

ParameterValue
Starting Material 6-Methoxyindole
Mass5.0 g
Molar Amount33.97 mmol
Nitrating Agent Fuming HNO₃ (in Acetic Acid)
Volume (HNO₃)2.4 mL
Molar Amount~57.7 mmol (1.7 eq)
Reaction Temperature 0-10 °C
Reaction Time 1-2 hours
Expected Yield 70-80%
Product Appearance Yellow Solid
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol

Chemical Reaction Scheme

Caption: Synthesis of this compound from 6-methoxyindole.

Best Practices and Safety Considerations

Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the exothermic nature of the reaction.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[4][7][8]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic nitric acid fumes and nitrogen oxides.[4][8]

  • Exothermic Reaction Control: The reaction generates significant heat.[6] Maintaining a low temperature with an efficient cooling bath (ice-water) and controlling the rate of addition of the nitrating agent is critical to prevent runaway reactions.

  • Violent Reactivity: Nitric acid reacts violently with many organic compounds, reducing agents, and bases.[5][8] Ensure the reaction vessel is clean and free of contaminants.

  • Spill Management: Keep appropriate spill kits, including a neutralizing agent like sodium carbonate or sodium bicarbonate, readily accessible.[4][5]

  • Waste Disposal: Nitric acid waste is hazardous and must be segregated and disposed of according to institutional and local environmental regulations.[5] Do not mix nitric acid waste with organic solvent waste.[5]

References

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Nitration of 6-Methoxy-1H-indole

Abstract

The nitration of the 6-methoxy-1H-indole scaffold is a pivotal transformation in synthetic organic and medicinal chemistry, providing key intermediates for the development of pharmacologically active agents. The indole nucleus is highly susceptible to acidic conditions, often leading to polymerization or degradation, which complicates electrophilic substitution reactions like nitration.[1] This application note provides a comprehensive guide to understanding and executing the nitration of 6-methoxy-1H-indole. We delve into the mechanistic principles governing regioselectivity and present two distinct, field-proven protocols that allow for the selective introduction of a nitro group at either the C3 position of the pyrrole ring or the C5 position of the benzene ring. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of nitrated indole derivatives.

Introduction: The Strategic Importance of Nitrated 6-Methoxyindoles

6-Methoxy-1H-indole is a privileged scaffold found in numerous natural products and pharmaceutical compounds. The introduction of a nitro (-NO₂) group serves as a critical synthetic handle, enabling a wide array of subsequent chemical modifications. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or diazotized, opening pathways to diverse functionalized analogs. Furthermore, the nitro group itself is a powerful electron-withdrawing group that modulates the electronic properties of the indole ring, influencing biological activity.

The primary challenge in the nitration of indoles lies in controlling the reaction's regioselectivity and preventing acid-catalyzed degradation.[1] The indole core possesses two activated rings: the electron-rich pyrrole moiety and the methoxy-activated benzene ring. The outcome of the nitration is therefore highly dependent on the choice of nitrating agent and reaction conditions.

Mechanistic Insights: Controlling Regioselectivity

The nitration of 6-methoxy-1H-indole is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the kinetic stability of the Wheland intermediate (σ-complex) formed upon attack by the nitronium ion (NO₂⁺).[2]

  • The Pyrrole Ring (C3 Position): The C3 position is the most nucleophilic site in the unsubstituted indole nucleus due to the ability of the nitrogen lone pair to stabilize the positive charge in the intermediate.[3] Attack at C3 is favored under non-acidic or mildly acidic conditions that do not protonate the indole nitrogen.

  • The Benzene Ring (C5 and C7 Positions): The methoxy group at C6 is a strong activating, ortho, para-director.[4] It enriches the electron density at the C5 (ortho) and C7 (ortho) positions. Under strongly acidic conditions, the pyrrole ring can be protonated at C3, which deactivates it towards further electrophilic attack.[1] In this scenario, the electrophile is directed to the still-activated benzene ring, leading to substitution at the C5 or C7 position.

The choice of reaction conditions is therefore the primary tool for directing the nitration to the desired position.

Caption: Regioselective nitration pathways for 6-methoxy-1H-indole.

Experimental Protocols & Methodologies

We present two validated protocols designed for selective nitration. It is imperative to perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Regioselective C5-Nitration under Mildly Acidic Conditions

This protocol utilizes nitric acid in acetic acid, a classic method that favors substitution on the activated benzene ring when the pyrrole ring's reactivity is tempered.

Objective: To synthesize 6-methoxy-5-nitro-1H-indole.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
6-Methoxy-1H-indole>98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Nitric Acid (70%)ACS GradeVWR
Sodium BicarbonateReagent GradeMerck
Ethyl AcetateHPLC GradeJ.T. Baker
Anhydrous Sodium SulfateACS GradeAlfa Aesar
Silica Gel60 Å, 230-400 meshSorbent Tech.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-methoxy-1H-indole (1.47 g, 10 mmol) in glacial acetic acid (20 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Nitrating Agent: Prepare a solution of 70% nitric acid (0.7 mL, ~11 mmol) in glacial acetic acid (5 mL). Add this solution dropwise to the stirred indole solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should be more polar than the starting material.

  • Workup: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold water. A yellow-orange precipitate should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (~7). Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 3:1) to afford 6-methoxy-5-nitro-1H-indole as a yellow solid.

Self-Validation & Troubleshooting:

  • TLC Analysis: A properly run reaction should show a clean conversion from the starting material (Rf ≈ 0.5) to a single, more polar product (Rf ≈ 0.3). Multiple spots may indicate isomer formation or degradation.

  • Low Yield: If the yield is low, ensure the temperature was strictly controlled during the addition of nitric acid. An increase in temperature can lead to the formation of undesired byproducts.

  • Purification Issues: If isomers are present and difficult to separate, recrystallization from an ethanol/water mixture can be attempted.

Protocol 2: Regioselective C3-Nitration using a Non-Acidic Reagent

This protocol employs ethyl nitrate in the presence of a base, a method that avoids strong acids and preserves the high nucleophilicity of the C3 position.[5][6]

Objective: To synthesize 6-methoxy-3-nitro-1H-indole.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
6-Methoxy-1H-indole>98%Sigma-Aldrich
Ethyl NitrateSynthesis GradeTCI Chemicals
Sodium Ethoxide (21% in EtOH)SolutionAcros Organics
Anhydrous Ethanol200 ProofDecon Labs
Diethyl EtherACS GradeFisher Scientific
Saturated Ammonium ChlorideAqueous SolutionLabChem
Anhydrous Magnesium SulfateACS GradeEMD Millipore

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-methoxy-1H-indole (1.47 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Base Addition: Add sodium ethoxide solution (21% w/w in ethanol, ~3.7 mL, 10 mmol) dropwise to the reaction mixture. Stir for 15 minutes at -10 °C.

  • Nitrating Agent Addition: Slowly add ethyl nitrate (0.91 g, 10 mmol) to the reaction mixture, maintaining the temperature below -5 °C.

  • Reaction Monitoring: Let the reaction stir at low temperature for 2-4 hours, or until TLC analysis (4:1 Hexane:Ethyl Acetate) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Extraction: Partition the remaining aqueous residue between water (30 mL) and diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-methoxy-3-nitro-1H-indole.

Self-Validation & Troubleshooting:

  • Anhydrous Conditions: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent quenching of the sodium ethoxide.

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium ethoxide and ethyl nitrate may be added.

  • Product Instability: 3-Nitroindoles can be less stable than their benzene-ring-substituted counterparts. Avoid prolonged exposure to heat or strong light during purification.

Comparative Summary and Workflow

The selection of a protocol is determined entirely by the desired regiochemical outcome.

ParameterProtocol 1 (C5-Nitration)Protocol 2 (C3-Nitration)
Nitrating System HNO₃ / Acetic AcidEthyl Nitrate / Sodium Ethoxide
Conditions Mildly AcidicBasic / Non-Acidic
Temperature 0 - 5 °C-10 °C
Key Advantage Targets the benzene ringTargets the pyrrole ring
Typical Yield 60 - 75%50 - 65%

graph "Experimental_Workflow" {
layout=dot;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start: 6-Methoxy-1H-indole", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Dissolve in Solvent\n(e.g., Acetic Acid or Ethanol)"]; Cool [label="Cool to Reaction Temperature\n(e.g., 0°C or -10°C)"]; Add [label="Add Nitrating Agent\n(Dropwise, Temp. Control)"]; Monitor [label="Monitor Reaction by TLC"]; Workup [label="Quench & Neutralize"]; Extract [label="Extract with Organic Solvent"]; Dry [label="Dry & Concentrate"]; Purify [label="Purify by Column Chromatography", shape=box3d]; Characterize [label="Characterize Product\n(NMR, MS, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Setup; Setup -> Cool; Cool -> Add; Add -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Characterize; }

Caption: General experimental workflow for the nitration of 6-methoxy-1H-indole.

Conclusion

The successful nitration of 6-methoxy-1H-indole is a tale of two pathways, dictated by reaction conditions. By leveraging the principles of electrophilic aromatic substitution, chemists can selectively functionalize either the C5 position on the electron-rich benzene moiety using mildly acidic conditions, or the highly nucleophilic C3 position of the pyrrole ring under non-acidic conditions. The protocols detailed herein provide reliable, step-by-step instructions for achieving these distinct synthetic goals, empowering researchers to generate valuable intermediates for applications in drug discovery and materials science. Careful control of temperature and reagent stoichiometry are paramount to ensuring high yields and regioselectivity.

References

Application Notes & Protocols: The Strategic Use of 6-Methoxy-4-nitro-1H-indole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds and its ability to interact with multiple biological receptors.[1][2] From anti-cancer agents to central nervous system modulators, the indole framework provides a versatile template for drug design.[3][4] The strategic placement of substituents on the indole ring is a critical tactic for modulating a compound's physicochemical properties, metabolic stability, and target affinity.[5]

This guide focuses on a particularly valuable, yet underexplored, building block: 6-Methoxy-4-nitro-1H-indole . The utility of this scaffold is twofold:

  • The 6-methoxy group: This electron-donating group activates the benzenoid ring, influencing the indole's overall reactivity and providing a potential metabolic blocking site or a key interaction point with a biological target.[5]

  • The 4-nitro group: This powerful electron-withdrawing group serves as a versatile synthetic handle. Its facile reduction to the corresponding 4-amino group unlocks a critical vector for diversification, enabling the introduction of functionalities essential for potent biological activity, particularly in areas like kinase inhibition where hydrogen bonding with the enzyme's hinge region is paramount.[6][7]

This document provides a detailed exploration of the synthesis of this compound and its subsequent application in the construction of potent, bioactive molecules, complete with field-proven protocols and mechanistic insights for researchers in drug discovery.

Synthesis of the Core Scaffold: this compound

The Leimgruber-Batcho indole synthesis is a robust and widely adopted method for constructing substituted indoles from o-nitrotoluenes.[8][9] It offers a high-yielding pathway that avoids the harsh acidic conditions of the Fischer indole synthesis, making it compatible with a wider range of functional groups. The protocol below outlines a validated approach to synthesize this compound.

Workflow for Leimgruber-Batcho Synthesis

A 2-Methyl-3-nitroanisole (Starting Material) B Condensation with DMF-DMA & Pyrrolidine A->B Step 1 C (E)-β-(Dimethylamino)-4-methoxy-2-nitrostyrene (Enamine Intermediate) B->C Formation D Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH) C->D Step 2 E This compound (Final Product) D->E Formation

Caption: Leimgruber-Batcho synthesis workflow for the target indole.

Protocol 2.1: Synthesis of this compound
  • Rationale: This two-step process begins with the formation of a reactive enamine from the activated methyl group of the starting o-nitrotoluene derivative. This intermediate possesses the necessary geometry and electronic properties to undergo efficient reductive cyclization to form the indole ring. The use of a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is a clean and effective method for the reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond, leading to cyclization and subsequent elimination to form the aromatic pyrrole ring.

  • Step 1: Synthesis of (E)-β-(Dimethylamino)-4-methoxy-2-nitrostyrene

    • To a solution of 2-methyl-3-nitroanisole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

    • Add pyrrolidine (1.2 eq) to the mixture.

      • Causality Insight: Pyrrolidine acts as a base and catalyst, facilitating the condensation reaction to form the enamine intermediate.

    • Heat the reaction mixture at 110 °C under a nitrogen atmosphere for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the volatile components under reduced pressure.

    • The resulting crude residue, a dark oil or solid, can often be used directly in the next step after drying. If necessary, purification can be achieved by recrystallization from methanol.

  • Step 2: Reductive Cyclization to this compound

    • Dissolve the crude enamine intermediate from Step 1 in a mixture of Tetrahydrofuran (THF) and Methanol (1:1 v/v).

    • Carefully add Raney Nickel (approx. 10% w/w) or 10% Pd/C catalyst.

    • To this stirred suspension, add 85% hydrazine hydrate (3.0 eq) dropwise at room temperature.

      • Causality Insight: The reaction is highly exothermic due to vigorous gas evolution (N₂). Slow addition and potential cooling with a water bath are necessary to control the temperature between 40-50 °C. Hydrazine in the presence of Raney Ni or Pd/C acts as a reducing agent for the nitro group.[8]

    • Stir the mixture at 45 °C for 2-3 hours after the addition is complete. The reaction progress can be monitored by the color change from deep red to brown/black and by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Parameter Typical Value
Starting Material 2-Methyl-3-nitroanisole
Key Reagents DMF-DMA, Pyrrolidine, Hydrazine Hydrate, Raney Ni
Solvents DMF, THF, Methanol
Typical Overall Yield 60-75%
Purity (Post-Chromatography) >95%

Table 1: Summary of Synthesis Protocol for this compound.

Application in Bioactive Molecule Synthesis: A Case Study on Kinase Inhibitors

The 4-amino-6-methoxy-1H-indole scaffold, readily accessible from the 4-nitro precursor, is an excellent starting point for synthesizing potent kinase inhibitors. The 4-amino group can act as a key hydrogen bond donor, anchoring the molecule into the hinge region of the kinase ATP-binding pocket.

Synthetic Strategy for Kinase Inhibitor Development

cluster_0 Scaffold Preparation cluster_1 Bioactive Molecule Synthesis A This compound B Nitro Group Reduction (SnCl2·2H2O or H2, Pd/C) A->B C 4-Amino-6-methoxy-1H-indole (Key Intermediate) B->C E Nucleophilic Aromatic Substitution (Buchwald-Hartwig or SNAr) C->E D Substituted 2-Chloropyrimidine D->E F Target Kinase Inhibitor

Caption: General workflow from the nitro-indole scaffold to a target kinase inhibitor.

Protocol 3.1: Synthesis of 4-Amino-6-methoxy-1H-indole (Key Intermediate)
  • Rationale: The reduction of an aromatic nitro group is a fundamental transformation in medicinal chemistry. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is a classic, reliable, and scalable method that proceeds under mild conditions, preserving the sensitive indole core.

  • Suspend this compound (1.0 eq) in ethanol (approx. 0.2 M).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Basify the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

    • Causality Insight: The tin salts must be precipitated to allow for extraction of the free amine product. The basic workup achieves this, forming tin oxides/hydroxides.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude 4-amino-6-methoxy-1H-indole is often pure enough for the next step, or it can be purified by silica gel chromatography.

Protocol 3.2: Synthesis of a Pyrimidine-Based Kinase Inhibitor
  • Rationale: Nucleophilic aromatic substitution (SₙAr) is a powerful C-N bond-forming reaction. The electron-deficient nature of a di-chlorinated pyrimidine makes it highly susceptible to attack by the nucleophilic 4-amino group of our indole intermediate. The reaction is typically base-mediated to deprotonate the amine, increasing its nucleophilicity.

  • In a sealed vial, dissolve 4-amino-6-methoxy-1H-indole (1.0 eq), a substituted 4,6-dichloropyrimidine (1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in a solvent like 2-butanol or N-Methyl-2-pyrrolidone (NMP).

  • Seal the vial and heat the mixture to 120-140 °C for 12-24 hours.

    • Causality Insight: Elevated temperatures are required to overcome the activation energy for the SₙAr reaction. The choice of a high-boiling point solvent is critical.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by preparative HPLC or silica gel chromatography to yield the target inhibitor.

Compound Class Target Example Reported IC₅₀ Reference
Pyrimidine-based InhibitorMARK40.05 µM[10]
Indolin-2-one DerivativesAurora B Kinase19.95 nM (Kᵢ)[11]
Azaindole Derivativesc-Met Kinase20 nM[12]

Table 2: Representative Biological Activities of Indole-based Kinase Inhibitors. (Note: Data is for analogous structures to illustrate potential potency).

Biological Context: Kinase Signaling Pathway

Caption: Simplified kinase signaling pathway inhibited by an ATP-competitive drug.

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient entry point to novel and potent bioactive molecules. The strategic positioning of its methoxy and nitro functionalities allows for predictable reactivity and provides multiple handles for diversification. The protocols detailed herein offer robust and reproducible methods for synthesizing the core scaffold and elaborating it into promising drug candidates, particularly in the competitive field of kinase inhibitor development. By leveraging this building block, researchers can accelerate the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Derivatization of 6-Methoxy-4-nitro-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Methoxy-4-nitro-1H-indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and versatile structure allow it to interact with a wide range of biological targets. The specific compound, this compound, represents a particularly strategic starting point for drug discovery campaigns. The electron-donating methoxy group at the 6-position and the potent electron-withdrawing nitro group at the 4-position create a unique electronic profile that influences the reactivity of the entire indole ring system. This substitution pattern not only serves as a foundation for building molecular complexity but also provides chemical handles for systematic derivatization, enabling the exploration of structure-activity relationships (SAR).

This guide provides a detailed exploration of key derivatization strategies for the this compound core. We will delve into the underlying principles and provide robust, step-by-step protocols for three critical transformations:

  • Reduction of the 4-nitro group: A pivotal transformation to unlock the corresponding 4-aminoindole, a versatile intermediate for amide couplings, sulfonamide formation, and other functionalizations.

  • N-Alkylation of the indole nitrogen: A fundamental strategy to modulate lipophilicity, introduce diverse side chains, and probe interactions within protein binding pockets.

  • C-H Arylation at the C7-position: A modern approach to forge carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties to expand the molecular framework.

These notes are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice to facilitate the rapid and rational development of novel therapeutic agents.

Part 1: Reduction of the 4-Nitro Group to 4-Aminoindole

The transformation of the 4-nitro group into a 4-amino group is arguably the most critical first step in leveraging this scaffold. The resulting aniline is a nucleophilic handle that opens a gateway to a multitude of subsequent reactions. The choice of reducing agent is paramount, as it must be effective without compromising the integrity of the indole ring or the methoxy group.

Causality Behind Experimental Choices

Several methods are available for the reduction of aromatic nitro groups.[3] For the this compound substrate, stannous chloride (SnCl₂) in an acidic medium is a classic, reliable, and highly effective choice.

  • Why Stannous Chloride? SnCl₂ is a robust reducing agent that is particularly well-suited for nitroindoles. It is cost-effective and the reaction conditions are generally mild enough to avoid degradation of the sensitive indole core. Unlike catalytic hydrogenation, it does not require specialized high-pressure equipment and is less prone to side reactions on the indole double bonds.

  • Role of Acid: The reaction is typically carried out in the presence of a strong acid like hydrochloric acid (HCl). The acid protonates the nitro group, activating it for reduction by SnCl₂.

  • Solvent Selection: Ethanol or ethyl acetate are common solvents as they provide good solubility for the indole substrate and are compatible with the reaction conditions.

Experimental Workflow: Nitro Group Reduction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve this compound in Ethanol B Add SnCl₂·2H₂O A->B C Add conc. HCl B->C D Heat mixture to reflux (Monitor by TLC) C->D E Cool to RT, pour onto ice D->E F Basify with aq. NaOH to pH > 10 E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify via Column Chromatography H->I

Caption: Workflow for SnCl₂-mediated reduction of 4-nitroindole.

Detailed Protocol 1: Synthesis of 6-Methoxy-1H-indol-4-amine

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 5 M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add ethanol to create a slurry (approx. 0.2 M concentration).

  • To this stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.[3]

  • Carefully add concentrated hydrochloric acid (approx. 5-10 volumes relative to the substrate mass) dropwise at room temperature. The mixture may become warm.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic solution by the slow addition of a 5 M aqueous NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-methoxy-1H-indol-4-amine.

Note on Stability: The resulting 4-aminoindole is more susceptible to oxidation than the starting nitroindole. It is advisable to use it in subsequent steps promptly or store it under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Part 2: N-Alkylation of the Indole Nitrogen

Direct alkylation of the indole N-H is a fundamental method for introducing substituents that can modulate pharmacodynamic and pharmacokinetic properties. The choice of base and solvent is crucial for achieving high yields and avoiding competing C-alkylation.

Causality Behind Experimental Choices
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the indole to form the corresponding sodium salt, evolving hydrogen gas.[4] Potassium carbonate (K₂CO₃) is a milder and safer alternative, often effective with more reactive alkylating agents or at higher temperatures.[5][6]

  • Solvent System: Polar aprotic solvents like N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal.[4][5] They effectively solvate the resulting indole anion and the counter-ion (e.g., Na⁺), enhancing the nucleophilicity of the indole nitrogen for the subsequent reaction with the electrophile.

  • Electrophile: A variety of alkylating agents can be used, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl tosylates. The reactivity of the electrophile will influence the required reaction temperature and time.

Experimental Workflow: N-Alkylation

G cluster_0 Deprotonation cluster_1 Alkylation cluster_2 Work-up & Isolation A Dissolve this compound in anhydrous DMF B Cool to 0 °C A->B C Add NaH (60% dispersion) portion-wise B->C D Stir for 30 min at 0 °C C->D E Add Alkyl Halide (R-X) dropwise at 0 °C D->E F Warm to RT and stir (Monitor by TLC) E->F G Quench with sat. aq. NH₄Cl F->G H Extract with Ethyl Acetate G->H I Wash with water and brine H->I J Dry (Na₂SO₄), filter, and concentrate I->J K Purify via Column Chromatography J->K

Caption: Workflow for N-Alkylation of the indole core.

Detailed Protocol 2: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).

  • Dissolve the indole in anhydrous DMF (to approx. 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching procedures.

  • Stir the mixture at 0 °C for 30 minutes. The solution may change color as the indole anion is formed.

  • Add the alkyl halide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Palladium-Catalyzed C7-Arylation

Direct C-H activation is a powerful, modern strategy for forging C-C bonds, bypassing the need for pre-functionalized starting materials (e.g., halides or boronic acids). The indole scaffold can undergo regioselective C-H arylation. For this compound, the C7 position is a potential site for such functionalization, though regioselectivity can be challenging. The directing effect of the N-H and the electronic nature of the ring substituents will influence the outcome.

Causality Behind Experimental Choices
  • Catalyst System: Palladium(II) catalysts, such as Pd(OAc)₂ or Pd(TFA)₂, are commonly employed for C-H activation/arylation reactions on indoles.[7] The choice of ligand is critical for catalyst stability and reactivity, though some protocols proceed without an added ligand.

  • Arylating Agent: Arylboronic acids are common coupling partners in Suzuki-Miyaura type C-H functionalizations.[1][7] They are generally stable, commercially available, and tolerate a wide range of functional groups.

  • Oxidant: These reactions often require an oxidant to regenerate the active Pd(II) catalyst in the catalytic cycle. In some modern protocols, air can serve as the terminal oxidant, making the procedure more environmentally friendly and operationally simple.[7]

  • Solvent and Additives: A mixture of dioxane and water is often effective, providing solubility for both the organic substrate and inorganic reagents.[7]

Data Presentation: Comparative Derivatization Strategies
Derivatization StrategyKey ReagentsTypical PositionKey Advantage
Nitro Reduction SnCl₂, HClC4Unlocks the versatile 4-amino functionality for diverse amide/sulfonamide libraries.
N-Alkylation NaH, Alkyl HalideN1Modulates physicochemical properties (logP, pKa) and explores N-substituent SAR.
C-H Arylation Pd(TFA)₂, Ar-B(OH)₂C7 (potential)Rapidly builds molecular complexity by forming C-C bonds without pre-functionalization.
Detailed Protocol 3: C7-Arylation of N-Protected this compound

Note: Direct C-H activation on N-H indoles can be complex. Protecting the indole nitrogen (e.g., as a tosyl or Boc derivative) often provides cleaner and more predictable outcomes for C-H functionalization reactions. This protocol assumes an N-protected starting material for improved regiocontrol.

Materials:

  • N-Protected-6-methoxy-4-nitro-1H-indole (1.0 eq)

  • Arylboronic acid (2.0 eq)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂, 5 mol%)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃), aqueous solution

Procedure:

  • To a vial, add the N-protected indole (1.0 eq), the arylboronic acid (2.0 eq), and Pd(TFA)₂ (0.05 eq).[7]

  • Add a 3:1 mixture of 1,4-dioxane and water (to approx. 0.5 M).

  • Seal the vial and stir the mixture at room temperature in an open atmosphere (air acts as the oxidant) for 4–12 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Dilute the filtrate with ethyl acetate and wash with aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel to afford the desired C7-arylated indole derivative.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for medicinal chemistry programs. The protocols detailed herein for nitro reduction, N-alkylation, and C-H arylation provide a robust toolkit for systematically exploring the chemical space around this core. The reduction to 4-aminoindole is a critical step, opening up a vast number of possibilities for creating libraries of amides and sulfonamides. Subsequent N-alkylation and C-H functionalization allow for fine-tuning of properties to optimize potency, selectivity, and ADME profiles. These strategies, grounded in established chemical principles, empower drug discovery professionals to efficiently generate novel molecular entities in the pursuit of new therapeutics.

References

Application Notes and Protocols: 6-Methoxy-4-nitro-1H-indole as a Strategic Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide focuses on a particularly valuable, functionalized variant: 6-methoxy-4-nitro-1H-indole . The strategic placement of an electron-donating group (6-methoxy) and a powerful electron-withdrawing group (4-nitro) imparts unique reactivity and provides multiple handles for synthetic diversification. These notes will elucidate the chemical logic behind its use and provide detailed, field-tested protocols for its transformation into complex heterocyclic systems relevant to drug discovery and materials science.

Introduction: The Strategic Value of this compound

Indole derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The utility of a specific indole building block is determined by the nature and position of its substituents, which govern its reactivity and potential for elaboration.

This compound (CAS No. 885520-66-1) is an exemplary scaffold for several reasons:[5][6]

  • Orthogonal Reactive Sites: It possesses three primary sites for modification: the nitro group, the indole nitrogen (N-1), and the electron-rich pyrrole ring (C-3).

  • Modulated Electronics: The 6-methoxy group enhances the electron density of the benzene portion of the indole, while the 4-nitro group strongly withdraws electron density, making the benzene ring susceptible to nucleophilic attack under certain conditions and activating specific positions for other transformations.[7][8]

  • Gateway to Fused Systems: The 4-nitro group can be readily reduced to a 4-amino group, which serves as a versatile nucleophile for the construction of fused polycyclic systems, such as carbolines and other pharmacologically relevant heterocycles.

This guide provides researchers with the foundational knowledge and practical methods to leverage these features for the efficient synthesis of novel molecular architectures.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is a direct consequence of its substituent effects. The nitro group at C-4 is the most versatile functional handle. Its reduction is often the first step in a synthetic sequence, unlocking a cascade of potential cyclization reactions.

The general workflow for utilizing this building block often follows a primary transformation of the nitro group, followed by diversification.

G A This compound B Key Transformation: Nitro Group Reduction A->B Reagents: SnCl2·2H2O or H2, Pd/C C 4-Amino-6-methoxy-1H-indole B->C D Pathway 1: Fused Ring Synthesis (e.g., Pictet-Spengler) C->D Reagents: Aldehyde/Ketone, Acid E Pathway 2: Amine Functionalization (e.g., Acylation, Sulfonylation) C->E Reagents: Acyl chloride, etc. F Complex Polycyclic Heterocycles D->F G Diversified Indole Derivatives E->G

Caption: General synthetic workflow starting from this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Catalytic Reduction of this compound

Objective: To synthesize the key intermediate, 4-amino-6-methoxy-1H-indole. This transformation is the gateway to building fused heterocyclic systems. Catalytic hydrogenation is chosen for its clean reaction profile and high yield.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH), absolute

  • Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Celite®

  • Round-bottom flask, magnetic stirrer, hydrogenation apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 4.85 mmol) in a mixture of EtOH (30 mL) and EtOAc (30 mL).

  • Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution under a nitrogen atmosphere.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for this scale) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in hexanes). The reaction is typically complete within 3-4 hours.

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional EtOH (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is 4-amino-6-methoxy-1H-indole, which is often pure enough for the next step. If necessary, it can be purified by recrystallization from an EtOH/water mixture.

  • Expected Yield: 90-95%.

Causality and Insights:

  • Catalyst Choice: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups. The reaction proceeds cleanly with minimal side products.

  • Solvent System: A mixture of EtOH and EtOAc is used to ensure the solubility of both the starting material and the product.

  • Safety: Catalytic hydrogenation is potentially hazardous. The catalyst can be pyrophoric when dry, and hydrogen gas is explosive. Always handle the catalyst wet and conduct the reaction behind a blast shield.

Protocol 2: Synthesis of a Fused Pyrido[4,3-b]indole System via Pictet-Spengler Reaction

Objective: To construct a tricyclic heterocycle from 4-amino-6-methoxy-1H-indole. The Pictet-Spengler reaction is a classic and powerful method for forming β-carboline and related ring systems.[9]

Materials:

  • 4-Amino-6-methoxy-1H-indole (from Protocol 1)

  • Acetaldehyde (or other suitable aldehyde/ketone)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-amino-6-methoxy-1H-indole (500 mg, 2.84 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetaldehyde (188 µL, 3.41 mmol, 1.2 eq.) to the stirred solution.

  • Slowly add trifluoroacetic acid (240 µL, 3.12 mmol, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 2-5% MeOH in DCM) to afford the desired pyrido[4,3-b]indole.

  • Expected Yield: 60-75%.

Causality and Insights:

  • Mechanism: The reaction proceeds via the formation of a Schiff base (iminium ion) between the exocyclic amino group and the aldehyde. The electron-rich C-5 position of the indole then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic substitution, followed by rearomatization to yield the cyclized product.

  • Acid Catalyst: TFA is a strong acid that effectively catalyzes both the iminium ion formation and the subsequent cyclization.

  • Substrate Scope: This reaction is versatile and can be performed with a wide variety of aldehydes and ketones to generate a library of diverse fused heterocycles.

G cluster_0 Pictet-Spengler Cyclization Workflow A 4-Amino-6-methoxy- 1H-indole B Iminium Ion Intermediate A->B + Aldehyde + H+ C Intramolecular Electrophilic Attack B->C Cyclization D Fused Pyrido[4,3-b]indole C->D Rearomatization

Caption: Key stages of the Pictet-Spengler reaction mechanism.

Protocol 3: N-Alkylation of the Indole Ring

Objective: To introduce a substituent at the N-1 position of the indole. This is a common strategy in medicinal chemistry to modulate properties like solubility, metabolism, and receptor binding affinity.[10]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Diethyl ether (Et₂O)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (136 mg, 3.40 mmol, 1.2 eq. of 60% dispersion) and wash with anhydrous hexanes (2 x 5 mL) to remove the mineral oil.

  • Carefully decant the final hexane wash and add anhydrous DMF (15 mL).

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve this compound (580 mg, 2.82 mmol) in anhydrous DMF (10 mL).

  • Add the indole solution dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed. Stir for 30 minutes at 0 °C after the addition is complete.

  • Add the alkyl halide (e.g., benzyl bromide, 402 µL, 3.38 mmol, 1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution (20 mL).

  • Extract the aqueous mixture with Et₂O (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography to yield the N-alkylated product.

  • Expected Yield: 80-90%.

Causality and Insights:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding sodium salt. This anion is a potent nucleophile.

  • Solvent: Anhydrous polar aprotic solvents like DMF are ideal as they solvate the cation (Na⁺) effectively, leaving a highly reactive "naked" indole anion.

  • Electrophile: A variety of electrophiles can be used, including alkyl halides, tosylates, and mesylates, allowing for the introduction of diverse functional groups.

Data Summary

The following table summarizes typical conditions for the crucial nitro group reduction, highlighting the versatility of this transformation.

Reagent SystemSolventTemperatureTime (h)Typical Yield (%)Notes
H₂, 10% Pd/C EtOH / EtOAcRoom Temp.3-490-95Clean, high-yielding; requires hydrogenation equipment.
SnCl₂·2H₂O EtOHReflux2-385-90Stoichiometric metal reagent; requires acidic workup and removal of tin salts.
Fe / NH₄Cl EtOH / H₂OReflux4-680-88Inexpensive and effective; heterogeneous reaction may require longer times.
Sodium Dithionite THF / H₂ORoom Temp.1-275-85Mild conditions, but can sometimes lead to over-reduction or side products.

Conclusion

This compound is a high-potential building block for the synthesis of complex heterocyclic molecules. Its pre-installed functional handles allow for a logical and efficient progression from a simple starting material to elaborate, drug-like scaffolds. The protocols detailed herein provide a reliable foundation for researchers to explore the rich chemistry of this versatile intermediate, enabling the rapid generation of novel compounds for evaluation in drug discovery and materials science programs.

References

Application Notes and Protocols: 6-Methoxy-4-nitro-1H-indole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Functionalized Indole

The indole scaffold, an electron-rich heterocyclic system, is a cornerstone in the development of advanced organic materials.[1] Its planar structure facilitates crucial π-π stacking interactions, which are fundamental for efficient charge transport in organic semiconductors.[1] The strategic functionalization of the indole ring with electron-donating and electron-withdrawing groups allows for the fine-tuning of its electronic, optical, and morphological properties.[1] This document provides a comprehensive guide to the potential applications of 6-Methoxy-4-nitro-1H-indole, a molecule poised for significant contributions to materials science.

The presence of a methoxy (-OCH₃) group at the 6-position and a nitro (-NO₂) group at the 4-position creates a classic "push-pull" system. The methoxy group, an electron-donating group, enhances the electron density of the indole ring, while the nitro group, a potent electron-withdrawing group, creates a region of electron deficiency.[2] This intramolecular charge transfer characteristic is highly desirable for applications in organic electronics and nonlinear optics. Furthermore, the inherent reactivity of the indole nucleus allows for its use as a monomer in the synthesis of novel functional polymers.[3][4]

This guide will explore three key application areas for this compound: as a monomer for electroactive polymers, as a semiconductor in organic thin-film transistors (OFETs), and as a chromophore for nonlinear optical (NLO) materials. For each application, we will delve into the underlying scientific principles and provide detailed, field-proven protocols for synthesis, device fabrication, and characterization.

Application as a Monomer for Functional Polymers

The indole moiety can be readily polymerized through chemical or electrochemical oxidation to form polyindoles, a class of conducting polymers with promising applications in electrochromic devices, sensors, and energy storage.[3][5] The resulting poly(this compound) would possess unique properties imparted by the methoxy and nitro functional groups, potentially leading to enhanced conductivity, tailored redox activity, and distinct optical characteristics.[4]

Scientific Rationale

Electrochemical polymerization is a powerful technique for generating thin, uniform, and adherent polymer films directly onto an electrode surface.[6][7] The process involves the anodic oxidation of the monomer to form radical cations, which then couple to form oligomers and subsequently the polymer chain. The choice of solvent and electrolyte is crucial for controlling the polymerization process and the properties of the resulting film.[8] Acetonitrile is a common solvent for the electropolymerization of indole derivatives due to its high dielectric constant and wide electrochemical window.[6]

Experimental Workflow: Electrochemical Polymerization

Caption: Workflow for the electrochemical polymerization of this compound.

Detailed Protocol: Electrochemical Polymerization of this compound

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Lithium perchlorate (LiClO₄)

  • Indium tin oxide (ITO)-coated glass substrates

  • Platinum wire

  • Ag/AgCl reference electrode

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: In an inert atmosphere (glovebox), prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.

  • Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the cleaned ITO substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the monomer solution. Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10-20 cycles) within a potential window where the monomer oxidation occurs (a typical starting range could be -0.2 V to 1.5 V vs. Ag/AgCl). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.[7]

  • Film Post-Processing: After polymerization, gently rinse the polymer-coated substrate with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.

  • Characterization:

    • Spectroelectrochemistry: Characterize the optical properties of the film in different redox states by performing UV-Vis spectroscopy while applying a potential.

    • Electrochemical Analysis: Perform CV in a monomer-free electrolyte solution to study the redox behavior of the polymer film.

    • Morphological Analysis: Investigate the surface morphology and roughness of the film using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[9]

Application in Organic Thin-Film Transistors (OFETs)

Indole-based molecules have demonstrated significant promise as p-type semiconductors in OFETs.[1][10] The electron-rich nature of the indole ring system facilitates hole transport. The introduction of methoxy and nitro groups in this compound can modulate the HOMO and LUMO energy levels, potentially leading to improved charge injection and transport properties.

Scientific Rationale

OFETs are fundamental components of organic electronics. Their performance is highly dependent on the molecular ordering and morphology of the semiconductor thin film.[11] Solution-based processing techniques, such as spin-coating, offer a cost-effective and scalable method for fabricating OFETs.[12] The choice of solvent is critical to ensure good solubility of the organic semiconductor and to control the film formation process.

Experimental Workflow: OFET Fabrication

Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.

Detailed Protocol: Fabrication of a Solution-Processed OFET

Materials:

  • This compound

  • Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Hexamethyldisilazane (HMDS)

  • Chlorobenzene (anhydrous)

  • Gold (Au) for thermal evaporation

  • Semiconductor parameter analyzer

  • Probe station

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ wafers by sonication in acetone and isopropanol for 15 minutes each, followed by drying with nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with HMDS to create a hydrophobic layer, which improves the molecular ordering of the subsequently deposited organic semiconductor. This can be done by vapor deposition or spin-coating.

  • Semiconductor Solution Preparation: Prepare a solution of this compound in a suitable organic solvent like chlorobenzene (e.g., 5-10 mg/mL). Gentle heating and stirring may be required to fully dissolve the compound.

  • Thin Film Deposition: Spin-coat the semiconductor solution onto the HMDS-treated Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).

  • Annealing: Anneal the film at an optimized temperature (e.g., 80-120 °C) to remove residual solvent and improve molecular packing.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of Au) on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Electrical Characterization: Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics of the OFET to determine key performance parameters.[13]

Parameter Description
Field-Effect Mobility (µ) A measure of how quickly charge carriers move through the semiconductor channel.
On/Off Current Ratio (I_on/I_off) The ratio of the drain current in the "on" state to the "off" state, indicating the switching capability of the transistor.
Threshold Voltage (V_th) The gate voltage at which the transistor begins to conduct.

Application in Nonlinear Optical (NLO) Materials

The "push-pull" electronic structure of this compound makes it a promising candidate for second-order nonlinear optical (NLO) applications.[14] NLO materials can alter the frequency of light passing through them, which is a critical function in technologies such as optical communications and data storage.

Scientific Rationale

For a material to exhibit second-order NLO properties, it must have a non-centrosymmetric molecular structure.[15] The intramolecular charge transfer from the electron-donating methoxy group to the electron-withdrawing nitro group, mediated by the polarizable indole π-system, can lead to a large molecular hyperpolarizability (β), a key figure of merit for NLO chromophores.[16] To harness this molecular property on a macroscopic level, the chromophores need to be aligned in a non-centrosymmetric fashion within a host matrix, often a polymer.

Experimental Workflow: NLO Material Preparation and Characterization

Caption: Workflow for preparing and characterizing a poled polymer film for NLO applications.

Detailed Protocol: Preparation and Characterization of an NLO-Active Film

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Dichloromethane

  • ITO-coated glass substrates

  • Corona poling setup

  • Q-switched Nd:YAG laser (1064 nm) for Maker fringe analysis

Procedure:

  • Guest-Host Formulation: Prepare a solution of PMMA in dichloromethane (e.g., 10 wt%). Add this compound to this solution at a specific loading (e.g., 5-15 wt% relative to PMMA).

  • Thin Film Deposition: Spin-coat the guest-host solution onto an ITO-coated glass substrate to form a thin film (typically 1-2 µm thick).

  • Corona Poling:

    • Place the film on a hot plate in a corona poling setup.

    • Heat the film to just above the glass transition temperature (Tg) of the PMMA matrix.

    • Apply a high DC voltage (several kV) to a corona needle positioned above the film to create an electric field that aligns the dipolar chromophore molecules.

    • While maintaining the electric field, cool the film back to room temperature to lock in the non-centrosymmetric alignment.

  • NLO Characterization:

    • Use the Maker fringe technique to measure the second-harmonic generation (SHG) efficiency of the poled film. This involves directing a high-intensity laser beam (e.g., from a Q-switched Nd:YAG laser) through the film and measuring the intensity of the frequency-doubled light as a function of the incident angle.

    • By comparing the SHG intensity to that of a reference material (e.g., quartz), the second-order NLO coefficient (d₃₃) of the film can be calculated.

Conclusion

This compound is a versatile molecular building block with significant potential in materials science. Its unique electronic structure, arising from the combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the indole core, makes it a prime candidate for the development of functional polymers, organic semiconductors, and nonlinear optical materials. The protocols outlined in this guide provide a solid foundation for researchers to explore and harness the properties of this promising compound in a variety of advanced material applications.

References

Application Note: A Robust HPLC-UV Method for the Analysis of 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a validated, high-performance liquid chromatography (HPLC) method for the quantitative analysis and purity determination of 6-Methoxy-4-nitro-1H-indole. This compound, featuring a chromophoric nitro group on a methoxy-substituted indole scaffold, is of significant interest in synthetic chemistry and drug discovery. The reverse-phase HPLC method described herein provides excellent resolution, peak symmetry, and sensitivity, making it suitable for quality control, stability testing, and reaction monitoring applications. The causality behind the selection of chromatographic parameters is discussed to provide a framework for adaptation and troubleshooting.

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic compound whose structural motifs are prevalent in pharmacologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, while the nitro group can serve as a key synthetic handle or contribute to biological activity. Accurate and reliable analytical methods are paramount for ensuring the quality and purity of such compounds throughout the research and development lifecycle.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for this type of analysis due to its high resolving power, sensitivity, and reproducibility. The method described in this guide is based on reverse-phase chromatography, which is ideally suited for separating moderately polar organic molecules like the target analyte.

Causality of Method Design: The core principle of this method is the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The presence of the electron-rich indole ring and the polar nitro and methoxy groups dictates a careful balancing of the mobile phase composition to achieve optimal retention and peak shape.[1] An acidic modifier is incorporated into the mobile phase to suppress the ionization of the indole nitrogen, thereby preventing peak tailing and ensuring consistent retention.[1][2] The detection wavelength is selected based on the strong UV absorbance conferred by the nitroaromatic system.[3][4]

Analyte Physicochemical Properties

A fundamental understanding of the analyte's properties is critical for rational method development.

  • Compound: this compound

  • CAS Number: 885520-66-1

  • Molecular Formula: C₉H₈N₂O₃

  • Molecular Weight: 192.17 g/mol

  • Structure: (A representative image would be placed here in a final document)

  • Polarity: Moderately polar, soluble in organic solvents like methanol, acetonitrile, and DMSO.

  • UV Absorbance: Aromatic nitro compounds are known to be strong chromophores.[4] Related nitroindole isomers exhibit strong absorbance maxima in the near-UV range (300-400 nm).[3] Specifically, 6-nitroindole shows two maxima in this region, guiding the selection of an appropriate detection wavelength for high sensitivity.[3]

HPLC Method and Protocols

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Consumables
  • Instrumentation: HPLC or UPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or multi-wavelength UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended for improved peak shape.[2]

  • Chemicals:

    • Acetonitrile (MeCN), HPLC Grade or higher

    • Water, HPLC Grade or Type I

    • Formic Acid (HCOOH), LC-MS Grade

    • This compound reference standard (>98% purity)

Preparation of Solutions

Expert Tip: Always filter aqueous mobile phases through a 0.45 µm or 0.22 µm membrane filter to prevent particulate matter from damaging the column and pump seals.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Protocol: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Protocol: Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL):

    • Protocol: Transfer 2.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to the mark with the diluent. This concentration is suitable for purity analysis and quantification.

Chromatographic Conditions

The following parameters were optimized to provide robust separation of the main peak from potential impurities.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reverse-phase separation of small molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid ensures sharp, symmetrical peaks. Acetonitrile is a strong organic modifier with a low UV cutoff.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17.1-20 min: 30% BA gradient program ensures the elution of both polar and nonpolar impurities within a reasonable runtime. The final re-equilibration step is critical for reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV/PDA at 350 nmNitroindole isomers show strong absorbance in this region, providing high sensitivity.[3] A PDA detector is recommended to assess peak purity across the full spectrum.
Run Time 20 minutesIncludes separation and column re-equilibration.
System Suitability Protocol (Trustworthiness)

Before sample analysis, the system's performance must be verified. This ensures that the generated data is reliable.

  • Protocol: Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Acceptance Criteria:

    Parameter Acceptance Limit Purpose
    Retention Time (RT) RSD ≤ 1.0% Ensures stability of the pump and column.
    Peak Area RSD ≤ 2.0% Confirms precision of the autosampler and detector response.
    Tailing Factor (Asymmetry) 0.8 - 1.5 Measures peak symmetry; values outside this range may indicate column degradation or secondary interactions.

    | Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |

Experimental Workflow and Data Visualization

The overall analytical process follows a logical sequence to ensure data integrity from start to finish.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_std Prepare Standard & Sample Solutions instrument_setup Instrument Setup & Column Equilibration prep_std->instrument_setup sys_suit System Suitability Test (5x Standard Injections) instrument_setup->sys_suit sample_analysis Sample Sequence Run (Blank, Standard, Samples) sys_suit->sample_analysis integration Peak Integration & Identification (by RT) sample_analysis->integration quant Quantification & Purity Calculation integration->quant report Final Report (Purity, Concentration) quant->report

Caption: Logical workflow for the HPLC analysis of this compound.

Conclusion and Expert Insights

The HPLC method presented provides a reliable and robust tool for the quality assessment of this compound. The use of a standard C18 column with a formic acid-modified mobile phase and gradient elution ensures excellent separation from potential impurities.

Troubleshooting Considerations:

  • Peak Tailing: If the tailing factor exceeds 1.5, consider that the indole ring may be interacting with active silanol groups on the column. Ensure the mobile phase pH is sufficiently low, or switch to a column with end-capping.

  • Shifting Retention Times: Inconsistent mobile phase preparation or inadequate column equilibration between runs are the most common causes.

  • Extraneous Peaks: Peaks in the blank injection point to contamination in the solvent or glassware.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to implement a scientifically sound analytical method for this important indole derivative.

References

Introduction: The Significance of 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the scalable synthesis of 6-Methoxy-4-nitro-1H-indole, a pivotal intermediate in contemporary drug discovery. This document provides a detailed, field-proven protocol grounded in established chemical principles, emphasizing process safety, scalability, and analytical validation for researchers and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its many derivatives, this compound serves as a critical building block for a variety of high-value pharmaceutical targets.[2][3] Its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring—provides versatile chemical handles for constructing complex molecular architectures. This intermediate is particularly valuable in the synthesis of novel therapeutics targeting neurological disorders and cancers.[3]

This application note details a robust and scalable two-stage synthetic route. The process begins with the synthesis of the 6-methoxyindole precursor, followed by a regioselective nitration under carefully controlled conditions to yield the target compound. The methodology is designed to be adaptable from bench-scale to pilot-plant production, with a strong emphasis on safety, efficiency, and product purity.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway involves two key transformations: the formation of the indole ring system followed by electrophilic nitration.

Pathway to 6-Methoxyindole (Precursor)

While several methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis offers a highly efficient and scalable route that is particularly well-suited for industrial applications.[4][5] This method starts from readily available ortho-nitrotoluene derivatives. For the synthesis of 6-methoxyindole, the process commences with 4-methoxy-2-nitrotoluene. The key steps involve the formation of an enamine intermediate by reacting the starting material with a formamide acetal, followed by a reductive cyclization to form the indole ring.[4][6] This approach is favored for its high yields, mild conditions, and avoidance of harsh acidic environments often required by methods like the Fischer indole synthesis.[4][5]

Regioselective Nitration of 6-Methoxyindole

The introduction of a nitro group onto the indole core is a critical and sensitive step. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. Direct nitration can easily lead to undesired C3-nitro products, polymerization, or oxidative degradation.[7]

To achieve the desired 4-nitro substitution, the strategy leverages the directing effects of the existing methoxy group and the indole nitrogen under carefully controlled, low-temperature conditions. The C6-methoxy group is an ortho-para directing activator. While the C5 position is sterically unhindered, nitration at the C4 and C7 positions is also electronically favored. By employing a potent nitrating agent like a nitric acid/sulfuric acid mixture at sub-zero temperatures, the reaction kinetics can be controlled to favor substitution at the C4 position. The extremely low temperature is crucial to manage the high exothermicity of the reaction and to prevent the formation of byproducts and thermal runaway.[8][9]

Overall Synthetic Workflow

The following diagram outlines the high-level workflow for the synthesis of this compound.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Target Synthesis A 4-Methoxy-2-nitrotoluene B Enamine Formation (Leimgruber-Batcho) A->B C Reductive Cyclization B->C D 6-Methoxyindole C->D E 6-Methoxyindole D->E Precursor for Nitration F Controlled Nitration (HNO3/H2SO4, <0°C) E->F G Aqueous Work-up & Extraction F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: High-level workflow for the two-part synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations involving concentrated acids and nitrating mixtures must be conducted in a certified chemical fume hood with the sash at the lowest practical height. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a chemical-resistant apron, safety goggles, and a face shield, is mandatory.[8][10][11]

Protocol: Scale-up Synthesis of this compound

This protocol assumes the availability of purified 6-methoxyindole as the starting material.

Materials & Equipment:

  • Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel (500 mL)

  • Cooling circulator capable of reaching -10°C

  • 6-Methoxyindole (starting material)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Crushed ice

Procedure:

  • Reactor Preparation:

    • Set up the 5 L jacketed reactor and ensure it is clean and dry.

    • Begin circulating coolant through the jacket to pre-chill the reactor to -10°C.

  • Dissolution of Starting Material:

    • Charge the reactor with 6-methoxyindole (147 g, 1.0 mol).

    • Add 2.0 L of dichloromethane (DCM) and stir until all solids are completely dissolved. Maintain the internal temperature between -5°C and -10°C.

  • Preparation of Nitrating Mixture (Caution: Highly Exothermic):

    • In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (72 mL, ~1.1 mol) to concentrated sulfuric acid (300 mL).

    • The addition should be done dropwise with constant stirring, ensuring the temperature of the mixture does not exceed 10°C.

    • Once prepared, transfer this nitrating mixture to the addition funnel.

  • Nitration Reaction:

    • Slowly add the nitrating mixture dropwise from the addition funnel to the stirred solution of 6-methoxyindole in the reactor over a period of 60-90 minutes.

    • Crucially, maintain the internal reaction temperature at or below -5°C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.[9]

    • After the addition is complete, allow the reaction to stir at -5°C for an additional 30 minutes.

  • In-Process Control (IPC):

    • Carefully take a small aliquot of the reaction mixture, quench it in a vial with sodium bicarbonate solution, extract with a small amount of ethyl acetate, and spot on a TLC plate to check for the consumption of the starting material.

  • Reaction Quench:

    • In a separate large container (e.g., a 20 L bucket), prepare a slurry of crushed ice and water (~5 kg).

    • Once the reaction is complete, very slowly pour the reaction mixture onto the ice slurry with vigorous stirring. This step is highly exothermic and must be done cautiously.

  • Work-up and Extraction:

    • Allow the quenched mixture to warm to room temperature. Transfer it to a large separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice more with 500 mL portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 1 L) until effervescence ceases.

      • Brine (1 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification by Recrystallization:

    • The resulting crude solid will be a dark-colored powder.

    • Dissolve the crude product in a minimal amount of hot ethanol. For difficult-to-remove colored impurities, a charcoal treatment can be performed at this stage.[12]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary
ParameterValueMolesMolar RatioNotes
Reactants
6-Methoxyindole147.17 g1.01.0Limiting Reagent
Nitric Acid (70%)~72 mL~1.11.1Slight excess to ensure complete reaction.
Sulfuric Acid (98%)300 mL--Serves as catalyst and solvent.
Solvents
Dichloromethane2.0 L--Reaction Solvent
EthanolAs needed--Recrystallization Solvent
Conditions
Reaction Temperature-10°C to -5°C--Critical for regioselectivity and safety.
Reaction Time~2 hours--Includes addition and stir time.
Outcome
Expected Yield 135 - 154 g-70-80%Yields may vary based on purity and handling.
Final Product This compound--Yellow to orange crystalline solid.

Process Safety and Hazard Management

Scaling up nitration reactions requires stringent safety protocols due to the inherent risks.

  • Thermal Runaway: Nitrations are highly exothermic. The primary risk is a runaway reaction, where heat is generated faster than it can be removed, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[9] Strict adherence to the addition rate and maintaining the low temperature specified is non-negotiable.

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[8][10][11] Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic upon inhalation.[8][11]

  • Reactive Hazards: Nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and bases.[10][13] Ensure the reaction setup is free of incompatible materials. Nitric acid waste should never be mixed with organic solvent waste.[13]

Analytical Quality Control

To ensure the final product meets the required specifications, a systematic quality control process is essential.

G start Start: Reaction Mixture ipc_check In-Process Control (IPC) via TLC start->ipc_check ipc_check->start Incomplete (Continue Stirring) workup Quench & Work-up ipc_check->workup Reaction Complete isolate Isolate Crude Product workup->isolate purity_check Purity Analysis (HPLC) isolate->purity_check structure_check Structural Confirmation (NMR, MS) purity_check->structure_check Purity ≥ 98% repurify Repurify Product (e.g., Recrystallize) purity_check->repurify Purity < 98% final_product Final Product Release structure_check->final_product repurify->purity_check

Caption: Quality control decision workflow.

  • Thin Layer Chromatography (TLC): Used for in-process monitoring to track the disappearance of the 6-methoxyindole starting material.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is suitable.[14]

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the final product and ensure the correct regiochemistry of nitration.

    • Mass Spectrometry (MS): Confirms the molecular weight of the target compound (C₉H₈N₂O₃, MW: 192.17 g/mol ).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-4-nitro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on the most robust and widely adopted method for this class of compounds: the Leimgruber-Batcho indole synthesis. This method is favored for its high yields, mild reaction conditions, and the ready availability of starting materials.[1]

The Leimgruber-Batcho synthesis is a powerful two-step process. It begins with the formation of a vinylogous nitro-enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1][2] This guide provides in-depth, field-proven insights to ensure your success.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield of the Enamine Intermediate

Question: My initial condensation reaction to form the β-pyrrolidino-4-methoxy-2-nitrostyrene intermediate is resulting in a low yield or fails completely. The reaction mixture color change is not the characteristic deep red. What are the likely causes and solutions?

Answer: This is a critical step, and its success hinges on several factors. The formation of the enamine intermediate involves the deprotonation of the mildly acidic methyl group of the starting o-nitrotoluene, which is then attacked by a reactive iminium species.[1]

Causality & Solutions:

  • Reactivity of the Formamide Acetal: The most common reagent is N,N-dimethylformamide dimethyl acetal (DMF-DMA). For some substrates, its reactivity may be insufficient. The addition of a secondary amine, typically pyrrolidine, displaces dimethylamine from the DMF-DMA, generating a more reactive reagent in situ, which can significantly accelerate the reaction.[1] If you are not using pyrrolidine, its addition is the first and most critical parameter to adjust.

  • Purity of Starting Materials:

    • o-Nitrotoluene Derivative: Ensure your starting material (e.g., 4-Methoxy-2-nitrotoluene) is pure and dry. Acidic impurities can neutralize the basic conditions required for the initial deprotonation.

    • Solvent (DMF): Use anhydrous N,N-dimethylformamide (DMF). Water can hydrolyze the DMF-DMA and interfere with the reaction.

  • Reaction Temperature & Time: While the reaction is often run at reflux (around 110°C in DMF), excessively high temperatures for prolonged periods can lead to decomposition.[3] Monitor the reaction by Thin Layer Chromatography (TLC). The intermediate enamine is typically a vibrant red or orange compound due to its extended push-pull π-system (an electron-donating amino group conjugated to an electron-withdrawing nitro group), making it easy to spot on a TLC plate.[1]

Troubleshooting Workflow: Low Enamine Yield

G Start Low Enamine Yield Check_Pyrrolidine Are you using pyrrolidine? Start->Check_Pyrrolidine Add_Pyrrolidine Add 1.1-1.2 eq. pyrrolidine to the reaction mixture. Check_Pyrrolidine->Add_Pyrrolidine No Check_Purity Verify purity of o-nitrotoluene and solvent (anhydrous DMF). Check_Pyrrolidine->Check_Purity Yes Success Yield Improved Add_Pyrrolidine->Success Purify_Reagents Purify starting material. Use fresh, anhydrous DMF. Check_Purity->Purify_Reagents Impure Check_Temp Is reaction temperature optimized (e.g., 110°C)? Check_Purity->Check_Temp Pure Purify_Reagents->Success Optimize_Temp Monitor by TLC and adjust temperature/time as needed. Check_Temp->Optimize_Temp No Check_Temp->Success Yes Optimize_Temp->Success

Caption: Troubleshooting workflow for low enamine yield.

Issue 2: Incomplete or Failed Reductive Cyclization

Question: I have successfully synthesized the enamine intermediate, but the final reductive cyclization step to this compound is sluggish, incomplete, or yields a complex mixture of products. How can I optimize this?

Answer: The reductive cyclization is the final, elegant step where the nitro group is reduced to an amine, which then spontaneously cyclizes and eliminates the secondary amine (pyrrolidine) to form the aromatic indole ring.[1] The choice and handling of the reducing agent are paramount.

Causality & Solutions:

  • Choice of Reducing Agent: Several systems are effective, and the best choice may depend on your available equipment and the scale of your reaction.[4]

    • Catalytic Hydrogenation (Pd/C or Raney Ni): This is often the cleanest method.[4] Ensure your catalyst is active; old catalysts can have significantly reduced activity. The reaction may require elevated hydrogen pressure (e.g., 50 psi in a Parr apparatus).[4] A common issue is catalyst poisoning from sulfur-containing impurities or residual DMF. Ensure the enamine is thoroughly purified before this step.

    • Metal/Acid (Fe/AcOH, SnCl₂/HCl): These are robust, inexpensive, and effective methods.[1] However, they can require stoichiometric amounts of metal, leading to more challenging aqueous workups to remove metal salts. For iron in acetic acid, vigorous stirring is essential to ensure good contact between the solid metal and the substrate.

    • Sodium Dithionite (Na₂S₂O₄): A milder alternative that can be useful if other functional groups sensitive to catalytic hydrogenation or strong acids are present.[4]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical for catalytic hydrogenation. Benzene, THF, methanol, and ethanol are commonly used.[4] The solvent must be able to dissolve the enamine and should not interfere with the catalyst.

    • Temperature: Most reductions proceed well at room temperature, but gentle warming may be necessary for sluggish reactions. Overheating can lead to side reactions.

Data Summary: Common Reduction Methods

Reducing Agent/SystemTypical Solvent(s)Key AdvantagesPotential Issues & CausalityReference
H₂, 10% Pd/C Benzene, THF, EthanolHigh yield, clean reaction, easy product isolation.Requires hydrogenation equipment; catalyst can be poisoned by impurities (sulfur, etc.); potential for over-reduction of enamine double bond.[4]
H₂, Raney Ni Benzene, MethanolHighly effective, often used with hydrazine hydrate to generate H₂ in situ.Pyrophoric catalyst requires careful handling; can be less selective than Pd/C.[1]
Iron / Acetic Acid Acetic Acid, EthanolInexpensive, robust, and effective for a wide range of substrates.Stoichiometric quantities lead to difficult workups to remove iron salts.[4]
Stannous Chloride (SnCl₂) Ethanol, HClEffective reducing agent.Workup can be complicated by the formation of tin salts.[1]

Issue 3: Purification Challenges and Side Products

Question: My final product is contaminated with impurities that are difficult to separate by column chromatography. What are these likely side products?

Answer: The most common side product arises from the over-reduction of the enamine double bond during catalytic hydrogenation before cyclization can occur.[4] This leads to the formation of a stable 2-aminophenylethylamine derivative, which, being basic like the eliminated pyrrolidine, can complicate purification.

Minimization & Purification Strategy:

  • Minimization: To prevent this side reaction, ensure the hydrogenation conditions are not overly harsh. Use a minimal effective amount of catalyst and monitor the reaction closely. Once the starting material is consumed (as monitored by TLC), stop the reaction promptly.

  • Purification:

    • Acid Wash: After the reaction, an acidic wash (e.g., 5% HCl) during the workup can effectively remove the basic side product and any residual pyrrolidine, separating them into the aqueous layer away from your neutral indole product.[4]

    • Chromatography: If impurities persist, column chromatography on silica gel is effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically successful.

    • Recrystallization: The final purified indole can often be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to achieve high purity.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the Leimgruber-Batcho synthesis often preferred over the Fischer indole synthesis for this target? The Leimgruber-Batcho synthesis offers significant advantages for preparing indoles with specific substitution patterns, like this compound. It avoids the potentially harsh acidic conditions and high temperatures of the Fischer synthesis, which can be problematic for sensitive functional groups.[6] Furthermore, the Fischer synthesis can sometimes lead to mixtures of isomers, particularly with substituted phenylhydrazines, whereas the Leimgruber-Batcho route provides unambiguous regiochemical control based on the structure of the starting o-nitrotoluene.[4][7]

Q2: What is the scientific reason for the deep red color of the enamine intermediate? The intense color is due to the molecular structure creating a "push-pull" system. The electron-donating amino group (the "push") is in direct conjugation with the electron-withdrawing nitro group (the "pull") through the styrene backbone. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing the molecule to absorb light in the visible spectrum, resulting in its characteristic deep red color.[1]

Q3: How do I handle Raney Nickel safely? Raney Nickel is typically supplied as a slurry in water and is pyrophoric—it can ignite spontaneously if allowed to dry in the air. Always handle it in a fume hood. When filtering the catalyst after a reaction, ensure the filter cake is never allowed to go dry. Keep it wet with solvent (e.g., water or ethanol) at all times. For disposal, the catalyst should be quenched (deactivated) by slowly and carefully adding it to a dilute acid solution (e.g., 1M HCl) in a well-ventilated area before being disposed of according to your institution's hazardous waste protocols.

Part 3: Experimental Protocols

Protocol 1: Synthesis of (E)-β-Pyrrolidino-4-methoxy-2-nitrostyrene

This protocol is a representative example and may require optimization based on the specific starting material.

  • To a solution of 4-methoxy-2-nitrotoluene (1.0 eq) in anhydrous DMF (approx. 3-4 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).

  • Equip the flask with a reflux condenser and heat the solution under a nitrogen atmosphere to 110°C for 3-5 hours.[3]

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The appearance of a deep red spot and consumption of the starting material indicates reaction completion.

  • Allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure using a rotary evaporator.

  • The resulting red residue can be purified by recrystallization from methanol.[3] Dissolve the crude solid in a minimal amount of hot methanol, then cool slowly to 5°C.

  • Filter the resulting red crystals, wash with a small amount of cold methanol, and dry under vacuum to yield the enamine intermediate.

Protocol 2: Reductive Cyclization to this compound

This protocol uses catalytic hydrogenation as an example.

  • In a Parr hydrogenation vessel, dissolve the purified enamine intermediate (1.0 eq) in a suitable solvent such as benzene or THF (approx. 15-20 mL per gram).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the enamine).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50 psi.

  • Shake the vessel at room temperature for 2-4 hours. Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the reaction is complete (pressure stabilizes), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the solution with 5% HCl to remove basic impurities, followed by a brine wash.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude indole by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reaction Mechanism: Leimgruber-Batcho Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization o-nitrotoluene 4-Methoxy- 2-nitrotoluene enamine Red Enamine Intermediate o-nitrotoluene->enamine Reflux, DMF dmf-dma DMF-DMA + Pyrrolidine dmf-dma->enamine amino_enamine Amino-enamine (transient) enamine->amino_enamine Nitro Reduction reducing_agent Reducing Agent (e.g., H₂/Pd-C) reducing_agent->amino_enamine cyclization Intramolecular Cyclization amino_enamine->cyclization indole 6-Methoxy-4-nitro- 1H-indole cyclization->indole Elimination of Pyrrolidine

Caption: Key steps of the Leimgruber-Batcho synthesis.

References

Technical Support Center: Purification of 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 6-Methoxy-4-nitro-1H-indole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this important indole derivative. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of this compound.

Q1: What are the general physical properties of this compound that are relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. While specific experimental data for this compound is not extensively published, we can infer its properties based on structurally similar molecules like 4-nitroindole and 5-nitroindole.

  • Appearance: Nitroindoles are typically yellow crystalline solids.[1] The presence of the nitro group and the extended conjugation of the indole ring system contribute to this color.

  • Solubility: It is expected to have low solubility in water and higher solubility in polar organic solvents such as acetone, ethyl acetate, methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] The methoxy group may slightly enhance solubility in moderately polar solvents compared to unsubstituted nitroindoles.

  • Stability: The indole nucleus is sensitive to strong acids and oxidizing agents.[2] The nitro group is generally stable, but the overall molecule may be sensitive to prolonged exposure to high temperatures or harsh pH conditions.

Q2: What are the most common impurities I should expect in a crude reaction mixture of this compound?

The impurity profile will largely depend on the synthetic route employed. A common method for the synthesis of nitroindoles is the Reissert indole synthesis.[3] Potential impurities may include:

  • Unreacted Starting Materials: Such as the corresponding o-nitrotoluene derivative.

  • Isomeric Products: Depending on the directing effects of the substituents on the starting materials, other positional isomers of the nitro group on the indole ring might be formed, although likely in minor amounts.

  • Byproducts from Side Reactions: Elevated temperatures during the synthesis of nitroindoles can lead to the formation of byproducts.[3]

  • Residual Solvents and Reagents: Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if used in the synthesis.[3]

Q3: How can I effectively monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. For nitroindoles, a mobile phase of dichloromethane (CH₂Cl₂) has been shown to be effective.[3] You can visualize the spots under UV light (254 nm). The product, being a nitroaromatic compound, will likely appear as a dark spot. An ethanolic solution of p-dimethylaminobenzaldehyde/HCl can also be used as a staining agent, which typically gives a colored spot with indole derivatives.[3]

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids like this compound.

Q1: My compound is not crystallizing from the chosen solvent. What should I do?

  • Problem: The compound may be too soluble in the solvent even at low temperatures, or the solution may be supersaturated without nucleation.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.

    • Reduce Solubility: If the compound is too soluble, you can try adding a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. For indole derivatives, common solvent/anti-solvent pairs include methanol/water, ethanol/water, and hexane/ethyl acetate.

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Q2: The recrystallized product is still impure. What went wrong?

  • Problem: Impurities may have co-crystallized with the product, or the crystals may have been contaminated with the mother liquor.

  • Solution:

    • Improve Washing: Ensure the crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Re-recrystallize: A second recrystallization is often necessary to achieve high purity.

    • Choose a Different Solvent: The impurity may have similar solubility properties to your product in the chosen solvent. Experiment with different solvents or solvent systems. For nitroindoles, methanol, ethanol, or acetonitrile are good starting points.[3]

Q3: The product "oils out" instead of forming crystals. How can I fix this?

  • Problem: The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated or cooled too quickly.

  • Solution:

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.

    • Use a More Dilute Solution: Start with a larger volume of solvent.

    • Solvent System Adjustment: If using a solvent mixture, try adjusting the ratio to increase the solubility at the boiling point and decrease it more gradually upon cooling.

Troubleshooting Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating components of a reaction mixture.

Q1: I am not getting good separation of my product from impurities on the column.

  • Problem: The chosen mobile phase may not have the optimal polarity to resolve the compounds.

  • Solution:

    • Optimize the Mobile Phase with TLC: Before running a column, perform a thorough TLC analysis with different solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35. For functionalized indoles, common mobile phases include gradients of hexane/ethyl acetate or dichloromethane/methanol.[4]

    • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic (constant polarity) elution.

    • Consider a Different Stationary Phase: While silica gel is most common, for particularly challenging separations, other stationary phases like alumina or reversed-phase silica (C18) could be explored.

Q2: My product is eluting too quickly (high Rf) or is stuck on the column (low Rf).

  • Problem: The mobile phase is either too polar or not polar enough.

  • Solution:

    • High Rf (Eluting too quickly): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • Low Rf (Stuck on the column): Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If using dichloromethane/methanol, increase the amount of methanol.

Q3: I see streaking or tailing of my compound spot on the TLC and column fractions.

  • Problem: This can be caused by several factors, including compound degradation on the silica, overloading the column, or interactions with the acidic nature of the silica gel.

  • Solution:

    • Check for Degradation: Run a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, for silica gel flash chromatography, the sample load should be about 1-10% of the mass of the stationary phase.

    • Add a Modifier to the Mobile Phase: For basic compounds that may interact with acidic silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. Start with a mixture of hexane and ethyl acetate (e.g., 4:1) and adjust the polarity to achieve an Rf of ~0.3 for the product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column. Alternatively, for less soluble compounds, a dry loading method can be used by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

Table 1: Suggested Starting Conditions for Purification of this compound

Purification MethodRecommended Solvents/Mobile PhasesKey Considerations
Recrystallization Methanol, Ethanol, Acetonitrile, Ethyl Acetate/HexaneTest solubility to find the optimal solvent or solvent pair.
Flash Chromatography Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradientOptimize the mobile phase using TLC to achieve an Rf of 0.25-0.35.

Workflow Diagrams

Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

Flash Chromatography Workflow

Flash_Chromatography_Workflow A Crude Product B TLC Analysis for Mobile Phase Optimization A->B D Load Sample A->D C Pack Column B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General workflow for purification by flash chromatography.

References

Technical Support Center: Overcoming Poor Solubility of 6-Methoxy-4-nitro-1H-indole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 6-Methoxy-4-nitro-1H-indole. This guide provides in-depth, field-proven strategies to address one of the most common challenges encountered with this compound: its poor aqueous solubility. Incorrectly addressing this issue can lead to inaccurate, unreliable, and non-reproducible experimental data. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific assay system.

Part 1: Foundational Understanding & Initial Troubleshooting

Q1: Why is this compound so poorly soluble in aqueous assay buffers?

A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule is predominantly hydrophobic (lipophilic), meaning it is repelled by water. This characteristic arises from two main features:

  • The Indole Ring System: The core of the molecule is a bicyclic aromatic indole structure, which is inherently nonpolar and hydrophobic.

  • Nitro and Methoxy Groups: While these groups add some polarity, their contribution is insufficient to overcome the hydrophobicity of the large indole backbone. The nitro group (NO₂) is a strong electron-withdrawing group, and the methoxy group (OCH₃) is moderately electron-donating, but neither group is readily ionizable under typical physiological pH conditions (pH 4-9)[1][2].

Because it lacks functional groups that can be easily protonated or deprotonated to form a charged (and therefore more water-soluble) species, its solubility is largely independent of pH in most biological assays[3][4][5]. This makes traditional pH adjustment an ineffective strategy for this particular compound.

Q2: I dissolved my compound in 100% DMSO, but it precipitated immediately upon dilution into my aqueous buffer. What is happening and what is my first step?

A2: This phenomenon, often called "crashing out," is the most common manifestation of poor solubility.[6][7] You have successfully dissolved your hydrophobic compound in a favorable organic solvent (DMSO), creating a high-concentration stock. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. The compound's concentration is now far above its solubility limit in the aqueous environment, forcing it to precipitate out of solution as a solid.[8]

Your first step is to determine the kinetic solubility of your compound in your specific assay buffer. This tells you the maximum concentration you can achieve without immediate precipitation under your experimental conditions.

G start Compound Precipitates from DMSO Stock in Aqueous Buffer sol_test Determine Kinetic Solubility: Test Serial Dilutions of DMSO Stock in Assay Buffer start->sol_test is_sol Is the required concentration soluble at an acceptable final DMSO %? sol_test->is_sol optimize Optimize Assay: Use highest possible concentration below precipitation point is_sol->optimize Yes adv_tech Proceed to Advanced Solubilization Techniques (e.g., Cyclodextrins) is_sol->adv_tech No end_ok Proceed with Experiment optimize->end_ok

Caption: Initial troubleshooting workflow for compound precipitation.

Protocol 1: Determination of Kinetic Solubility

Objective: To find the highest concentration of this compound that remains in solution when diluted from a DMSO stock into the final assay buffer, and to determine the corresponding final DMSO concentration.

Materials:

  • This compound

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous

  • Your final aqueous assay buffer (e.g., PBS, DMEM, etc.)

  • Clear microplates or tubes

Methodology:

  • Prepare a High-Concentration Stock: Prepare a 10 mM or 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved. Sonication may be used to aid dissolution.

  • Set up Dilutions: In a clear microplate, add the appropriate volume of your assay buffer to each well.

  • Add Compound Stock: Add a small, corresponding volume of your DMSO stock solution to each well to achieve a range of final compound concentrations and final DMSO concentrations (see table below for an example). Pipette vigorously to mix.

  • Incubate and Observe: Let the plate sit at room temperature for 1-2 hours. Visually inspect each well against a dark background for any signs of cloudiness, particulates, or crystal formation. A nephelometer can also be used for quantitative measurement of turbidity.

  • Determine Solubility Limit: The highest concentration that remains clear is your kinetic solubility limit under these conditions.

Data Presentation: Example Kinetic Solubility Test

Final Compound Conc. (µM)Assay Buffer Vol. (µL)10 mM DMSO Stock Vol. (µL)Final DMSO Conc. (%)Visual Observation (1 hr)
1009911.0%Precipitate
5099.50.50.5%Precipitate
2599.750.250.25%Slight Haze
1099.90.10.1%Clear
599.950.050.05%Clear

A critical note on DMSO in cell-based assays: Most cell lines can tolerate DMSO up to 0.5%, but some sensitive lines may show stress or altered gene expression at concentrations as low as 0.1%.[6] It is imperative to run a vehicle control (buffer + same final % of DMSO) to ensure the solvent itself is not affecting your results.[7]

Part 2: Advanced Solubilization Strategies

If the required assay concentration exceeds the kinetic solubility limit at a tolerable DMSO concentration, more advanced formulation strategies are necessary.

Q3: My required concentration is still precipitating even at low DMSO levels. What is the most reliable next step for in vitro assays?

A3: Cyclodextrin complexation is a robust and widely used technique to significantly enhance the aqueous solubility of hydrophobic compounds.[9][10][11][12]

The Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[11] The poorly soluble this compound molecule can be encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex."[9][13] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.[13]

G cluster_0 In Aqueous Buffer drug This compound (Hydrophobic, Precipitates) complex Inclusion Complex (Water Soluble) plus + cd HP-β-Cyclodextrin (Soluble) cd->complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

Objective: To encapsulate this compound within HP-β-CD to create a water-soluble stock solution.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or other suitable volatile organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or nitrogen stream for solvent removal

Methodology:

  • Molar Ratio Determination: Begin with a 1:1 molar ratio of the compound to HP-β-CD. This can be optimized if necessary. Calculate the required mass of each component.

  • Compound Dissolution: Dissolve the accurately weighed this compound in a minimal amount of ethanol in a round-bottom flask.

  • Cyclodextrin Dissolution: In a separate beaker, dissolve the calculated mass of HP-β-CD in deionized water.

  • Mixing: Slowly add the aqueous HP-β-CD solution to the ethanolic compound solution while stirring.

  • Complex Formation: Allow the mixture to stir at room temperature for 24-48 hours. This extended time is crucial for the equilibrium of complex formation to be reached.

  • Solvent Removal: Remove the ethanol (and some water) using a rotary evaporator or a gentle stream of nitrogen gas until a paste or solid powder is formed.

  • Reconstitution & Filtration: Reconstitute the resulting solid complex in your desired aqueous assay buffer to the target stock concentration. It is critical to filter this final solution through a 0.22 µm syringe filter to remove any non-encapsulated compound that may have precipitated.[7]

  • Quantification (Recommended): Use an analytical method like UV-Vis spectroscopy or HPLC to determine the actual concentration of the solubilized compound in the filtrate. This confirms the degree of solubility enhancement.

Q4: My work is transitioning towards in vivo studies. Are there more advanced formulation strategies I should consider?

A4: Yes. For preclinical and clinical development, creating a nanosuspension is a powerful strategy for poorly soluble drugs.[14][15][16]

The Principle: This technique uses mechanical force (e.g., high-pressure homogenization or media milling) to reduce the particle size of the solid drug to the sub-micron range (typically 100-600 nm).[15][17] According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area.[18][19] By dramatically increasing the surface area, a nanosuspension significantly enhances the dissolution velocity of the compound in biological fluids.[14][20]

G start Drug Crystals (Large Particles, Low Surface Area) process High-Pressure Homogenization (or Media Milling) start->process end_node Nanosuspension (Small Particles, High Surface Area, Increased Dissolution Rate) process->end_node

Caption: High-level workflow for nanosuspension preparation.

This is a more complex formulation approach requiring specialized equipment but is a cornerstone of modern drug development for BCS Class II compounds (low solubility, high permeability).[15][16]

Part 3: Summary and Final Recommendations

Q5: How do I choose the right strategy?

A5: Your choice depends on your experimental needs, from initial screening to advanced formulation.

Summary of Solubilization Strategies

StrategyPrincipleBest ForProsCons
Co-solvency (DMSO) Altering solvent polarityHigh-throughput screening, initial in vitro assaysSimple, fast, inexpensiveLimited by compound "crashing out," potential for solvent toxicity in assays[6][21]
Cyclodextrin Complexation Encapsulation of the hydrophobic moleculeIn vitro and in vivo studies requiring higher concentrationsSignificant solubility enhancement, low toxicity, commercially available excipients[9][10]Requires formulation development, may alter drug-protein binding kinetics
Nanosuspension Increasing surface area to boost dissolution rateAdvanced preclinical (in vivo) and clinical formulationsEnhances bioavailability, suitable for oral and parenteral routes[14][16][20]Requires specialized equipment, more complex formulation and characterization

Final Recommendation: Always begin by determining the kinetic solubility of this compound in your specific assay medium. If this concentration is sufficient for your needs and the final DMSO percentage is compatible with your system, this is the most straightforward path. If higher concentrations are required, cyclodextrin complexation is the most robust and accessible advanced strategy for a research setting.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Methoxy-4-nitro-1H-indole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 6-methoxy-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this versatile indole scaffold. The inherent electronic nature of the methoxy and nitro substituents presents unique challenges and opportunities in derivatization, which we will address in detail.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound core?

A1: The primary reactive sites for derivatization on the this compound scaffold are the N-H of the indole ring, the C3 position, and the nitro group. The electron-donating methoxy group at the 6-position and the electron-withdrawing nitro group at the 4-position influence the reactivity of these sites. The N-H is acidic and readily deprotonated for N-alkylation or N-arylation. The C3 position is nucleophilic, though less so than in indoles lacking an electron-withdrawing group. The nitro group can be reduced to an amine, providing a key handle for further functionalization.

Q2: How do the methoxy and nitro groups influence the reactivity of the indole?

A2: The 6-methoxy group is an electron-donating group, which generally increases the electron density of the indole ring, making it more susceptible to electrophilic substitution. Conversely, the 4-nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and makes the N-H proton more acidic. This push-pull electronic effect can lead to complex regioselectivity in certain reactions.

Q3: What are the most common derivatization reactions performed on this scaffold?

A3: The most common derivatization reactions include:

  • N-Alkylation/Arylation: Introduction of substituents at the indole nitrogen.

  • Reduction of the Nitro Group: Conversion of the -NO2 group to an -NH2 group, which can then be further functionalized.

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura or Buchwald-Hartwig amination, typically after converting the nitro group or introducing a halide.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in N-Alkylation

Question: I am attempting an N-alkylation of this compound with an alkyl halide and a base, but I am observing very low yields or recovery of my starting material. What are the likely causes and solutions?

This is a frequent challenge that can often be resolved by systematically evaluating your reaction parameters.[1][2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base Strength The nitro group at the C4 position increases the acidity of the N-H proton compared to unsubstituted indole. However, a base that is too weak may not fully deprotonate the indole nitrogen to form the reactive indolate anion.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For milder conditions, potassium carbonate (K2CO3) in a polar aprotic solvent can be effective, but may require higher temperatures.[2][3]
Inappropriate Solvent The choice of solvent is critical for dissolving the starting material and the base, as well as for stabilizing the transition state.Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred for N-alkylation reactions.[2][3]
Low Reaction Temperature The activation energy for the reaction may not be reached at room temperature, especially with less reactive alkylating agents.Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature.[2]
Poor Quality of Reagents Impurities in the starting material, alkylating agent, or solvent can inhibit the reaction. Moisture is a common culprit, especially when using reactive bases like NaH.Ensure all reagents are pure and solvents are anhydrous. Using freshly dried solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[1]
Issue 2: Competing C3-Alkylation

Question: My N-alkylation reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?

The regioselectivity between N-alkylation and C3-alkylation is a classic challenge in indole chemistry.[2]

Explanation of Causality: The indolide anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 carbon. The reaction conditions, particularly the counter-ion and the solvent, can influence the site of alkylation.

Strategies to Enhance N-Selectivity:

Strategy Mechanism Experimental Protocol
Choice of Base and Solvent In polar aprotic solvents like DMF or DMSO, the cation from the base is well-solvated, leading to a "freer" indolate anion where the nitrogen is more sterically accessible and often more nucleophilic, favoring N-alkylation.Use NaH or KH in DMF or DMSO. These conditions generally favor the formation of the N-alkylated product.[2]
Use of Phase-Transfer Catalysis A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transfer of the indolate anion from a solid or aqueous phase to an organic phase where the reaction with the alkyl halide occurs, often with high N-selectivity.A typical system would involve the indole, alkyl halide, a solid base like powdered NaOH or K2CO3, and a catalytic amount of a phase-transfer catalyst in a nonpolar solvent like toluene or dichloromethane.
Protecting Group Strategy If achieving high N-selectivity is challenging, consider protecting the nitrogen, performing the desired reaction at another position, and then deprotecting. Common protecting groups for indoles include Boc, tosyl (Ts), and benzyl (Bn).[4][5]The choice of protecting group depends on the subsequent reaction conditions it needs to withstand. For instance, a Boc group is easily removed under acidic conditions, while a tosyl group is more robust but can be cleaved with strong bases or reducing agents.[5]
Issue 3: Incomplete or Unselective Reduction of the Nitro Group

Question: I am trying to reduce the 4-nitro group to a 4-amino group, but the reaction is either incomplete or I am observing side products. What are the best methods and how can I optimize them?

The reduction of a nitro group on an indole ring requires careful selection of the reducing agent to avoid over-reduction or side reactions.[6]

Recommended Reduction Methods and Troubleshooting:

Method Advantages Potential Issues & Solutions
Catalytic Hydrogenation Clean reaction with high yields. Common catalysts include Palladium on carbon (Pd/C) or Raney Nickel.[6]Issue: Over-reduction of the indole ring. Solution: Monitor the reaction carefully by TLC or HPLC and stop the reaction once the starting material is consumed. Use milder conditions (e.g., lower hydrogen pressure, room temperature).
Metal-Acid Reduction (e.g., SnCl2/HCl, Fe/HCl) Cost-effective and reliable for many nitroarenes.Issue: Harsh acidic conditions can lead to degradation of the indole. Solution: Use stannous chloride dihydrate (SnCl2·2H2O) in a solvent like ethanol or ethyl acetate, which provides milder conditions.[6] Neutralize the reaction mixture carefully during workup.
Sodium Dithionite (Na2S2O4) A mild and effective reducing agent for nitro groups.[7]Issue: The reaction is often performed in a biphasic system (e.g., water/ethyl acetate) and may require vigorous stirring to ensure good mixing. Solution: Ensure efficient stirring and monitor the reaction progress closely. The reaction is typically fast.[6]

A Note on the Stability of 4-Amino-6-methoxy-1H-indole: Unprotected aminoindoles can be sensitive to air and light, leading to oxidative decomposition.[6] It is often advisable to use the aminoindole in situ for the next reaction step or to protect the amino group immediately after its formation.[6]

Issue 4: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Question: I have successfully converted my this compound to a 4-halo or 4-amino derivative and am now attempting a Suzuki or Buchwald-Hartwig coupling, but the yields are poor. What should I consider?

Palladium-catalyzed cross-coupling reactions are powerful tools, but their success is highly dependent on the optimization of several parameters.[8][9]

Key Optimization Parameters for Cross-Coupling Reactions:

Parameter Importance and Considerations
Catalyst and Ligand The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is crucial. For Suzuki reactions, ligands like SPhos or XPhos are often effective.[10] For Buchwald-Hartwig aminations, bulky electron-rich ligands are typically required.[8][11] The N-H of the indole can sometimes interfere with the catalyst, so N-protection might be necessary.[12]
Base The base plays a critical role in both the Suzuki (to activate the boronic acid) and Buchwald-Hartwig (to deprotonate the amine) reactions.[13] Common bases include K2CO3, Cs2CO3, K3PO4, and t-BuONa. The choice of base should be tailored to the specific reaction and substrates.
Solvent Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
Temperature Most cross-coupling reactions require elevated temperatures (80-120 °C). Microwave irradiation can sometimes accelerate the reaction and improve yields.[14][15]

Workflow for Troubleshooting Cross-Coupling Reactions:

G start Low Yield in Cross-Coupling catalyst Screen Different Ligands and Palladium Precursors start->catalyst Initial Step base Vary Base (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->base solvent Test Different Solvents (e.g., Dioxane, Toluene, DMF) base->solvent temp Optimize Reaction Temperature solvent->temp protect Consider N-Protection of Indole temp->protect If still low yield success Optimized Yield temp->success If yield improves protect->success

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction of the Nitro Group with SnCl2·2H2O
  • To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully add saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Filter the resulting precipitate through a pad of celite and wash with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-amino-6-methoxy-1H-indole can be used directly or purified by column chromatography.[6]

Analytical Methods for Reaction Monitoring

Consistent and accurate monitoring of your reaction is crucial for optimization.

Method Application Advantages Limitations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Simple, fast, and inexpensive.[16]Not quantitative; resolution may be limited.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reactants, intermediates, and products.High resolution and sensitivity; provides accurate quantitative data.[16]Requires more expensive instrumentation and method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of product mass and identification of byproducts.Provides molecular weight information, which is invaluable for identifying unknown products.[17]More complex and expensive than HPLC-UV.

Workflow for Reaction Monitoring and Analysis:

G start Start Reaction tlc Monitor by TLC for qualitative progress start->tlc hplc Use HPLC for quantitative analysis of yield and purity tlc->hplc For optimization workup Reaction Workup and Purification tlc->workup When complete lcms Confirm product identity and byproducts with LC-MS hplc->lcms For confirmation hplc->workup When complete lcms->workup final Characterize Final Product (NMR, etc.) workup->final

Caption: A typical workflow for monitoring and analyzing indole derivatization reactions.

References

Common impurities in 6-Methoxy-4-nitro-1H-indole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-4-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you identify and remove common impurities, ensuring the quality and reliability of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each answer provides a diagnosis of the potential problem and offers a direct path to a solution.

Question 1: After my synthesis, TLC analysis shows a major product spot and a faint, less polar spot near the solvent front. What is this impurity and how do I remove it?

Answer: This less polar spot is likely an unreacted starting material or a non-polar byproduct. In many common indole syntheses, such as the Batcho-Leimgruber or Fischer indole synthesis, precursors like substituted nitrotoluenes or anilines are significantly less polar than the final indole product due to the absence of the N-H group which allows for hydrogen bonding.[1][2]

  • Causality: The indole N-H bond provides a site for hydrogen bonding, making the molecule more polar and causing it to adhere more strongly to polar stationary phases like silica gel (resulting in a lower Rf value). Less polar starting materials travel further up the TLC plate.

  • Solution: Standard silica gel column chromatography is highly effective for removing these types of impurities. The significant polarity difference allows for excellent separation.

    • Recommended Protocol: Refer to Protocol 1: High-Resolution Column Chromatography for a detailed procedure. A common eluent system to start with is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).[3]

Question 2: My purified compound is a distinct yellow, but I have a persistent, faint brownish or reddish tint even after chromatography. What causes this?

Answer: A persistent off-color tint in nitroaromatic compounds often indicates the presence of trace amounts of oxidation products or highly conjugated byproducts formed at elevated temperatures during the reaction.[4] The indole nucleus itself is electron-rich and susceptible to oxidation, a tendency that is exacerbated by reaction conditions required for some synthetic routes.[5]

  • Causality: Minor side reactions can lead to the formation of complex, colored impurities that may co-elute with the main product during chromatography. These impurities are often present in very small quantities but have strong chromophores.

  • Solution: Recrystallization, often with the addition of activated charcoal, is the most effective method for removing trace color impurities. The charcoal adsorbs the large, flat, conjugated molecules responsible for the color, while the desired product crystallizes out of the solution.

    • Recommended Protocol: See Protocol 2: Decolorizing Recrystallization. Solvents like ethanol, methanol, or acetonitrile are often suitable for recrystallizing nitroindoles.[4]

Question 3: I'm experiencing low recovery and significant streaking on my TLC plates when using silica gel. What is happening to my compound?

Answer: This is a classic sign of compound degradation on the acidic surface of standard silica gel.[6] The indole ring, while generally stable, can be sensitive to strong acids. The Lewis acidic sites on the silica surface can catalyze decomposition or polymerization, especially for electron-rich indoles.[5]

  • Causality: The lone pair of electrons on the indole nitrogen can interact with acidic protons on the silica surface, leading to protonation and potential subsequent decomposition pathways. This is visible as streaking (a continuous smear of material from the baseline to the solvent front) and results in a lower-than-expected yield of the purified product.

  • Solution: The acidic sites on the silica gel must be neutralized. This is easily achieved by pre-treating the silica or adding a basic modifier to the mobile phase.

    • Use a Neutralized Eluent: Add a small amount of a tertiary amine, such as triethylamine (~0.5-1% by volume), to your chromatography eluent. The triethylamine will preferentially bind to the acidic sites on the silica, rendering the surface less reactive towards your indole.[6]

    • Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.

Question 4: My mass spectrometry results show a peak with the same mass as my product, but it has a different retention time in LC-MS. What is this impurity?

Answer: You are likely observing a positional isomer of your target molecule. During the nitration step of the synthesis, electrophilic substitution may occur at other positions on the methoxy-indole ring system, leading to isomers such as 6-methoxy-5-nitro-1H-indole or 6-methoxy-7-nitro-1H-indole.

  • Causality: The directing effects of the methoxy group and the indole ring itself can lead to a mixture of nitrated products, although one isomer usually predominates. These isomers have identical molecular weights but different polarities and structural properties, causing them to separate under chromatographic conditions.

  • Solution: Separating positional isomers can be challenging and often requires careful optimization of the purification method.

    • High-Resolution Chromatography: A very slow, shallow gradient during column chromatography may resolve the isomers.

    • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system.

    • Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is the most powerful technique for separating closely related isomers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. However, a general classification is provided in the table below.

Impurity ClassSpecific ExamplesLikely OriginRecommended Removal Method
Unreacted Starting Materials Substituted anilines (e.g., 4-methoxy-3-nitroaniline) or nitrotoluenesIncomplete reactionColumn Chromatography
Positional Isomers 6-Methoxy-5-nitro-1H-indole, 6-Methoxy-7-nitro-1H-indoleNon-regioselective nitrationHigh-Resolution Chromatography or Preparative HPLC
Reaction Intermediates Enamines (from Batcho-Leimgruber synthesis)Incomplete cyclizationColumn Chromatography
Oxidation/Degradation Products Oxindoles, polymeric materialsExposure to air, strong acids, or high heatRecrystallization with charcoal, Column Chromatography

Q2: What is the best general workflow for purifying a crude batch of this compound?

A2: A robust purification strategy involves a multi-step approach to remove different classes of impurities effectively. The following workflow is recommended for achieving high purity.

Purification Workflow A Crude Reaction Mixture B Initial Analysis (TLC, LC-MS) A->B Characterize impurities C Decision Point B->C Assess purity level D Column Chromatography (Bulk Impurity Removal) C->D <95% Purity or Multiple Impurities E Recrystallization (Fine Purification & Color Removal) C->E >95% Purity with Minor Impurities/Color D->E Remove trace impurities F Final Purity Analysis (LC-MS, NMR, mp) E->F Verify purity G High Purity Product (>99%) F->G Meets specification

Caption: General purification workflow for this compound.

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate way to monitor your purification.

  • Staining: Use a UV lamp (254 nm) to visualize the spots. Nitroindoles are often UV-active. Additionally, a p-anisaldehyde stain followed by gentle heating can be used, which typically gives colored spots with indole derivatives.

  • Analysis: Run lanes for your crude material, the purified fractions from your column, and a co-spot (crude mixed with a pure fraction) to accurately track the separation.

For quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[8][9] It can precisely determine the percentage of impurities remaining.

Experimental Protocols

Protocol 1: High-Resolution Column Chromatography

This protocol is designed to remove the bulk of impurities, such as starting materials and most side-products.

  • Prepare the Slurry: For every 1 gram of crude material, measure out approximately 50-100 grams of silica gel (230-400 mesh). Create a slurry by mixing the silica with your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is just level with the top of the silica bed.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or ethyl acetate. Alternatively, for less soluble compounds, create a dry load by adsorbing the dissolved crude material onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elute the Column: Begin elution with your starting non-polar mobile phase. Collect fractions and monitor them by TLC.

  • Apply a Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. This will help elute your product while leaving more polar impurities behind. A typical gradient might be:

    • 5% EtOAc/Hex (2 column volumes)

    • 10% EtOAc/Hex (4 column volumes)

    • 15-25% EtOAc/Hex (to elute the product)

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Impurity Relationships cluster_impurities Potential Impurities Target This compound Target Product SM 4-Methoxy-3-nitroaniline Starting Material Target:f1->SM:f1 from incomplete reaction Iso 6-Methoxy-5-nitro-1H-indole Positional Isomer Target:f1->Iso:f1 from non-selective nitration Deg Oxindole Derivative Degradation Product Target:f1->Deg:f1 from oxidation/acid

Caption: Relationship between the target molecule and common impurity classes.

Protocol 2: Decolorizing Recrystallization

This method is ideal as a final purification step to remove trace impurities and unwanted color.

  • Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold. Ethanol or methanol are good starting points.[4]

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal (approx. 1-2% of the solute's weight). Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

Technical Support Center: Strategic Control of Indole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Polysubstitution and Achieving Regioselective Mononitration

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the nitration of indoles. The introduction of a nitro group onto the indole scaffold is a pivotal transformation in the synthesis of numerous biologically active molecules. However, the inherent reactivity of the indole nucleus often leads to undesired polysubstitution, presenting a significant synthetic challenge. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities and achieve high-yield, selective mononitration.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution so common during the nitration of indole?

The indole ring is a π-excessive heterocycle, meaning it is highly electron-rich and, consequently, very reactive towards electrophiles.[1] The initial introduction of a nitro group, which is an electron-withdrawing group, deactivates the ring. However, under many reaction conditions, the reactivity of the mononitrated indole can still be sufficient for a second nitration to occur, especially if a slight excess of a powerful nitrating agent is used or if the reaction temperature is not strictly controlled.[2][3]

Q2: What are the primary factors that influence the position and extent of nitration on the indole ring?

The outcome of indole nitration is a delicate interplay of several factors:

  • Nature of the Nitrating Agent: Harsh, strongly acidic nitrating agents (e.g., HNO₃/H₂SO₄) can lead to a mixture of isomers and polymerization.[2] Milder, non-acidic reagents, such as those generated in situ, offer greater control and selectivity.[4]

  • Reaction Conditions: Temperature is a critical parameter. Low temperatures (e.g., 0°C to -20°C) generally favor mononitration by reducing the rate of the second nitration step.[3]

  • Protecting Groups: The presence of a protecting group on the indole nitrogen (N-H) significantly modifies the electronic properties of the ring, influencing both reactivity and regioselectivity.[5]

  • Substituents on the Indole Ring: Pre-existing substituents on the indole core can direct the incoming nitro group to specific positions.

Q3: What is the most common side reaction in indole nitration besides polysubstitution, and how can it be avoided?

Acid-catalyzed polymerization is a major competing reaction.[2] The indole nucleus is sensitive to strong acids, which can protonate the C-3 position, forming a reactive indoleninium cation. This cation can then attack another indole molecule, initiating a polymerization cascade that results in the formation of insoluble tars and significantly reduces the yield of the desired product.[2][3] To avoid this, it is crucial to either use non-acidic nitration conditions or to protect the indole nitrogen to increase its stability in acidic media.[5]

Troubleshooting Guide: Tackling Common Experimental Hurdles

This section addresses specific issues you might encounter during your experiments and provides targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of dinitroindole isomers. 1. Use of a highly reactive nitrating agent (e.g., mixed acid).[3]2. Excess of the nitrating agent.[2]3. Elevated reaction temperature or prolonged reaction time.1. Switch to a milder nitrating agent like in situ generated trifluoroacetyl nitrate.[4]2. Carefully control the stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents).[3]3. Maintain a low reaction temperature (e.g., 0-5°C or lower) and monitor the reaction progress closely to quench it upon completion.[2]
Low or no yield of the desired mononitroindole. 1. Acid-catalyzed polymerization of the indole starting material.[2]2. Decomposition of the nitrating agent.1. Avoid strongly acidic conditions. Employ N-protection (e.g., with a Boc group) or use non-acidic nitrating systems.[5]2. If preparing the nitrating agent in situ (e.g., acetyl nitrate), ensure the temperature is kept low during its preparation and addition.[2]
Formation of a complex mixture of regioisomers. 1. Inappropriate reaction conditions for the desired selectivity.[2]2. The chosen nitrating agent has low selectivity.1. For C-3 nitration, use non-acidic conditions.[4]2. For C-5 nitration, a C-2 substituted indole under strong acid conditions can be effective.[2]3. For C-7 nitration, an indirect method involving a protected and substituted indole precursor is often necessary.[2]
Reaction results in dark, insoluble tar. Polymerization of the indole starting material.[2]1. Ensure the reaction is conducted at the recommended low temperature.2. Use highly pure, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Advanced Protocols for Selective Mononitration

To mitigate the challenges of polysubstitution and achieve selective mononitration, the following protocols are recommended. The choice of method depends on the desired regioselectivity and the nature of the indole substrate.

The Role of N-Protection: A Strategic Decision

Protecting the indole nitrogen is a cornerstone strategy for controlling nitration. Electron-withdrawing protecting groups, such as tert-Butoxycarbonyl (Boc) or p-Toluenesulfonyl (Tosyl), decrease the electron density of the indole ring. This modulation makes the ring more stable towards polymerization and less susceptible to over-nitration, thereby favoring mononitration.[5][6] The Boc group is particularly advantageous as it can be readily removed under mild acidic conditions.[6]

Diagram 1: The Logic of N-Protection in Controlling Indole Reactivity

G Indole Indole (Highly Reactive) N_Protection N-Protection (e.g., with Boc₂O) Indole->N_Protection Nitration Nitration Indole->Nitration Uncontrolled N_Protected_Indole N-Protected Indole (Modulated Reactivity) N_Protection->N_Protected_Indole N_Protected_Indole->Nitration Controlled Polymerization Polymerization & Polysubstitution Nitration->Polymerization Mononitration Selective Mononitration Nitration->Mononitration

Caption: Workflow illustrating how N-protection channels the reaction towards selective mononitration.

Protocol 1: Highly Regioselective C-3 Nitration of N-Boc-Indole

This modern, non-acidic protocol offers excellent regioselectivity for the C-3 position and high yields for a wide range of substituted indoles.[4][7][8] It utilizes trifluoroacetyl nitrate generated in situ.

Materials:

  • N-Boc-Indole derivative

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a reaction tube, add the N-Boc-indole substrate (1 mmol) and tetramethylammonium nitrate (1.1 mmol).

  • Dissolve the solids in acetonitrile (5 mL).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in acetonitrile (2 mL) to the cooled mixture.

  • Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[8][9]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Diagram 2: Mechanism of C-3 Nitration using Trifluoroacetyl Nitrate

G cluster_0 In Situ Reagent Formation cluster_1 Electrophilic Attack NMe4NO3 NMe₄NO₃ TFAN CF₃COONO₂ (Trifluoroacetyl nitrate) NMe4NO3->TFAN TFAA (CF₃CO)₂O TFAA->TFAN Indole N-Boc-Indole TFAN->Indole Electrophile Intermediate Transition State Indole->Intermediate + CF₃COONO₂ Product N-Boc-3-Nitroindole Intermediate->Product - CF₃COOH

Caption: The two-stage process of in situ nitrating agent formation and subsequent electrophilic attack.

Comparative Data of Nitrating Agents

The choice of nitrating agent is paramount in determining the outcome of the reaction. The table below summarizes the performance of various agents.

Nitrating Agent / Conditions Substrate Major Product(s) Yield (%) Reference(s)
NH₄NO₃ / (CF₃CO)₂ON-Boc-IndoleN-Boc-3-nitroindole97[4][10]
Benzoyl nitrateIndole3-NitroindoleGood (unspecified)[1][2]
HNO₃ / H₂SO₄2-Methylindole2-Methyl-5-nitroindole84[2][10]
Conc. HNO₃3-Acetylindole3-Acetyl-6-nitroindolePredominant product[10][11]
Conc. HNO₃2-Methylindole2-Methyl-3,6-dinitroindole-[10]

References

Characterization challenges of 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this molecule. Drawing from established principles in analytical chemistry and experience with related nitro-substituted heterocyclic compounds, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of this compound. The solutions provided are based on a causal understanding of the compound's chemical nature.

Issue 1: Inconsistent or Poor Peak Shape in Reverse-Phase HPLC Analysis

Question: I am observing peak tailing and variable retention times for this compound on my C18 column. What could be the cause and how can I fix it?

Answer:

This is a common issue stemming from a combination of factors related to the compound's structure: the slightly basic nature of the indole nitrogen and potential interactions with residual silanols on the silica-based stationary phase. The nitro and methoxy groups also contribute to the molecule's polarity.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanols on the HPLC column packing can interact with the lone pair of electrons on the indole nitrogen, leading to peak tailing.

    • Solution:

      • Use a Mobile Phase Modifier: Add a small amount of a weak acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will protonate the silanols and the indole nitrogen, minimizing unwanted ionic interactions.

      • Employ an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column specifically designed to reduce silanol activity.

  • Poor Solubility in Mobile Phase: If the compound is not fully dissolved in the initial mobile phase conditions, it can lead to peak broadening and splitting.

    • Solution:

      • Solvent Study: Ensure your sample is completely dissolved in the injection solvent. If you are running a gradient, make sure the initial mobile phase composition is strong enough to maintain solubility.

      • Injection Solvent: Ideally, dissolve your sample in the mobile phase itself or a solvent with a similar or weaker elution strength than the initial mobile phase.

Proposed HPLC Protocol:

ParameterRecommendation
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-95% B over 10 minutes
Flow Rate 0.5-1.0 mL/min
Column Temp. 30-40 °C
Detection UV at ~254 nm and ~320 nm
Injection Vol. 1-10 µL
Issue 2: Appearance of Unknown Impurities in NMR Spectrum Over Time

Question: My freshly prepared NMR sample of this compound in DMSO-d6 looks clean, but after a day or two, new peaks appear. What is happening?

Answer:

This suggests that the compound is degrading in solution. Nitro-substituted indoles can be susceptible to both light-induced degradation and slow oxidation, particularly in non-degassed solvents. The electron-rich indole ring is prone to oxidation, a process that can be accelerated by light and the presence of oxygen.[1]

Troubleshooting Workflow:

start Inconsistent NMR results check_solvent Is the NMR solvent fresh and degassed? start->check_solvent check_storage How was the sample stored? check_solvent->check_storage Yes solution1 Use fresh, high-purity, degassed solvent (e.g., N2 purge). check_solvent->solution1 No confirm_structure Are the new peaks consistent with oxidation products (e.g., oxindoles)? check_storage->confirm_structure Properly stored solution2 Store sample in the dark and at low temperature (e.g., 4°C). check_storage->solution2 Exposed to light/room temp solution3 Analyze the sample immediately after preparation. confirm_structure->solution3

Caption: Troubleshooting workflow for sample degradation in NMR.

Preventative Measures:

  • Solvent Purity: Use high-purity, anhydrous NMR solvents.

  • Inert Atmosphere: Prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store samples in amber vials to protect them from light.[1]

  • Temperature Control: Keep solutions refrigerated when not in use.

  • Prompt Analysis: Analyze samples as soon as possible after preparation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound?

A1: Due to its mixed polarity, with a nonpolar indole ring system and polar methoxy and nitro groups, its solubility can be challenging. Expect moderate to good solubility in polar aprotic solvents like acetone, acetonitrile, ethyl acetate, and DMSO.[2] Solubility in alcohols like methanol and ethanol should also be fair. It will likely have very low solubility in nonpolar solvents like hexane and poor solubility in water.[3]

Solvent ClassExample SolventsExpected Solubility
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh to Moderate
Polar Protic Methanol, EthanolModerate
Nonpolar Hexane, TolueneVery Low
Aqueous Water, PBS BufferPoor

Q2: I am having trouble getting a clean mass spectrum. What are the likely fragmentation patterns in ESI-MS?

A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should primarily observe the protonated molecule [M+H]⁺. The nitro group can sometimes be lost as NO or NO₂, leading to characteristic fragment ions.

Common Adducts and Fragments:

  • [M+H]⁺: Protonated parent molecule.

  • [M+Na]⁺: Sodium adduct, common if there are trace sodium salts present.

  • [M+K]⁺: Potassium adduct.

  • [M+H-NO₂]⁺: Loss of the nitro group.

If you are seeing a complex spectrum, it could be due to in-source fragmentation or sample degradation. Try lowering the source temperature and fragmentor voltage to get a stronger parent ion signal.

Q3: How do the methoxy and nitro groups affect the ¹H NMR spectrum?

A3: The electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) have opposing effects on the aromatic protons of the indole ring, leading to a distinct chemical shift pattern.

  • Methoxy Group (-OCH₃): You will see a singlet around 3.8-4.0 ppm. This group donates electron density, generally shielding nearby protons (shifting them upfield).

  • Nitro Group (-NO₂): This group strongly withdraws electron density, deshielding adjacent protons and shifting them significantly downfield.

  • Indole Protons: The proton at position 5, situated between the two substituents, will be significantly influenced. The proton at C7 will also experience a downfield shift due to the peri-interaction with the nitro group at C4. The protons on the pyrrole ring (C2 and C3) will also show characteristic shifts.

Q4: Is this compound prone to polymorphism, and how would that affect my analysis?

A4: While specific data on this molecule is scarce, substituted indoles and nitroaromatic compounds can exhibit polymorphism. Different crystalline forms can have different melting points, solubilities, and even different solid-state NMR or IR spectra. If you observe variability in melting point or dissolution rates between batches, polymorphism could be a factor. This is particularly critical in pharmaceutical development. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for identifying and characterizing different polymorphic forms.

Q5: What safety precautions should be taken when handling this compound?

A5: Nitroaromatic compounds should always be handled with care.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid creating dust.

  • Stability: While not explosive, nitroaromatic compounds can be thermally sensitive. Avoid excessive heating.

  • Toxicity: The toxicological properties have not been fully elucidated. Treat it as a potentially toxic and irritant compound. Refer to the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

Section 3: Experimental Protocols

Protocol 1: Standardized ¹H NMR Sample Preparation

This protocol is designed to minimize degradation and ensure reproducibility.

  • Preparation: Weigh 1-5 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a high-purity, deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a syringe under a stream of nitrogen or argon.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming in a water bath may be necessary but should be done with caution.

  • Analysis: Acquire the spectrum immediately.

  • Storage: If immediate analysis is not possible, wrap the NMR tube in aluminum foil and store it at 4°C for no longer than 24 hours.

Protocol 2: Workflow for Purity Assessment by LC-MS

This workflow provides a systematic approach to analyzing the purity of this compound.

prep Prepare 1 mg/mL stock in Acetonitrile dilute Dilute to 10 µg/mL in 50:50 Water:ACN prep->dilute hplc Inject on C18 column with 0.1% Formic Acid modifier dilute->hplc uv_detect UV-Vis Detection (220, 254, 320 nm) hplc->uv_detect ms_detect ESI-MS Detection (+/- ion mode) hplc->ms_detect analyze Analyze Data: Integrate peak areas, check for [M+H]+ uv_detect->analyze ms_detect->analyze

Caption: LC-MS workflow for purity analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 6-Methoxy-4-nitro-1H-indole and 5-nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2][3] Recognized as a "privileged structure," it forms the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the essential amino acid tryptophan.[4] The indole framework's unique electronic properties and its ability to mimic peptide structures allow it to bind to a wide array of enzymes and receptors, making it a fertile ground for drug development.[3]

This guide provides a comparative analysis of two specific indole derivatives: 6-Methoxy-4-nitro-1H-indole and 5-nitroindole . The introduction of substituents onto the indole ring dramatically modulates its biological profile. The methoxy group (an electron-donating group) can enhance the reactivity and biological activity of the indole system.[4] Conversely, the nitro group (an electron-withdrawing group) is a well-established pharmacophore, particularly in the development of antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive, cytotoxic species.[5][6][7]

This document will delve into the known biological activities of these two compounds, compare their mechanisms of action, and provide standardized experimental protocols for their evaluation, offering a critical resource for researchers in pharmacology and drug development.

Comparative Analysis of Biological Activities

While both molecules share the nitroindole core, the positioning of the nitro group and the presence of a methoxy substituent create distinct electronic and steric profiles, leading to differing biological activities. Research into 5-nitroindole derivatives is more extensive, particularly in oncology, whereas data on this compound is comparatively scarce, necessitating inference from structurally related analogs.

Chemical Structures

A direct comparison of the molecular structures of the two compounds is fundamental to understanding their potential biological differences.

G cluster_0 This compound cluster_1 5-nitroindole a a b b

Caption: Chemical structures of the two indole derivatives.

Anticancer Activity

The anticancer potential is the most studied aspect of nitroindole derivatives.

5-Nitroindole:

Derivatives of 5-nitroindole have emerged as a promising class of anticancer agents, primarily functioning as stabilizers of G-quadruplex (G4) DNA structures.[8][9] These non-canonical DNA structures are prevalent in the promoter regions of oncogenes, such as c-Myc.[10] The c-Myc oncoprotein is a critical regulator of cell proliferation and is overexpressed in up to 80% of human cancers.[9][11]

By binding to and stabilizing the G4 structure in the c-Myc promoter, 5-nitroindole derivatives inhibit its transcription, leading to the downregulation of the c-Myc protein.[8][9] This action triggers cell cycle arrest, an increase in intracellular reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death) in cancer cells.[9][11]

This compound:

Antimicrobial Activity

The indole scaffold is a frequent feature in compounds with antimicrobial properties.[13][14]

5-Nitroindole:

Derivatives of 5-nitroindole have been evaluated for antimicrobial effects. For instance, certain 5-nitroindole derivatives have been synthesized and tested as novel antimycotics (antifungal agents).[15] Furthermore, the related compound 5-nitro-2-phenylindole has been identified as an inhibitor of the NorA efflux pump in Staphylococcus aureus.[13] Efflux pumps are a major mechanism of antibiotic resistance in bacteria, so inhibitors can restore the efficacy of existing antibiotics.

This compound:

As with its anticancer properties, direct studies on the antimicrobial activity of this compound are limited. However, the presence of the nitro group is a strong indicator of potential antimicrobial action, as nitroaromatic compounds are a known class of antimicrobial agents.[6] The combination of the indole nucleus and the nitro group suggests that this compound warrants investigation against a panel of bacterial and fungal pathogens.[4]

Summary of Biological Data

The following table summarizes the available quantitative data for derivatives of the two compounds. The lack of specific data for this compound highlights a significant area for future research.

Biological ActivityCompound DerivativeTarget/Cell LinePotency (IC₅₀ / MIC)Source
Anticancer Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical Cancer)5.08 µM[10][11]
5-nitroindole derivative 7 HeLa (Cervical Cancer)5.89 µM[11]
This compound-Data Not Available-
Antimicrobial 5-nitro-2-phenylindoleS. aureus (NorA efflux pump)4-fold potentiation of antibiotic[13]
Various 5-nitroindolesAntifungal activityWeak direct-acting mutagens[15]
This compound-Data Not Available-

Mechanisms of Action: A Deeper Dive

5-Nitroindole: Targeting Oncogene Transcription

The primary anticancer mechanism for 5-nitroindole derivatives involves a sophisticated targeting of DNA secondary structures.

G cluster_promoter c-Myc Oncogene Promoter G4 G-Quadruplex (G4) Formation Stabilization Binding and Stabilization G4->Stabilization Ligand 5-Nitroindole Derivative Ligand->Stabilization Binds to G4 Transcription RNA Polymerase II Binding Blocked Stabilization->Transcription Prevents unwinding Downregulation c-Myc Transcription Inhibited Transcription->Downregulation Apoptosis Cell Cycle Arrest & Apoptosis Downregulation->Apoptosis

Caption: Mechanism of c-Myc inhibition by 5-nitroindole.

This pathway illustrates a targeted approach to cancer therapy. By stabilizing a naturally occurring DNA structure, the ligand prevents the transcriptional machinery from accessing the oncogene, effectively silencing a key driver of cancer proliferation without necessarily acting as a conventional cytotoxic agent.

This compound: A Hypothetical Mechanism

In the absence of direct experimental evidence, a plausible mechanism of action for this compound can be proposed based on the known chemistry of its functional groups.

  • Bioreduction: The nitro group can be reduced by cellular nitroreductases, particularly in the low-oxygen (hypoxic) environments common in solid tumors.

  • Formation of Reactive Species: This reduction process generates highly reactive nitrogen species (e.g., nitroso, hydroxylamino, and amino radicals).

  • Cellular Damage: These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to oxidative stress and cytotoxicity.

The methoxy group, being electron-donating, increases the electron density of the indole ring system, which could influence the molecule's redox potential and its interaction with target enzymes like nitroreductases.[4]

Experimental Protocols and Workflows

To facilitate further research and ensure reproducibility, this section provides detailed, self-validating protocols for key biological assays.

General Experimental Workflow

The evaluation of novel indole derivatives typically follows a standardized screening cascade.

G start Synthesized Indole Derivative primary_screen Primary Screening (e.g., MTT Assay for Cytotoxicity) start->primary_screen secondary_screen Secondary Screening (e.g., MIC for Antimicrobial) primary_screen->secondary_screen Active Hit end Preclinical Candidate primary_screen->end Inactive moa Mechanism of Action (e.g., G4 Binding, Enzyme Inhibition) secondary_screen->moa Confirmed Hit lead_opt Lead Optimization (Structure-Activity Relationship) moa->lead_opt lead_opt->start Iterative Synthesis lead_opt->end

Caption: Standard workflow for screening novel compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in culture media. Replace the media in the wells with the compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Objective: To determine the MIC value against relevant bacterial or fungal strains.

Methodology:

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Directions

The comparative analysis reveals that 5-nitroindole and its derivatives are well-characterized anticancer agents with a clear mechanism of action involving the stabilization of the c-Myc G-quadruplex.[9] Their development represents a targeted strategy against a key oncogenic driver.

In contrast, This compound remains a largely unexplored molecule. Based on the known biological activities of its constituent pharmacophores—the methoxy-indole and the nitro-aromatic systems—it holds significant, albeit unproven, potential as both an anticancer and antimicrobial agent.

The lack of empirical data for this compound presents a clear opportunity for the research community. The synthesis and systematic evaluation of this compound and its derivatives using the standardized protocols outlined in this guide could uncover novel therapeutic leads. Future work should focus on direct, head-to-head comparisons of these two scaffolds in a broad range of biological assays to elucidate the precise influence of substituent positioning on the indole ring and to validate the therapeutic potential of these promising molecular frameworks.

References

The Methoxy-Nitroindole Scaffold: A Comparative Guide to Structure-Activity Relationships for Anticancer and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Nucleus and the Impact of Methoxy and Nitro Substitutions

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs[1]. Its versatile structure allows for interactions with a multitude of biological targets. The therapeutic potential of the indole nucleus can be significantly modulated by the introduction of various functional groups. Among these, the methoxy (-OCH₃) and nitro (-NO₂) groups are of particular interest due to their profound and often opposing electronic and steric effects, which can dramatically alter the pharmacological profile of the parent molecule.

The methoxy group, an electron-donating substituent, can enhance the electron density of the indole ring system, influencing its reactivity and potential to form hydrogen bonds. This can lead to improved binding affinity with biological targets and favorable pharmacokinetic properties[2]. Conversely, the nitro group is a strong electron-withdrawing group that can render the indole nucleus more electrophilic. This property is often exploited in the design of antimicrobial and anticancer agents, where the nitro group can be bioreduced in hypoxic environments, characteristic of many tumors and microbial infections, to generate cytotoxic radical species[3].

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of methoxy-substituted nitroindoles, focusing on their anticancer and antimicrobial activities. We will delve into how the interplay between the positions of the methoxy and nitro groups on the indole ring dictates their biological efficacy. This will be supported by comparative data from the literature, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key concepts to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.

Structure-Activity Relationship (SAR) of Methoxy-Substituted Nitroindoles

The biological activity of methoxy-substituted nitroindoles is a complex interplay of the electronic and steric properties of the methoxy and nitro groups, as well as their relative positions on the indole scaffold. While a systematic study comparing all possible isomers of methoxy-nitroindoles is not yet available in the literature, we can infer significant SAR trends by analyzing related substituted indole derivatives.

The Influence of the Nitro Group on Biological Activity

The nitro group is a key pharmacophore in many antimicrobial and anticancer agents. Its strong electron-withdrawing nature can potentiate the reactivity of the indole ring. Furthermore, the nitroaromatic scaffold can undergo enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through covalent modification of DNA and proteins[3]. This bioreductive activation is particularly effective in the hypoxic environments of solid tumors and anaerobic bacterial colonies. Studies on 5-nitroindole derivatives have demonstrated their potential as anticancer agents by binding to and stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression[4][5][6].

The Role of the Methoxy Group in Modulating Activity

The methoxy group, being electron-donating, generally increases the electron density of the aromatic system. This can influence the molecule's interaction with receptor sites and its metabolic stability. The position of the methoxy group is critical. For instance, in a study on indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position to the 6-position of the indole ring switched the primary mechanism of anticancer activity from the induction of a non-apoptotic cell death pathway known as methuosis to microtubule disruption[7]. This highlights the profound impact of positional isomerism on the biological outcome.

Positional Isomerism: The Interplay of Methoxy and Nitro Groups

The relative positions of the methoxy and nitro groups on the indole ring are expected to significantly impact the overall electronic distribution and steric profile of the molecule, thereby influencing its biological activity.

  • Anticancer Activity: While direct comparative data for a series of methoxy-nitroindole isomers is scarce, studies on substituted indoles suggest that the placement of electron-donating (methoxy) and electron-withdrawing (nitro) groups can fine-tune anticancer potency. For instance, in a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, the nature of the substituent at the 6-position significantly influenced their antiproliferative activity[8][9][10]. It is plausible that a methoxy group at positions that enhance the electron-donating effect towards the indole nitrogen (e.g., C5 or C7) could modulate the molecule's interaction with biological targets differently than when placed at other positions. Conversely, the position of the nitro group will dictate the sites of potential nucleophilic attack and the redox potential of the molecule.

  • Antimicrobial Activity: In the context of antimicrobial agents, the lipophilicity and electronic properties governed by the substituents are crucial for cell penetration and interaction with bacterial targets. The position of the methoxy group can influence the molecule's overall lipophilicity, which is a key factor in its ability to cross bacterial cell membranes. The electron-withdrawing nitro group is often essential for the antimicrobial mechanism, as seen in many nitroaromatic drugs[11]. The interplay of these two groups will likely determine the spectrum and potency of antimicrobial activity.

Table 1: Hypothetical Comparative in Vitro Activity of Methoxy-Nitroindole Isomers

CompoundAnticancer Activity (HeLa cells, IC₅₀ in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
4-Methoxy-5-nitroindole1532
5-Methoxy-4-nitroindole1016
5-Methoxy-6-nitroindole88
6-Methoxy-5-nitroindole54
7-Methoxy-4-nitroindole1224

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR trends observed in related indole derivatives. Experimental validation is necessary.

The hypothetical data suggests that the relative positioning of the electron-donating methoxy group and the electron-withdrawing nitro group can significantly influence both anticancer and antimicrobial activities. For instance, a methoxy group at C6 and a nitro group at C5 might represent an optimal arrangement for potent activity, possibly due to a favorable electronic and steric profile for target interaction.

Caption: Key factors influencing the biological activity of methoxy-substituted nitroindoles.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative methoxy-nitroindole precursor and for the evaluation of the anticancer and antimicrobial activities of the final compounds.

Synthesis of a Methoxy-Substituted Nitroindole Precursor

The following is a representative protocol for the synthesis of 5-methoxy-2-nitrophenylacetic acid, a key intermediate for the construction of certain methoxy-nitroindoles, adapted from established procedures.

Protocol: Synthesis of 5-Methoxy-2-nitrophenylacetic acid

  • Preparation of the Oxalate Adduct:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous powdered sodium methoxide (0.34 mol) in anhydrous diethyl ether (60 mL).

    • Cool the flask in an ice bath and add diethyl oxalate (0.35 mol) dropwise over 5 minutes.

    • Remove the ice bath and stir the resulting thick, pale yellow suspension at room temperature for 15 minutes.

  • Reaction with 3-Methyl-4-nitroanisole:

    • To the suspension from step 1, add anhydrous powdered 3-methyl-4-nitroanisole (0.3 mol), followed by anhydrous diethyl ether (75 mL).

    • Heat the orange-red mixture to reflux for 4 hours.

  • Hydrolysis and Oxidation:

    • After cooling to room temperature, add approximately 1 L of water to dissolve the orange precipitate.

    • Transfer the red solution to a large beaker and cool it in an ice-water bath.

    • Alternately add 30% hydrogen peroxide and 10 N sodium hydroxide to the cold solution. The addition of hydrogen peroxide will bleach the solution, and the addition of sodium hydroxide will restore the red color. Repeat this process until the addition of sodium hydroxide no longer results in a color change.

  • Acidification and Isolation:

    • Pour the cooled filtrate into a large beaker and acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration on a Büchner funnel, wash with cold water until the filtrate is neutral, and dry to yield 5-methoxy-2-nitrophenylacetic acid.

Synthesis_Workflow cluster_0 Step 1: Oxalate Adduct Formation cluster_1 Step 2: Condensation cluster_2 Step 3 & 4: Hydrolysis, Oxidation & Isolation NaOCH3 Sodium Methoxide Adduct Sodium Ethyloxalacetate NaOCH3->Adduct DiethylOxalate Diethyl Oxalate DiethylOxalate->Adduct Condensed_Product Nitro-phenylpyruvic acid ethyl ester Adduct->Condensed_Product Nitroanisole 3-Methyl-4-nitroanisole Nitroanisole->Condensed_Product Final_Product 5-Methoxy-2-nitrophenylacetic acid Condensed_Product->Final_Product 1. H₂O₂/NaOH 2. HCl H2O2_NaOH H₂O₂ / NaOH HCl Conc. HCl MTT_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Methoxy-Nitroindoles Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and IC₅₀ Read_Absorbance->Analyze End End: Cytotoxicity Data Analyze->End

References

A Researcher's Guide to the In Vitro Evaluation of 6-Methoxy-4-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, indole derivatives represent a privileged scaffold, consistently yielding compounds with a wide spectrum of pharmacological activities.[1][2] The strategic introduction of electron-withdrawing and electron-donating groups to the indole ring is a well-established approach to modulate their biological effects. This guide focuses on the in vitro testing of a specific class of these compounds: 6-methoxy-4-nitro-1H-indole derivatives. The presence of a methoxy group at the 6-position and a nitro group at the 4-position creates a unique electronic environment that warrants a thorough investigation of their potential as therapeutic agents.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a structured approach to the in vitro evaluation of these derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis based on existing data for structurally related compounds. Our objective is to equip you with the necessary tools to conduct a rigorous and meaningful assessment of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial potential of this compound derivatives.

The Scientific Rationale: Why Test this compound Derivatives?

The indole nucleus is a cornerstone in the development of anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's interaction with biological targets. For instance, nitroindoles have been investigated for their anticancer properties, with some derivatives showing promising activity against various cancer cell lines.[5][6] Conversely, the methoxy group, an electron-donating group, is also a common feature in biologically active indoles and can enhance their therapeutic properties.[7]

The specific combination of a 6-methoxy and a 4-nitro substituent on the indole ring suggests a potential for multifaceted biological activity. This substitution pattern may influence the compound's ability to intercalate with DNA, inhibit key enzymes, or modulate inflammatory pathways. Therefore, a systematic in vitro evaluation is the critical first step in elucidating the therapeutic promise of this chemical class.

Experimental Workflow: A Step-by-Step Approach

A logical and sequential workflow is essential for the efficient and comprehensive in vitro testing of novel compounds. The following diagram outlines the recommended experimental progression, starting from broad cytotoxicity screening to more specific mechanistic assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration (Based on Phase 1 Results) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) AntiInflammatory Anti-inflammatory Assays (e.g., Griess Assay for NO) Cytotoxicity->AntiInflammatory If low cytotoxicity Apoptosis Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis If cytotoxic Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) AntiInflammatory->Antioxidant

Caption: A logical workflow for the in vitro testing of novel compounds.

Part 1: Cytotoxicity Assessment — The Gateway to Further Studies

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability.[8] This not only provides a measure of its potential as a cytotoxic agent (e.g., for cancer therapy) but also establishes a safe concentration range for subsequent, more nuanced assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[10][11] This reduction is primarily carried out by mitochondrial dehydrogenases.[11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[10][11]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plates for 48 to 72 hours.[12]

  • MTT Addition and Incubation:

    • Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[12]

    • Incubate the plates for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[13]

Comparative Cytotoxicity Data of Related Indole Derivatives

To provide a context for the expected potency of this compound derivatives, the following table summarizes the IC₅₀ values of structurally related compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole Nitroolefins22Rv1 (Prostate)1.53 - 10.94[10]
5-Nitroindole DerivativesHeLa (Cervical)5.08 - 5.89[5]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)2.94[11]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleA549 (Lung)6.30[11]
Indazole Derivative (6o)K562 (Leukemia)5.15[13]

Note: A lower IC₅₀ value indicates greater cytotoxic potency.

Part 2: Anti-inflammatory Potential — Investigating the Modulation of Nitric Oxide Production

Chronic inflammation is a key driver of many diseases. A compound's ability to modulate inflammatory responses is a significant therapeutic attribute.[14] A primary indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS).[15] The Griess assay is a straightforward and widely accepted method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.[16][17]

The Principle of the Griess Assay

The Griess test is a two-step diazotization reaction.[16] In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative that can be measured spectrophotometrically at 540 nm.[18][19] The intensity of the color is directly proportional to the nitrite concentration.

Detailed Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of the this compound derivative (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for another 24 hours to induce NO production.

  • Griess Reaction:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[15]

    • Incubate at room temperature for 10 minutes.[18]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.[19]

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Comparative Anti-inflammatory Data of Related Indole Derivatives

The following table provides context for the potential anti-inflammatory activity of the target compounds.

Compound ClassAssayActivityReference
Indazole and its derivativesTNF-α inhibitionIC₅₀ = 220.11 µM (Indazole)
6-nitroindazoleTNF-α inhibitionLow inhibition (29% at 250 µM)
Ursolic acid indole derivativesNO inhibitionSignificant inhibition at 5 µM and 10 µM[1]

Part 3: Antioxidant Capacity — Gauging the Ability to Neutralize Free Radicals

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. Evaluating the antioxidant potential of a compound is therefore a crucial aspect of its pharmacological profiling.[13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for this purpose.[15]

The Principle of DPPH and ABTS Assays

Both assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.[15] DPPH is a stable free radical that has a deep violet color in solution, which changes to yellow upon reduction.[9] The ABTS radical cation is blue-green and becomes colorless when reduced.[19]

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a 6 x 10⁻⁵ M solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 517 nm.[15]

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Comparative Antioxidant Data of Related Indole Derivatives

The following table presents the antioxidant activity of related compounds to serve as a benchmark.

Compound ClassAssayActivity (IC₅₀)Reference
6-nitroindazoleDPPH scavengingHighest inhibition among tested indazoles
SpirooxindolesDPPH scavenging28.07 - 113.45 µg/mL[9]
Oxindole derivativesDPPH & ABTS scavengingConcentration-dependent activity[19]

Part 4: Antimicrobial Activity — Assessing the Efficacy Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[4] Indole derivatives have historically shown promise in this area.[4] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4]

The Principle of Broth Microdilution

This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the agent at which there is no visible growth.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Prepare a standardized inoculum suspension.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound derivative in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[4]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Comparative Antimicrobial Data of Related Indole Derivatives

The following table provides an overview of the antimicrobial activity of other indole derivatives.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-acrylonitrile derivativesC. albicans4 - 8
Indole-acrylonitrile derivativesGram-positive bacteria8 - 32
Indole derivatives with triazole, thiadiazoleS. aureus, E. coli, C. albicans3.125 - 50[4]

Conclusion

The in vitro evaluation of this compound derivatives holds significant potential for the discovery of novel therapeutic agents. By employing a systematic and logical testing cascade, researchers can efficiently characterize the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of these compounds. The protocols and comparative data presented in this guide are intended to provide a solid foundation for these investigations. It is through such rigorous preclinical assessment that we can identify promising lead compounds for further development and, ultimately, contribute to the advancement of medicine.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Methoxy-4-nitro-1H-indole: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of the synthetic pathways leading to 6-methoxy-4-nitro-1H-indole, a key building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals seeking an in-depth understanding of the available synthetic options. We will move beyond a simple recitation of reaction steps to dissect the underlying chemical principles, practical considerations, and comparative performance of each route, empowering you to make informed decisions for your specific research needs.

The strategic placement of the methoxy and nitro groups on the indole scaffold makes this molecule a valuable precursor for a variety of biologically active compounds. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the methoxy group influences the molecule's electronic properties and potential for hydrogen bonding.

This guide will compare and contrast the most prevalent and effective synthetic strategies for obtaining this compound, with a focus on reaction efficiency, scalability, and overall practicality.

Route 1: Nitration of 6-Methoxyindole

A straightforward and common approach to the synthesis of this compound involves the direct nitration of the readily available starting material, 6-methoxyindole. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry.

Mechanism and Rationale

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The methoxy group at the 6-position is an ortho-, para-directing activator, further enhancing the electron density of the benzene portion of the indole. However, the pyrrole ring is generally more reactive towards electrophiles than the benzene ring. The choice of nitrating agent and reaction conditions is therefore critical to achieve selective nitration at the desired C4 position.

Common nitrating agents include nitric acid in the presence of a strong acid catalyst like sulfuric acid, or milder reagents such as acetyl nitrate. The reaction proceeds through the in situ generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich indole nucleus.

Experimental Protocol: Nitration of 6-Methoxyindole

  • Preparation of the Nitrating Mixture: In a flask cooled to 0 °C in an ice bath, slowly add nitric acid to a stirred solution of acetic anhydride to generate acetyl nitrate in situ. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: Dissolve 6-methoxyindole in a suitable solvent such as acetic acid. Cool the solution to 0 °C.

  • Addition of Nitrating Agent: Slowly add the pre-formed acetyl nitrate solution to the 6-methoxyindole solution, ensuring the temperature does not exceed 5 °C.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water. The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Performance Metrics and Considerations
MetricPerformanceConsiderations
Yield Moderate to GoodYield can be sensitive to reaction conditions, particularly temperature control.
Purity Good after recrystallizationPotential for the formation of other nitro-isomers (e.g., 2-, 3-, 5-, and 7-nitro) necessitates careful purification.
Scalability ModerateExothermic nature of nitration reactions requires careful thermal management on a larger scale.
Safety HighNitrating agents are corrosive and potentially explosive. Strict adherence to safety protocols is essential.
Atom Economy ModerateThe use of stoichiometric amounts of nitrating agents and solvents impacts the overall atom economy.

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. This route involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from the corresponding phenylhydrazine and an appropriate aldehyde or ketone.

Mechanism and Rationale

For the synthesis of this compound, the logical starting materials would be (3-methoxy-5-nitrophenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent. The reaction proceeds through a-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) can significantly influence the reaction's outcome.

Experimental Protocol: Fischer Indole Synthesis

  • Formation of the Hydrazone: React (3-methoxy-5-nitrophenyl)hydrazine with acetaldehyde in an acidic medium (e.g., ethanol with a catalytic amount of acetic acid) to form the corresponding hydrazone.

  • Cyclization: Heat the isolated hydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), at an elevated temperature (e.g., 80-100 °C).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. Neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the crude product by filtration, wash with water, and purify by column chromatography or recrystallization.

Performance Metrics and Considerations
MetricPerformanceConsiderations
Yield ModerateThe yield can be dependent on the stability of the hydrazone and the efficiency of the cyclization step.
Purity Moderate to GoodThe reaction can sometimes lead to the formation of side products, requiring chromatographic purification.
Scalability GoodThe Fischer indole synthesis is generally a robust and scalable reaction.
Safety ModerateThe use of strong acids at high temperatures requires caution. Hydrazine derivatives can be toxic.
Atom Economy GoodThis is a convergent synthesis, which generally leads to better atom economy compared to linear sequences.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Nitration of 6-MethoxyindoleRoute 2: Fischer Indole Synthesis
Starting Material Availability 6-Methoxyindole is commercially available.(3-methoxy-5-nitrophenyl)hydrazine may require a multi-step synthesis.
Number of Steps Typically a single step.Two steps (hydrazone formation and cyclization).
Key Challenges Control of regioselectivity, handling of hazardous nitrating agents.Synthesis of the substituted phenylhydrazine, potentially harsh reaction conditions for cyclization.
Overall Efficiency High for small-scale synthesis.Can be more efficient for large-scale production if the starting hydrazine is readily accessible.
Flexibility for Analogs Limited to the nitration of pre-existing indoles.Highly flexible; a wide variety of substituted indoles can be prepared by varying the hydrazine and carbonyl components.

Expert Recommendation

For laboratory-scale synthesis where the primary goal is rapid access to this compound, the direct nitration of 6-methoxyindole (Route 1) is often the more practical choice due to its single-step nature and the commercial availability of the starting material. However, careful control of the reaction conditions is paramount to ensure good regioselectivity and to mitigate safety risks.

For larger-scale production or for the synthesis of a library of related analogs, the Fischer indole synthesis (Route 2) offers greater flexibility and can be more cost-effective if the substituted phenylhydrazine is synthesized in-house or is available at a reasonable cost. While it involves an additional step, the Fischer indole synthesis is a robust and well-established method that is amenable to scale-up.

Ultimately, the optimal synthetic route will depend on the specific needs of the project, including the desired scale, available resources, and the importance of synthetic flexibility.

A Comparative Guide to the Structural Validation of 6-Methoxy-4-nitro-1H-indole by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates its biological activity, physical properties, and potential as a therapeutic agent. For novel compounds such as 6-Methoxy-4-nitro-1H-indole, a heterocyclic molecule with significant synthetic interest, confirming its exact structure is a critical step in its development pipeline. This guide provides an in-depth, expert-led comparison of X-ray crystallography against other common analytical techniques for the structural validation of this specific indole derivative. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references.

The Imperative of Structural Certainty

This compound belongs to the indole class of heterocyclic compounds, a scaffold prevalent in many biologically active molecules. The introduction of a nitro group (-NO2) and a methoxy group (-OCH3) to the indole ring can significantly influence its electronic properties and intermolecular interactions, making it a candidate for various therapeutic applications. However, the synthesis of substituted indoles can sometimes lead to isomeric impurities or unexpected rearrangements. Therefore, a definitive structural confirmation is not merely a formality but a foundational requirement for further research and development.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] It provides detailed information about bond lengths, bond angles, and the overall molecular geometry, leaving no ambiguity about the compound's constitution and conformation.[2]

The underlying principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[4][5] The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal's unit cell.[5]

An Expert-Guided Workflow for Structural Validation

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Here, we present a detailed, self-validating protocol for the structural determination of this compound.

  • Rationale: The success of X-ray crystallography is contingent on obtaining high-quality, single crystals. The presence of impurities can inhibit crystallization or lead to poorly ordered crystals.

  • Protocol:

    • Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized this compound using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Solvent Screening: The choice of solvent is critical.[6] For nitro-aromatic compounds, solvents of varying polarity should be screened.[7] Start with common solvents like ethanol, methanol, acetone, ethyl acetate, and toluene.

    • Crystallization Technique - Slow Evaporation: This is often the simplest and most effective method for small molecules.[8]

      • Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.[6]

      • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.[6]

      • Store the vial in a vibration-free environment.[6]

    • Alternative Technique - Vapor Diffusion: If slow evaporation is unsuccessful, vapor diffusion can be employed.

      • Dissolve the compound in a solvent in which it is highly soluble.

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is poorly soluble but is miscible with the first solvent.

      • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal selected.

  • Protocol:

    • Crystal Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or other visible defects. An ideal size is typically between 0.1 and 0.3 mm in all dimensions.[9]

    • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.

  • Rationale: A complete and high-resolution dataset is necessary for an accurate structure solution.

  • Protocol:

    • Diffractometer Setup: Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

    • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

    • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure the intensities of a complete set of unique reflections. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[5]

  • Rationale: The raw diffraction data must be processed to extract the reflection intensities, which are then used to solve the crystal structure.

  • Protocol:

    • Integration and Scaling: Integrate the raw diffraction images to obtain the intensities of each reflection. Scale and merge the data to create a final reflection file.

    • Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This map will reveal the positions of the heavier atoms.

    • Model Building: Build an initial molecular model by fitting the known chemical structure of this compound into the electron density map.

  • Rationale: The initial model is refined to improve its agreement with the experimental data. Validation ensures the final structure is chemically and crystallographically sound.

  • Protocol:

    • Refinement: Use least-squares refinement to optimize the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions.

    • Validation: Use software like checkCIF to validate the final structure.[10][11][12] This program checks for inconsistencies in the crystallographic data and alerts the user to potential issues.[10][12]

Visualizing the Workflow

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purity Purity Assessment (HPLC, NMR) Crystallization Crystal Growth (Slow Evaporation) Purity->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Collection Data Collection (Diffractometer) Selection->Collection Processing Data Processing & Scaling Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Validated Structure

Caption: Experimental workflow for the structural validation of this compound by X-ray crystallography.

A Comparative Analysis with Other Techniques

While X-ray crystallography provides the most definitive structural information, it is often used in conjunction with other analytical techniques. Here's how it compares:

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.Unambiguous and highly detailed structural information.[13][14][15]Requires a high-quality single crystal, which can be difficult to obtain. Provides information on the solid-state conformation, which may differ from the solution state.[14]
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and through-space interactions (NOESY).Provides detailed structural information in solution, which is often more biologically relevant.[13][14] Can provide insights into molecular dynamics.[13][14]Can be difficult to interpret for complex molecules. Does not directly provide bond lengths and angles.
Mass Spectrometry (MS) Provides the precise molecular weight and fragmentation pattern of the molecule.High sensitivity and accuracy in determining molecular weight. Can be used to confirm the elemental composition.Provides limited information about the 3D structure and connectivity of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and easy method to identify the presence of key functional groups (e.g., N-H, C=O, N-O).Provides limited information about the overall molecular structure.
Synergistic Approach to Validation

The most robust approach to structural validation involves a combination of these techniques. For this compound, an ideal workflow would be:

  • Initial Characterization: Use NMR, MS, and IR to confirm the presence of the correct functional groups, connectivity, and molecular weight.

  • Definitive Structure Determination: Employ X-ray crystallography to obtain the unambiguous 3D structure.

  • Cross-Validation: Compare the solid-state structure from crystallography with the solution-state information from NMR to assess any conformational differences.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail and certainty that other techniques cannot match. While NMR, MS, and IR are invaluable for initial characterization and for providing complementary information, X-ray crystallography delivers the final, unambiguous verdict on the molecule's three-dimensional architecture. This level of certainty is indispensable for advancing the development of this and other novel compounds in the fields of medicinal chemistry and materials science.

References

A Comparative Guide to the Efficacy of 6-Methoxy-4-nitro-1H-indole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the potential anticancer efficacy of 6-Methoxy-4-nitro-1H-indole. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related substituted indole analogs to project its likely mechanism of action and compares its potential performance against established anticancer agents. The guide is structured to provide a robust scientific foundation for researchers interested in exploring the therapeutic potential of novel indole derivatives.

The Indole Scaffold: A Privileged Structure in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[1][2] In oncology, indole derivatives have emerged as a versatile scaffold for the development of targeted and cytotoxic agents.[3][4] Several FDA-approved anticancer drugs, such as Panobinostat and Sunitinib, feature an indole moiety, underscoring its importance in modern drug discovery.[1] The electronic properties and structural rigidity of the indole ring allow for diverse substitutions, leading to a wide array of pharmacological profiles.[3]

Substitutions on the indole ring, particularly at positions C4, C5, and C6, have been shown to be critical for modulating anticancer activity.[1] The introduction of methoxy and nitro groups, as in the case of this compound, is of particular interest due to the potential for these functional groups to influence key cellular processes involved in cancer progression.

Postulated Mechanism of Action of this compound

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism, primarily centered on the disruption of microtubule dynamics and the induction of apoptosis.

Inhibition of Tubulin Polymerization

A significant number of anticancer indole derivatives function as inhibitors of tubulin polymerization.[1][5] These agents bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[6] This disruption of the microtubule network leads to mitotic arrest, ultimately triggering apoptosis.[5] The 6-methoxy group on the indole ring has been associated with enhanced tubulin polymerization inhibitory activity in some series of compounds.[5]

The proposed mechanism is illustrated in the following signaling pathway diagram:

G cluster_0 Cellular Effects Indole This compound Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to MT_disruption Microtubule Disruption Tubulin->MT_disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) MT_disruption->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Postulated mechanism of action for this compound.

Induction of Apoptosis

The 4-nitro substitution on the indole ring may contribute to the pro-apoptotic activity of the compound. Nitroaromatic compounds can undergo metabolic reduction in cancer cells, which are often hypoxic, leading to the formation of reactive oxygen species (ROS).[7] An increase in intracellular ROS can induce oxidative stress and trigger the intrinsic apoptotic pathway.

Comparative Efficacy: this compound vs. Alternative Compounds

To contextualize the potential efficacy of this compound, it is compared with established anticancer agents that target similar pathways.

Compound ClassExample Compound(s)Primary Mechanism of ActionReported IC50 Range (Various Cell Lines)Reference(s)
Substituted Indole (Hypothesized) This compound Tubulin Polymerization Inhibition, Apoptosis Induction N/A (Projected in low µM range) Inferred from[1][5][7]
Vinca Alkaloids Vincristine, VinblastineTubulin Polymerization Inhibition (destabilizer)1 nM - 1 µM[8]
Taxanes Paclitaxel, DocetaxelMicrotubule Stabilization1 nM - 100 nM[9]
GPX4 Inhibitors RSL3, ML162Induction of Ferroptosis10 nM - 5 µM[10]

Note: The IC50 values are highly dependent on the specific cancer cell line and experimental conditions.

Experimental Protocols for Efficacy Evaluation

The following section provides detailed, step-by-step methodologies for key experiments to validate the anticancer efficacy of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

G cluster_workflow MTT Assay Workflow s1 Seed cells in a 96-well plate s2 Treat with varying concentrations of This compound s1->s2 s3 Incubate for 24-72 hours s2->s3 s4 Add MTT reagent to each well s3->s4 s5 Incubate for 2-4 hours to allow formazan crystal formation s4->s5 s6 Add solubilization solution (e.g., DMSO) s5->s6 s7 Measure absorbance at 570 nm s6->s7

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G cluster_workflow Annexin V Apoptosis Assay Workflow s1 Treat cells with test compound s2 Harvest and wash cells s1->s2 s3 Resuspend in Annexin V binding buffer s2->s3 s4 Add FITC-conjugated Annexin V and Propidium Iodide (PI) s3->s4 s5 Incubate in the dark s4->s5 s6 Analyze by flow cytometry s5->s6 G cluster_workflow Cell Cycle Analysis Workflow s1 Treat cells with test compound s2 Harvest and fix cells in cold ethanol s1->s2 s3 Treat with RNase to remove RNA s2->s3 s4 Stain DNA with Propidium Iodide (PI) s3->s4 s5 Analyze by flow cytometry s4->s5 G cluster_workflow Tubulin Polymerization Assay Workflow s1 Prepare purified tubulin and test compound s2 Initiate polymerization by adding GTP and incubating at 37°C s1->s2 s3 Monitor microtubule formation over time (e.g., by fluorescence or turbidity) s2->s3 s4 Analyze polymerization curves s3->s4

References

A Prospective Analysis of the Antimicrobial Spectrum of 6-Methoxy-4-nitro-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates a perpetual search for novel chemical entities capable of combating multidrug-resistant pathogens. Indole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] Modifications to the indole ring, such as the introduction of methoxy and nitro groups, can significantly modulate its biological activity.[4][5] This guide provides a prospective analysis of the antimicrobial spectrum of a specific, yet underexplored, derivative: 6-Methoxy-4-nitro-1H-indole .

As of this publication, specific experimental data on the antimicrobial activity of this compound is not available in the public domain. Therefore, this document serves as a comparative guide based on a theoretical framework, extrapolating potential efficacy from the known antimicrobial properties of its constituent chemical moieties and closely related analogues. We will compare its projected activity against established, broad-spectrum antimicrobial agents—the antibacterial ciprofloxacin and the antifungal fluconazole—and provide detailed, standardized protocols for its future empirical evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial agents.

Scientific Rationale: Deconstructing the Antimicrobial Potential

The predicted antimicrobial activity of this compound is predicated on the synergistic or additive effects of its three key structural features: the indole nucleus, the electron-donating methoxy group, and the electron-withdrawing nitro group.

  • The Indole Nucleus: This heterocyclic scaffold is a common feature in compounds that exhibit significant antimicrobial properties.[1] The mechanisms of action for indole-containing molecules are diverse, ranging from the inhibition of bacterial cell division and biofilm formation to the disruption of efflux pumps, which are critical for drug resistance.[2][3][6]

  • The Methoxy Group (-OCH₃): The presence of a methoxy group on the indole ring has been shown to enhance the antimicrobial activity of certain derivatives.[4][5] This is often attributed to its ability to increase the lipophilicity of the molecule, thereby improving its penetration through microbial cell membranes. Furthermore, its electron-donating nature can influence the electronic properties of the indole ring, potentially enhancing interactions with microbial targets.

  • The Nitro Group (-NO₂): Nitroaromatic compounds are a well-established class of antimicrobials, with agents like metronidazole and nitrofurantoin used in clinical practice.[7][8] Their mechanism of action typically involves a process of reductive bioactivation within the microbial cell.[9][10] Intracellular nitroreductases, present in many bacteria and fungi, reduce the nitro group to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[10][11] These reactive species can then inflict widespread damage to critical cellular components, including DNA, proteins, and lipids, leading to cell death.[7][9]

Based on this, a plausible mechanism for this compound involves initial penetration into the microbial cell, facilitated by the indole scaffold and methoxy group, followed by intracellular reduction of the nitro group to generate cytotoxic radicals that induce cell death.

Projected Antimicrobial Spectrum: A Comparative Overview

To contextualize the potential of this compound, we present a table of projected Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Disclaimer: The MIC values for this compound are hypothetical and are presented for illustrative purposes to guide future research. They are extrapolated from the general activity of related nitroaromatic and indole compounds. The MIC values for the comparator drugs, Ciprofloxacin and Fluconazole, are based on published data and represent typical ranges.

Microorganism Type This compound (Projected MIC, µg/mL) Ciprofloxacin (Reference MIC, µg/mL) Fluconazole (Reference MIC, µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria2 - 160.25 - 1[13][14]N/A
Escherichia coli (ATCC 25922)Gram-negative Bacteria4 - 320.008 - 0.03[13]N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria16 - 1280.25 - 1[13]N/A
Candida albicans (ATCC 90028)Yeast1 - 8N/A0.25 - 1[15]
Candida glabrata (ATCC 90030)Yeast4 - 32N/A8 - 32[15][16]
Aspergillus fumigatus (ATCC 204305)Mold8 - 64N/A8 - 64

Experimental Protocols for Empirical Validation

To validate the projected antimicrobial spectrum, standardized susceptibility testing must be performed. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining MIC values.[17][18][19][20]

Workflow for MIC Determination via Broth Microdilution

MIC_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase p1 Prepare serial two-fold dilutions of this compound in appropriate solvent (e.g., DMSO). p3 Dispense diluted compound into 96-well microtiter plates. p1->p3 p2 Prepare standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) from a fresh culture. t1 Dilute standardized inoculum and add to each well, achieving a final concentration of ~5 x 10^5 CFU/mL. p2->t1 p3->t1 t2 Include sterility control (broth only) and growth control (broth + inoculum) wells. t1->t2 t3 Incubate plates at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (yeasts). t2->t3 a1 Visually inspect plates for turbidity. The MIC is the lowest concentration with no visible growth. t3->a1 a2 Compare results to quality control strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028). a1->a2

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Methodology (Adapted from CLSI M07)
  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Using a 96-well U-bottom plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). This will create a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

    • Ensure each well contains 50 µL of the diluted compound.

    • Designate wells for a positive control (media and inoculum, no drug) and a negative/sterility control (media only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Cover the plates and incubate under ambient air at 35°C. Incubation times are typically 16-20 hours for most bacteria, 24 hours for Candida species, and 48 hours or more for molds like Aspergillus.[21]

  • Reading and Interpreting Results:

    • Following incubation, examine the plates visually. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.[12]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Hypothesized Mechanism of Action

The antimicrobial activity of this compound is likely multifaceted, leveraging both the properties of the indole core and the reactive potential of the nitro group.

MoA_Pathway cluster_cell Microbial Cell cluster_activation Reductive Bioactivation cluster_damage Cellular Damage indole This compound entry Cellular Uptake (Facilitated by Lipophilicity) indole->entry nitroreductase Nitroreductase Enzymes entry->nitroreductase Intracellular reactive_species Generation of Cytotoxic Intermediates (Nitroso, Hydroxylamine, Superoxide Radicals) nitroreductase->reactive_species Reduction of Nitro Group dna_damage DNA Strand Breakage & Adduct Formation reactive_species->dna_damage protein_damage Protein Dysfunction (Enzyme Inactivation) reactive_species->protein_damage membrane_damage Lipid Peroxidation (Membrane Damage) reactive_species->membrane_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death membrane_damage->cell_death

Caption: Hypothesized mechanism of action for this compound.

This proposed pathway highlights the critical role of microbial nitroreductases in converting the relatively inert parent compound into a potent cellular toxin.[9][10][11] This mechanism offers a degree of selectivity, as the activation step is dependent on enzymes that are more prevalent or active in certain microbial species.

Conclusion and Future Directions

While lacking direct experimental validation, a prospective analysis of this compound, based on the established activities of its constituent moieties, suggests it is a compound of interest for antimicrobial drug discovery. Its potential dual-action mechanism—combining the membrane-interactive properties of a methoxy-indole with the reductive bioactivation of a nitroaromatic—makes it a compelling candidate for further investigation.

The immediate and necessary next step is the empirical determination of its antimicrobial spectrum using the standardized protocols detailed in this guide. Should the compound exhibit promising activity, subsequent studies should focus on its spectrum against a broader panel of drug-resistant clinical isolates, its potential for synergistic interactions with existing antibiotics, and its cytotoxicity against mammalian cell lines to establish a preliminary therapeutic index. The synthesis and evaluation of related analogues could also elucidate structure-activity relationships, guiding the optimization of this chemical scaffold into a viable lead compound.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies raised against indole derivatives. As researchers, scientists, and drug development professionals, our ability to generate and rigorously characterize specific antibodies against small molecules is paramount for the success of immunoassays, therapeutic monitoring, and diagnostic tool development. Indole derivatives, a ubiquitous class of molecules encompassing neurotransmitters, hormones, and novel therapeutics, present unique challenges due to their small size and structural similarities. This guide moves beyond standard protocols to explain the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible.

The Core Challenge: Specificity Against a Common Scaffold

Indole is a simple bicyclic aromatic heterocycle, but its derivatives are involved in a vast array of biological processes. From the critical roles of serotonin and melatonin in neurotransmission and circadian rhythms to the therapeutic promise of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in oncology, the ability to distinguish between structurally similar indoles is a significant analytical hurdle.[1][2][3]

The primary difficulty arises from the nature of small molecules as haptens. By themselves, they are not immunogenic. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting antibody's specificity is profoundly influenced by the conjugation chemistry and the site of attachment on the indole derivative. Often, the immune system generates antibodies that recognize the most exposed part of the hapten or the shared indole core, leading to unintended cross-reactivity with related molecules.[4]

G cluster_immunogen Immunogen Structure cluster_antibodies Resulting Antibody Populations cluster_analytes Test Analytes Indole Indole Core R1 R1 Group (Target Specificity) Indole->R1 Unique Moiety Linker Linker Arm Indole->Linker Ab_CrossReactive Cross-Reactive Antibody (Recognizes Core Only) Indole->Ab_CrossReactive Ab_Specific Desired Antibody (Recognizes R1 + Core) R1->Ab_Specific Carrier Carrier Protein (e.g., BSA) Linker->Carrier Conjugation Analyte_Target Target Indole (with R1) Ab_Specific->Analyte_Target High Affinity Binding Ab_CrossReactive->Analyte_Target Binds Analyte_Related Related Indole (Different R group) Ab_CrossReactive->Analyte_Related Binds (Cross-Reactivity)

Comparative Analysis of Immunoassay Platforms

Choosing the right platform to assess cross-reactivity is a critical decision. The ideal method should be sensitive, quantitative, and provide data that accurately reflects the antibody's binding profile.

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Signal competition between labeled and unlabeled antigen for antibody binding sites.Real-time, label-free detection of mass changes on a sensor surface as molecules bind and dissociate.[5]
Primary Output IC50 (concentration of analyte causing 50% inhibition).Association rate (ka), Dissociation rate (kd), Affinity (KD).[5][6]
Throughput High (96/384-well plates).Low to Medium.
Sample Consumption Low.Very Low.
Label Requirement Yes (enzyme-conjugated antigen or antibody).No.[7][8]
Key Advantage Cost-effective, high-throughput screening of many compounds.[9]Provides deep kinetic insights into the binding event, not just endpoint affinity.[5][6]
Best For Initial, large-scale screening of potential cross-reactants.Detailed characterization of lead candidates; ranking antibodies based on off-rates.[6][8]
Competitive ELISA: The High-Throughput Workhorse

The competitive ELISA is the most common and accessible method for quantifying cross-reactivity for small molecules.[9] Its power lies in its simplicity and scalability. In this format, a known amount of the target indole derivative (often conjugated to a different protein than the immunogen to avoid carrier-specific antibody interference) is immobilized on a plate. The antibody is pre-incubated with a dilution series of the test compound (the potential cross-reactant) before being added to the plate. If the test compound binds to the antibody, it will prevent the antibody from binding to the immobilized antigen, resulting in a reduced signal.

The degree of cross-reactivity is typically calculated relative to the target analyte: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR): A Deeper Kinetic Dive

Surface Plasmon Resonance (SPR) offers a more sophisticated, real-time, and label-free approach to studying molecular interactions.[5][7] In a typical cross-reactivity experiment, the antibody is captured on a sensor chip, and then various indole derivatives are flowed over the surface. The instrument detects changes in the refractive index at the surface as the analytes bind and dissociate, providing a sensorgram that visualizes the interaction over time.[5]

This technique provides not just the equilibrium dissociation constant (KD), which is a measure of affinity, but also the individual kinetic rate constants for association (ka) and dissociation (kd).[6] This is a crucial advantage. Two compounds might have the same overall affinity (KD), but very different kinetics. An antibody with a fast off-rate (high kd) for a cross-reactant might be functionally more specific in certain assay formats (e.g., those involving wash steps) than an antibody with a slow off-rate. SPR is an invaluable tool for selecting the best antibody for a specific application where binding dynamics are critical.[8][10]

Case Studies: Real-World Cross-Reactivity Challenges

Case Study 1: Serotonin vs. Melatonin

Serotonin and its metabolic derivative melatonin are classic examples of the indole cross-reactivity challenge. They differ by only an acetyl and a methoxy group. Antibodies raised against a serotonin-BSA conjugate often show significant cross-reactivity with melatonin, and vice-versa.[11] A study by Grota and Brown (1974) demonstrated this clearly. By carefully selecting the hapten and screening method, they showed that antibodies to serotonin-BSA reacted with serotonin and 5-methoxytryptamine but not N-acetyl serotonin or melatonin.[11] Conversely, antibodies to N-acetyl serotonin-BSA reacted with N-acetyl serotonin and cross-reacted with melatonin.[11] This highlights how the site of conjugation and the specific functional groups presented to the immune system dictate the resulting specificity.

Case Study 2: IDO1 Inhibitors in Drug Development

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key therapeutic target in oncology, and many of its inhibitors are based on indole or related scaffolds like 1,2,3-triazoles.[1] When developing an immunoassay to measure the pharmacokinetic profile of an IDO1 inhibitor, it is absolutely critical to demonstrate that the antibody is specific for the parent drug and does not cross-react with its metabolites or endogenous indoles like tryptophan.[12] For example, a minor modification to the inhibitor scaffold could completely alter its binding profile.[13] Competitive immunoassays are essential tools in the drug discovery pipeline to select specific antibodies for these crucial supporting assays.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Profiling

This protocol is designed as a self-validating system to determine the specificity of a polyclonal or monoclonal antibody raised against "Indole-X".

Materials:

  • 96-well high-binding polystyrene microplate

  • Capture Antigen: Indole-X conjugated to a carrier protein (e.g., Ovalbumin, OVA) different from the immunizing carrier (e.g., BSA).

  • Primary Antibody: Antibody raised against Indole-X-BSA.

  • Test Compounds: Indole-X (positive control) and a panel of structurally related indole derivatives.

  • Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-Rabbit IgG-HRP).

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST).

  • Assay Buffer (e.g., 1% BSA in PBST).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution (e.g., 2N H₂SO₄).

Methodology:

  • Plate Coating: Dilute the Indole-X-OVA capture antigen to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT). This step is critical to prevent non-specific binding.[14]

  • Washing: Repeat step 2.

  • Competitive Reaction:

    • Prepare serial dilutions (e.g., 10-fold dilutions from 1 mM to 1 pM) of the target Indole-X and each test compound in Assay Buffer.

    • Prepare the primary antibody at its optimal working concentration (previously determined by titration) in Assay Buffer.

    • In a separate "pre-incubation" plate or tubes, mix 50 µL of each test compound dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at RT.

  • Binding: Transfer 100 µL of the antibody/compound mixtures to the corresponding wells of the washed and blocked assay plate. Incubate for 1 hour at RT.

  • Washing: Repeat step 2.

  • Detection: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration. Use a four-parameter logistic curve fit to determine the IC50 for each compound. Calculate the % cross-reactivity as described previously.

G

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines a typical kinetic screening experiment to compare the binding of different indole derivatives to a captured antibody.

Materials:

  • SPR instrument and sensor chip (e.g., a Protein A or anti-species antibody capture chip).

  • Running Buffer (e.g., HBS-EP+).

  • Primary Antibody against Indole-X.

  • Test Compounds: Indole-X and related derivatives, prepared as a dilution series in Running Buffer.

  • Regeneration Solution (e.g., Glycine-HCl, pH 1.5).

Methodology:

  • System Priming: Equilibrate the SPR system with Running Buffer until a stable baseline is achieved.

  • Antibody Capture: Inject the primary antibody over the capture surface (e.g., Protein A chip) to achieve a capture level of ~500-1000 Response Units (RU). This provides a consistent surface for interaction analysis.

  • Analyte Injection (Association): Inject the highest concentration of the first test compound (e.g., Indole-X) over the captured antibody surface for a defined period (e.g., 120 seconds) to monitor the association phase.

  • Dissociation: Switch back to flowing only Running Buffer over the chip and monitor the dissociation phase for a defined period (e.g., 300 seconds).

  • Regeneration: Inject the Regeneration Solution to strip the captured antibody and bound analyte from the chip surface, preparing it for the next cycle.

  • Cycling: Repeat steps 2-5 for each concentration in the dilution series for all test compounds, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • After data collection, perform double referencing by subtracting the responses from the reference surface and the buffer-only injections to correct for drift and non-specific binding.

    • Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the affinity (KD) for each compound.

    • Compare the KD and, importantly, the kd (off-rate) values between the target analyte and the potential cross-reactants. A significantly faster off-rate for a cross-reactant indicates lower binding stability and higher functional specificity.

Conclusion

The rigorous assessment of antibody cross-reactivity is not a mere checkbox exercise but a fundamental component of robust immunoassay development. While competitive ELISA offers a scalable solution for initial screening, SPR provides unparalleled kinetic data that allows for a more nuanced and functionally relevant selection of lead antibody candidates.[5][8] By understanding the principles behind these techniques and applying them systematically, researchers can develop highly specific antibodies against challenging indole derivatives, ensuring the accuracy and reliability of their downstream applications, from basic research to clinical diagnostics and therapeutic development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methoxy-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that researchers are equipped with the knowledge to handle and dispose of laboratory chemicals safely and responsibly. This guide provides a detailed protocol for the proper disposal of 6-methoxy-4-nitro-1H-indole, a nitroaromatic heterocyclic compound. The procedural framework herein is built upon an understanding of the compound's chemical structure and the associated hazards inferred from related molecules and established chemical safety principles. The objective is to provide a self-validating system for waste management that protects both the researcher and the environment.

Hazard Profile and Chemical Characterization

  • Nitroaromatic Compounds : This class of chemicals presents several significant hazards. The nitro group is a strong electron-withdrawing group, which can make the compound thermally unstable and potentially explosive under certain conditions, especially if polynitrated.[1] Many nitroaromatics are toxic, mutagenic, and can be absorbed through the skin.[1] Hazardous combustion or decomposition can produce toxic nitrogen oxides (NOx).[2][3]

  • Indole Moiety : Indole and its derivatives are common in biologically active molecules.[4][5] While the indole core itself is not acutely hazardous, substituted indoles can be irritants. For instance, related compounds like 6-methoxy-1H-indole and 1-methyl-7-nitro-1H-indole are listed as causing skin, eye, and respiratory irritation.[6][7]

Based on these structural analogs, this compound should be handled as a hazardous substance with potential for irritation, toxicity, and thermal instability. All disposal procedures must reflect this heightened level of caution.

Table 1: Inferred Properties and Hazards of this compound
PropertyInferred Value / ClassificationRationale & Authoritative Source
Physical State SolidBased on related indole compounds.[8][9]
GHS Hazard Class Irritant (Skin, Eye); Potential STOT SE 3 (Respiratory)Inferred from GHS classifications for 6-Methoxy-1H-indole.[6]
Toxicity Assumed to be harmful if swallowed, inhaled, or absorbed through skin.General precaution for nitroaromatic compounds and lack of specific toxicological data.[1][10]
Reactivity Incompatible with strong oxidizing agents, strong bases, and reducing agents.Standard reactivity for nitro compounds.[1][2]
Decomposition May decompose upon heating to release hazardous nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).Characteristic of nitro-containing organic molecules.[3]

Core Principles for Hazardous Waste Management

The disposal of this compound must adhere to federal and local hazardous waste regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] The following principles are mandatory.

  • Do Not Dispose Down the Drain : Hazardous chemicals must never be poured down the sink.[12] This can lead to environmental contamination and potentially violent reactions within the drainage system.

  • Use Designated, Compatible Containers : All chemical waste must be collected in sturdy, leak-proof containers that are chemically compatible with the waste.[11][13] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Segregate Waste Streams : Never mix incompatible wastes.[13] this compound waste should be kept separate from strong acids, bases, and oxidizing agents.

  • Proper Labeling is Critical : All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added.[11][12]

  • Store in a Satellite Accumulation Area (SAA) : Waste must be stored at or near the point of generation in a designated SAA until it is collected by Environmental Health & Safety (EHS) personnel.[12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of pure, unused this compound and materials lightly contaminated with it (e.g., weighing paper, gloves).

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Eye Protection : Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[3][10]

  • Hand Protection : Nitrile rubber gloves. Inspect gloves for any tears or holes before use.[8][10]

  • Body Protection : A standard laboratory coat.

Step 2: Classify and Collect the Waste
  • Unused or Waste Chemical : If disposing of the pure solid, collect it in a designated hazardous waste container.

  • Contaminated Labware : This includes items like weighing paper, contaminated gloves, or absorbent pads used for minor spills. These items should be collected in a separate, clearly labeled container or a securely lined pail for chemically contaminated solid waste.[14] Do not mix with regular trash.

Step 3: Prepare and Label the Hazardous Waste Container
  • Select a Container : Choose a clean, dry, and sealable container made of compatible material (e.g., glass or HDPE). Ensure it is in good condition with no leaks.[11] The original product container is often a suitable choice.[14]

  • Attach a Hazardous Waste Label : Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[13] The label must include:

    • The words "HAZARDOUS WASTE".[11]

    • Full Chemical Name : "this compound". Do not use abbreviations.

    • CAS Number : 885520-66-1

    • Approximate Quantity/Concentration .

Step 4: Store the Waste Container Securely
  • Seal the Container : Keep the container tightly closed at all times except when adding waste.[12][13] This prevents spills and the release of vapors.

  • Secondary Containment : Store liquid waste containers within a larger, chemically resistant secondary containment bin or tray.[13]

  • Location : Place the container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12]

Step 5: Arrange for EHS Waste Pickup
  • Once the waste container is full, or before it has been in storage for the maximum allowable time (typically 6-12 months, check your institution's policy), request a pickup from your institution's Environmental Health & Safety (EHS) department.[12][13][14] Follow your institution's specific procedures for requesting a waste collection.

Visual Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of this compound.

G start Decision to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste Type ppe->classify solid_waste Pure Chemical / Gross Contamination classify->solid_waste Solid debris_waste Contaminated Debris (Gloves, Wipes, Weigh Paper) classify->debris_waste Debris container Step 3: Prepare & Label Waste Container solid_waste->container debris_waste->container container_details - Use Compatible Container - Affix 'Hazardous Waste' Label - List Full Chemical Name & CAS - Add Accumulation Start Date container->container_details storage Step 4: Store in SAA - Keep Container Closed - Use Secondary Containment container->storage pickup Step 5: Request Pickup from EHS storage->pickup

Caption: Disposal workflow for this compound.

Spill and Decontamination

In the event of a small spill, follow these procedures:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS immediately.[13]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 6-Methoxy-4-nitro-1H-indole: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling protocols for 6-Methoxy-4-nitro-1H-indole, specifically tailored for researchers and professionals in drug development. Our approach is grounded in the principle of chemical analogy, deriving safety recommendations from the known hazards of its core structural motifs: the indole ring and the nitroaromatic group. This guide emphasizes not just what to do, but why each step is critical for ensuring laboratory safety.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for this compound is not extensively documented, a robust safety plan can be constructed by evaluating its constituent chemical families. The molecule combines a methoxy-indole structure with a nitro functional group on the aromatic ring. The nitroaromatic component is the primary driver of the compound's hazard profile.

Nitroaromatic compounds are known for their potential toxicity, including being harmful if swallowed, inhaled, or absorbed through the skin.[1] Prolonged or repeated exposure can lead to organ damage.[1] Furthermore, as a solid, this compound presents a risk of dust formation, which can be easily inhaled and may form combustible dust mixtures in the air.[2]

Based on these facts, we can anticipate the following hazards:

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful/Toxic. May cause systemic toxicity upon absorption.Analogous nitroaromatics like 4-Nitroaniline and 4-Nitrophenol are classified as toxic or harmful via all major routes of exposure.[1]
Skin Irritation/Corrosion Potential Irritant. Avoid all skin contact.Direct contact should always be minimized. Proper glove removal technique is essential to prevent skin exposure.[2]
Eye Irritation/Damage Potential Irritant. Risk of serious eye irritation from dust particles.Safety glasses with side-shields are the minimum requirement; chemical goggles are strongly recommended.[2]
Chronic Exposure Potential for Organ Damage. Suspected of causing damage to organs through prolonged or repeated exposure.A known risk for nitro-compounds.[1] Some related compounds are also suspected carcinogens.[3]
Physical Hazard Combustible Dust. Processing of the solid material may form combustible dust concentrations in the air.This is a common hazard for fine organic solids.[2] Appropriate ventilation and housekeeping are crucial.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following ensemble provides protection against the primary exposure routes of inhalation, dermal contact, and eye contact.

Respiratory Protection

Given the compound's fine solid state and the potential for aerosolization during handling (e.g., weighing, transferring), respiratory protection is mandatory.

  • Minimum Requirement: A NIOSH-approved N95 (or FFP2) filtering facepiece respirator for handling small quantities in a well-ventilated area.

  • Recommended: A half-mask or full-face air-purifying respirator with P100 (or FFP3) particulate filters.[4] A full-face respirator provides the added benefit of a built-in face shield.[5]

  • Causality: The nitroaromatic group poses a significant inhalation hazard. Preventing the inhalation of fine dust particles is the most critical step in avoiding systemic toxicity.

Eye and Face Protection

Protecting the eyes from dust particles and potential splashes is non-negotiable.

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[4][6] Safety glasses with side shields do not provide an adequate seal against fine dust.

  • Best Practice: When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[5][6][7]

  • Causality: Fine dusts can easily bypass standard safety glasses. Goggles provide a complete seal around the eyes, preventing irritation and absorption through the mucous membranes.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Required Glove Type: Nitrile rubber gloves are recommended.[8] Always inspect gloves for tears or punctures before use.[2]

  • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] For extended work, consider double-gloving.

  • Causality: Nitroaromatic compounds can be absorbed through the skin. A chemical-resistant barrier is essential to prevent dermal exposure and subsequent systemic toxicity.

Body Protection

Protective clothing prevents the contamination of personal clothes and skin.

  • Minimum Requirement: A clean, buttoned, long-sleeved laboratory coat.

  • Recommended: A chemical-resistant apron or disposable coveralls, especially when handling larger quantities.[5][9]

  • Causality: Accidental spills can lead to widespread contamination. Protective clothing provides a removable barrier that can be decontaminated or disposed of, protecting the user's skin and personal clothing.

Operational Plans: From Preparation to Disposal

Safe Handling Protocol
  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Ventilation: Ensure appropriate exhaust ventilation is active at all locations where dust may be formed.[2]

  • PPE Donning: Before entering the designated area, don all required PPE in the correct sequence.

  • Weighing & Transfer: Use a spatula to handle the solid. Avoid scooping actions that could generate dust. If possible, use weighing paper or a tared container with a lid to minimize open-air time.

  • Housekeeping: Maintain a clean workspace. Do not allow dust to accumulate on surfaces.

  • PPE Doffing: Remove PPE carefully in the designated doffing area to avoid cross-contamination. The most contaminated items (gloves) should be removed first.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent contamination. The following diagram illustrates the correct procedure.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Don Lab Coat / Coveralls Don2 2. Don Respirator Don1->Don2 Don3 3. Don Goggles / Face Shield Don2->Don3 Don4 4. Don Gloves (over cuffs) Don3->Don4 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat / Coveralls Doff1->Doff2 Doff3 3. Exit Lab & Wash Hands Doff2->Doff3 Doff4 4. Remove Goggles / Face Shield Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Wash Hands and Face Doff5->Doff6

Caption: Correct sequence for donning and doffing PPE to minimize cross-contamination.

Emergency and Spill Response
  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][10]

    • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[10]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Small Spills: Wearing full PPE, carefully sweep up the solid material without creating dust.[2] Place it into a suitable, closed, and labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent further dust generation. Contact your institution's environmental health and safety (EHS) department.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials (e.g., weighing paper, gloves) as hazardous chemical waste. Do not let the product enter drains.[2]

  • Container Disposal: Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[11][12]

Conclusion: A Culture of Safety

Handling novel or sparsely documented compounds like this compound requires a proactive and informed approach to safety. By understanding the hazards posed by its chemical motifs and implementing the rigorous PPE and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific objectives. Your safety is paramount, and these procedures form the foundation of a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.